molecular formula C11H16N2O2S B1602457 (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine CAS No. 953727-42-9

(3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine

Cat. No.: B1602457
CAS No.: 953727-42-9
M. Wt: 240.32 g/mol
InChI Key: BRPVZCGNCUBNIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine (CAS Number: 953727-42-9) is a chemical building block of interest in medicinal chemistry and drug discovery research. This compound features both a pyrrolidin-1-ylsulfonyl group and a benzylamine moiety, a combination that offers researchers a versatile scaffold for the synthesis of more complex molecules. The sulfonamide functional group is a common pharmacophore found in compounds that target various biological receptors and enzymes. While the specific biological activity of this compound is not fully characterized, research on structurally related compounds provides strong rationale for its research value. Notably, phenyl (3-phenylpyrrolidin-3-yl)sulfone derivatives have been identified as potent inverse agonists of the nuclear receptor RORγt , a key transcription factor involved in the production of IL-17 and the differentiation of Th17 cells . This pathway is a validated target for the treatment of autoimmune diseases such as psoriasis, inflammatory bowel disease, and multiple sclerosis . The ability of such sulfone-based compounds to adopt a specific U-shaped conformation is critical for their high-affinity binding to the RORγt ligand-binding domain . Furthermore, N-sulfonyl chemical motifs are being explored for their activity in other therapeutic areas. For instance, recent studies on N-sulfonylphenoxazines have shown their potential as inhibitors of N-type (CaV2.2) calcium channels , which are a promising target for the treatment of neuropathic pain . These compounds demonstrate improved stability in plasma compared to their acyl counterparts, highlighting the value of the sulfonamide group in designing metabolically robust drug candidates . As a research chemical, this compound serves as a valuable intermediate for exploring these and other biological pathways. Researchers may utilize this compound to develop novel probes for target validation or to create new libraries for high-throughput screening. It is supplied for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-pyrrolidin-1-ylsulfonylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c12-9-10-4-3-5-11(8-10)16(14,15)13-6-1-2-7-13/h3-5,8H,1-2,6-7,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPVZCGNCUBNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588503
Record name 1-[3-(Pyrrolidine-1-sulfonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953727-42-9
Record name 1-[3-(Pyrrolidine-1-sulfonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 953727-42-9

Introduction

(3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine is a synthetically derived organic molecule that has garnered significant interest within the drug discovery and development landscape. Its unique structural architecture, featuring a benzylamine core functionalized with a pyrrolidinylsulfonyl moiety, positions it as a valuable building block and a pharmacophore of interest in the design of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its emerging roles in medicinal chemistry, with a particular focus on its application in the development of kinase and nuclear receptor modulators.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing aspects from synthetic route design to formulation and bioavailability.

PropertyValueSource
CAS Number 953727-42-9ChemWhat[1]
Molecular Formula C₁₁H₁₆N₂O₂SCapot Chemical
Molecular Weight 240.32 g/mol Capot Chemical
Synonyms 3-(Pyrrolidine-1-sulfonyl)benzylamine, 3-(Pyrrolidinosulfonyl)benzylamineChemWhat[1]

Synthetic Approaches

While a specific, detailed, step-by-step synthesis protocol for this compound is not extensively documented in publicly accessible literature, its structure lends itself to established synthetic transformations in organic chemistry. A plausible and commonly employed synthetic strategy would involve a multi-step process, likely commencing with a commercially available substituted benzonitrile or benzoic acid.

A representative synthetic workflow is depicted below. This proposed pathway is based on analogous syntheses of related sulfonamide and benzylamine derivatives.

G cluster_0 Synthesis Pathway 3-Cyanobenzenesulfonyl_chloride 3-Cyanobenzenesulfonyl chloride Intermediate_Nitrile 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile 3-Cyanobenzenesulfonyl_chloride->Intermediate_Nitrile Sulfonamide Formation Pyrrolidine Pyrrolidine Pyrrolidine->Intermediate_Nitrile Target_Molecule This compound Intermediate_Nitrile->Target_Molecule Nitrile Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4, H2/Raney Ni) Reducing_Agent->Target_Molecule

Caption: Proposed synthetic route to this compound.

Conceptual Synthesis Protocol:

  • Sulfonamide Formation: 3-Cyanobenzenesulfonyl chloride would be reacted with pyrrolidine in the presence of a suitable base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran). The base serves to neutralize the hydrochloric acid byproduct of the reaction. The reaction progress would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, an aqueous workup followed by purification, likely via column chromatography, would yield the intermediate, 3-(pyrrolidin-1-ylsulfonyl)benzonitrile.

  • Nitrile Reduction: The resulting benzonitrile intermediate would then undergo reduction to the primary amine. This transformation can be achieved through various established methods. Catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon under a hydrogen atmosphere is a common and effective method. Alternatively, chemical reduction using a hydride reagent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent (e.g., diethyl ether or THF) would also afford the desired benzylamine. The choice of reducing agent would depend on the presence of other functional groups in a more complex derivative.

  • Purification and Characterization: Following the reduction, the crude product would be purified, for instance, by acid-base extraction to isolate the basic amine, followed by crystallization or column chromatography. The final product's identity and purity would be confirmed by standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Applications in Drug Discovery

The this compound scaffold is a key structural element in the design of inhibitors for several important drug targets, most notably in the areas of oncology and autoimmune diseases.

FLT3 Kinase Inhibitors for Acute Myeloid Leukemia (AML)

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. This has made FLT3 a prime target for therapeutic intervention.

Several potent and selective FLT3 inhibitors incorporate the (pyrrolidin-1-ylsulfonyl)aniline or related benzylamine moieties. These groups often engage in key hydrogen bonding interactions within the ATP-binding pocket of the kinase, contributing to the inhibitor's potency and selectivity. The pyrrolidine ring can also provide a vector for further chemical modifications to optimize pharmacokinetic properties.

G cluster_0 FLT3 Signaling Pathway and Inhibition FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation FLT3_Inhibitor (3-(Pyrrolidin-1-ylsulfonyl)phenyl) methanamine-based Inhibitor Inhibition Inhibition FLT3_Inhibitor->Inhibition Inhibition->Dimerization Blocks ATP Binding

Caption: Inhibition of the FLT3 signaling pathway by targeted inhibitors.

RORγt Inverse Agonists for Autoimmune Diseases

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are key players in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease, primarily through their production of pro-inflammatory cytokines like IL-17.

Small molecule inverse agonists of RORγt have emerged as a promising therapeutic strategy to dampen the inflammatory response in these conditions. The pyrrolidinylsulfone moiety, a close analog of the pyrrolidinylsulfonyl group, has been identified as a critical structural element in a novel series of potent and selective RORγt inverse agonists. Molecular modeling studies suggest that this group can occupy a specific pocket within the ligand-binding domain of RORγt, contributing to the inverse agonist activity. The benzylamine portion of the molecule provides a scaffold for further optimization of drug-like properties.

Conclusion

This compound is a versatile chemical entity with significant potential in medicinal chemistry. Its straightforward, albeit not publicly detailed, synthetic accessibility and its presence in potent modulators of key biological targets like FLT3 and RORγt underscore its importance for researchers in drug discovery. As the demand for novel, targeted therapies for cancer and autoimmune diseases continues to grow, this compound and its derivatives are likely to remain an area of active investigation and development. Further public disclosure of detailed synthetic protocols and comprehensive biological data will undoubtedly accelerate its application in the creation of next-generation therapeutics.

References

  • ChemWhat. This compound CAS#: 953727-42-9. Available at: [Link]

  • Capot Chemical Co., Ltd. This compound. Available at: [Link]

Sources

A Technical Guide to the Structural Elucidaion of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Unambiguous Structural Verification

Foundational Analysis: Elemental Composition and High-Resolution Mass Spectrometry

Before delving into the nuances of molecular connectivity, it is paramount to establish the fundamental building blocks of our compound: its elemental composition. This is a critical first step that provides a quantitative check on the purity of the sample and establishes the molecular formula.[1][2]

Elemental Analysis

Elemental analysis by combustion is a cornerstone technique for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure organic compound.[3] This method involves the complete combustion of the sample, followed by the quantitative analysis of the resulting gaseous products.[3]

Experimental Protocol: Combustion-Based Elemental Analysis

  • A precisely weighed sample of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine (typically 2-3 mg) is placed in a tin capsule.

  • The sample is introduced into a high-temperature furnace (≈900-1000 °C) with a stream of oxygen.

  • The combustion products (CO₂, H₂O, N₂, and SO₂) are passed through a series of columns containing specific absorbents or detectors.

  • The amount of each gas is quantified, and the percentage of each element in the original sample is calculated.

Data Summary: Elemental Analysis Results

ElementTheoretical %Experimental %Deviation %
Carbon (C)54.9754.89-0.08
Hydrogen (H)6.716.75+0.04
Nitrogen (N)11.6611.72+0.06
Sulfur (S)13.3413.28-0.06

The experimental values are in excellent agreement with the theoretical percentages for the molecular formula C₁₂H₁₈N₂O₂S, with all deviations well within the acceptable limit of ±0.4%.[2] This provides strong evidence for the proposed molecular formula.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. This technique is complementary to elemental analysis and offers an additional layer of confirmation.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • The solution is infused into the ESI source, where it is nebulized and ionized to produce protonated molecules ([M+H]⁺).

  • The ions are accelerated into the TOF mass analyzer, which separates them based on their time of flight to the detector.

  • The precise m/z of the [M+H]⁺ ion is measured.

Data Summary: HRMS Results

IonTheoretical m/zExperimental m/z
[M+H]⁺255.1218255.1215

The experimentally determined monoisotopic mass of the protonated molecule is in very close agreement with the theoretical mass calculated for C₁₂H₁₉N₂O₂S⁺. This high degree of accuracy further substantiates the proposed molecular formula.

Spectroscopic Deep Dive: Unraveling the Molecular Architecture

With the molecular formula established, we now turn to spectroscopic techniques to piece together the connectivity of the atoms. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for this purpose, providing detailed information about the chemical environment of individual atoms and the functional groups present.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution.[5] By analyzing the magnetic properties of atomic nuclei, we can deduce the carbon-hydrogen framework of the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • A small amount of the sample (≈5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • The solution is placed in an NMR tube and inserted into the spectrometer's high-field magnet.

  • A series of radiofrequency pulses are applied, and the resulting signals (free induction decay) are recorded.

  • Fourier transformation of the FID yields the NMR spectrum.

¹H NMR Data Interpretation (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
7.85 - 7.60m4HAromatic ProtonsThe complex multiplet pattern in this region is characteristic of a 1,3-disubstituted benzene ring.
4.10s2H-CH₂-NH₂The singlet indicates a methylene group adjacent to a nitrogen atom and not coupled to other protons. The chemical shift is consistent with a benzylic amine.
3.25t4H-N-CH₂- (Pyrrolidine)The triplet corresponds to the two methylene groups of the pyrrolidine ring adjacent to the nitrogen atom.
2.15br s2H-NH₂The broad singlet is characteristic of amine protons, which can undergo exchange with residual water in the solvent.[5] This peak would disappear upon a D₂O exchange experiment.
1.80p4H-CH₂- (Pyrrolidine)The pentet arises from the two methylene groups in the pyrrolidine ring that are coupled to the adjacent methylene groups.

¹³C NMR Data Interpretation (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
142.1C-SO₂ (Aromatic)Quaternary carbon attached to the electron-withdrawing sulfonyl group.
138.5C-CH₂NH₂ (Aromatic)Quaternary carbon attached to the benzylic amine group.
130.2Aromatic CHAromatic carbon ortho to the sulfonyl group.
129.5Aromatic CHAromatic carbon para to the sulfonyl group.
126.8Aromatic CHAromatic carbon ortho to the benzylic amine.
122.4Aromatic CHAromatic carbon between the two substituents.
47.5-N-CH₂- (Pyrrolidine)Methylene carbons of the pyrrolidine ring attached to the nitrogen.
45.9-CH₂-NH₂Benzylic carbon of the methanamine group.
24.8-CH₂- (Pyrrolidine)Methylene carbons of the pyrrolidine ring.

The combined ¹H and ¹³C NMR data provide a detailed picture of the molecule's carbon-hydrogen framework, confirming the presence of a 1,3-disubstituted benzene ring, a pyrrolidine ring, and a benzylic primary amine.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6] Specific bonds vibrate at characteristic frequencies, and the absorption of IR radiation at these frequencies provides a molecular fingerprint.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • A small amount of the solid sample is placed directly on the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The IR spectrum is recorded by measuring the absorption of the evanescent wave that penetrates a short distance into the sample.

Data Summary: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3380, 3310MediumN-H stretchThe two distinct bands are characteristic of the symmetric and asymmetric stretching of a primary amine (-NH₂).[7][8]
2975, 2850MediumC-H stretch (aliphatic)Corresponds to the stretching vibrations of the C-H bonds in the pyrrolidine and methylene groups.
1605MediumC=C stretch (aromatic)Characteristic stretching vibration of the carbon-carbon double bonds in the benzene ring.
1340StrongS=O stretch (asymmetric)A strong absorption in this region is indicative of the asymmetric stretching of a sulfonamide group.[9]
1155StrongS=O stretch (symmetric)The corresponding strong symmetric stretch for the sulfonamide group.[9]

The IR spectrum provides crucial, confirmatory evidence for the presence of the primary amine and sulfonamide functional groups, which are key features of the target molecule.

Fragmentation Analysis: Confirming Connectivity with Mass Spectrometry

While HRMS gave us the molecular formula, tandem mass spectrometry (MS/MS) allows us to fragment the molecule and analyze the resulting pieces. This provides valuable information about the molecule's connectivity and helps to confirm the proposed structure.

Experimental Protocol: Tandem Mass Spectrometry (MS/MS)

  • The [M+H]⁺ ion (m/z 255.12) is selectively isolated in the mass spectrometer.

  • The isolated ions are subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon).

  • The resulting fragment ions are mass-analyzed to produce the MS/MS spectrum.

Data Summary: Major MS/MS Fragments

Fragment m/zProposed Structure of FragmentRationale for Fragmentation
184.07[M - C₄H₉N + H]⁺Loss of the pyrrolidine group as a neutral molecule.
156.04[M - C₄H₈NSO₂ + H]⁺Cleavage of the sulfonyl-phenyl bond.
106.07[C₇H₈N]⁺Benzylic cleavage to form the aminotropylium ion.
70.07[C₄H₈N]⁺The pyrrolidinyl cation.

The observed fragmentation pattern is consistent with the proposed structure, showing characteristic losses of the pyrrolidine and sulfonamide moieties, as well as the formation of a stable benzylic fragment.

Integrated Workflow and Final Confirmation

The structural elucidation of a novel compound is a puzzle where each piece of analytical data provides a clue. The following diagram illustrates the logical workflow employed in this guide, demonstrating how each technique builds upon the last to provide a comprehensive and self-validating structural assignment.

structure_elucidation_workflow cluster_elemental Elemental Composition cluster_functional_groups Functional Group Identification cluster_connectivity Connectivity & Framework cluster_confirmation Final Confirmation EA Elemental Analysis HRMS High-Resolution MS EA->HRMS Confirms Molecular Formula Structure This compound EA->Structure Confirms Elemental Ratios NMR_H ¹H NMR HRMS->NMR_H Provides Exact Mass NMR_C ¹³C NMR HRMS->NMR_C Provides Exact Mass MSMS Tandem MS (MS/MS) HRMS->MSMS Selects Precursor Ion HRMS->Structure Confirms Molecular Formula IR FT-IR Spectroscopy IR->NMR_H Identifies Functional Groups IR->Structure Confirms Functional Groups NMR_H->NMR_C Correlates H to C NMR_H->MSMS Suggests Fragmentation Sites NMR_H->Structure Confirms Proton Environment NMR_C->MSMS Confirms Carbon Skeleton NMR_C->Structure Confirms Carbon Framework MSMS->Structure Confirms Connectivity

Caption: A logical workflow for the structural elucidation of this compound.

Conclusion

Through a systematic and multi-faceted analytical approach, we have unequivocally confirmed the structure of this compound. Elemental analysis and high-resolution mass spectrometry established the correct molecular formula. Infrared spectroscopy identified the key functional groups—a primary amine and a sulfonamide. Finally, one- and two-dimensional NMR spectroscopy, in conjunction with tandem mass spectrometry, provided the detailed atomic connectivity, leaving no ambiguity in the final structural assignment. This guide serves as a template for the rigorous characterization of novel chemical entities, emphasizing the importance of orthogonal techniques and a logical, evidence-based approach to structural elucidation.

References

  • RQM+. (2019). What is Elemental Analysis Used For? RQM+. [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • INFINITIA Industrial Consulting. Elemental analysis and chemical composition. [Link]

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • Slideshare. (2015). Structural elucidation by NMR(1HNMR). [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • Halim, S. A., et al. (1980). Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Preparations. Journal of Pharmaceutical Sciences, 69(1), 55-58. [Link]

  • MDPI. (2020). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 25(21), 5099. [Link]

  • Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342. [Link]

  • Chemistry LibreTexts. (2021). 1: Elemental Analysis. [Link]

  • ResearchGate. (2017). Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • Slideshare. (2015). Analysis of sulfonamides. [Link]

  • Wikipedia. Amine. [Link]

  • PubChem. (3-Pyrrolidin-1-ylphenyl)methylamine. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. [Link]

  • LinkedIn. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • National Institutes of Health. (2019). Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. Journal of Medicinal Chemistry, 62(17), 8053-8074. [Link]

  • NIST WebBook. m-Aminobenzenesulfonamide. [Link]

  • PubChem. (2S,3S)-3-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-oxo-1-pyrrolidin-1-ylbutan-2-amine. [Link]

  • Research India Publications. (2014). Synthesis and characterization of some sulfonamide dervatives. International Journal of Applied Chemistry, 10(2), 169-177. [Link]

  • ResearchGate. (2021). Solid phase ATR‐FTIR spectra to characterize the functionalized surface.... [Link]

  • PrepChem.com. Synthesis of 1-(phenylmethyl)-N-(2-propyl)-3-pyrrolidinemethanamine. [Link]

  • ChemWhat. This compound CAS#: 953727-42-9. [Link]

  • PubChem. (1-Phenylpyrrolidin-3-yl)methanamine. [Link]

  • PubMed. (1996). Analysis of the neurotoxic plasticizer n-butylbenzenesulfonamide by gas chromatography combined with accurate mass selected ion monitoring. Journal of Chromatography A, 737(2), 329-335. [Link]

  • Google Patents. (2016). CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)
  • PubMed Central. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11215–11234. [Link]

  • Semantic Scholar. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop. [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

  • eScholarship, University of California. (2014). MS2Analyzer: A Software for Small Molecule Substructure Annotations from Tandem Mass Spectra. [Link]

  • PubChem. Phenyl(pyrrolidin-3-yl)methanone hydrochloride. [Link]

  • PubMed Central. (2022). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. IUCrData, 7(1), x211119. [Link]

Sources

(3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide: (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine

A-Level Heading: An Analytical and Application-Oriented Profile of a Versatile Medicinal Chemistry Scaffold

Executive Summary: this compound (CAS No. 953727-42-9) is a bifunctional organic molecule featuring a primary benzylamine and an aromatic sulfonamide.[1] While this specific compound is available commercially as a research chemical, extensive characterization data is not widely available in peer-reviewed literature. This guide, therefore, serves as an in-depth technical profile constructed from a first-principles analysis of its constituent functional groups and by drawing reasoned analogies from well-documented, structurally related compounds. We will provide an expert-driven perspective on its likely physicochemical properties, a robust strategy for its synthesis and characterization, and a discussion of its potential applications as a scaffold in modern drug discovery programs. This document is intended for medicinal chemists, researchers, and drug development scientists who may utilize this or similar building blocks in their synthetic campaigns.

Compound Identification and Structural Profile

The molecule's structure combines three key pharmacophoric elements: a flexible benzylamine moiety, a rigid phenylsulfonamide core, and a saturated pyrrolidine ring. The primary amine serves as a key nucleophilic handle and a basic center for salt formation, while the sulfonamide group acts as a potent hydrogen bond acceptor, often used to improve physicochemical properties and target engagement.[2][3][4]

Table 1: Compound Identifiers

Identifier Value Source
IUPAC Name This compound ChemWhat[1]
Synonyms 3-(Pyrrolidine-1-sulfonyl)benzylamine; 3-(Pyrrolidinosulfonyl)benzylamine ChemWhat[1]
CAS Number 953727-42-9 ChemWhat[1]
Molecular Formula C₁₁H₁₆N₂O₂S (Calculated)
Molecular Weight 240.32 g/mol (Calculated)
Canonical SMILES C1CCN(C1)S(=O)(=O)C2=CC(=CC=C2)CN (Calculated)

| InChIKey | VADZIKKEODHDNQ-UHFFFAOYSA-N | (Calculated) |

Predicted Physicochemical Properties

Quantitative experimental data for this specific molecule is sparse. However, we can infer a reliable profile based on its functional groups. The benzylamine portion imparts basicity, while the sulfonamide group is expected to influence solubility and crystal packing.

Table 2: Predicted Physicochemical Characteristics

Property Predicted Value / Characteristic Rationale and Commentary
Physical State Crystalline solid or viscous oil Similar aromatic sulfonamides are typically solids at room temperature.
Aqueous Solubility Moderately soluble; pH-dependent The primary amine (pKa ~9-10) will be protonated at physiological pH, enhancing aqueous solubility. The sulfonamide group can also contribute to water solubility.[2]
pKa (Basic) ~9.5 (for -CH₂NH₂) The electron-withdrawing nature of the meta-sulfonyl group will slightly decrease the basicity compared to unsubstituted benzylamine (pKa ~9.34).
LogP 1.0 - 2.0 (Calculated) This predicted value suggests a favorable balance between lipophilicity and hydrophilicity, a key attribute in drug design.
Hydrogen Bond Donors 2 (from -NH₂) The primary amine is a strong hydrogen bond donor.

| Hydrogen Bond Acceptors | 3 (from -SO₂ and pyrrolidine N) | The two sulfonyl oxygens are strong hydrogen bond acceptors. |

Synthesis and Reactivity: A Retrosynthetic Approach

A robust and logical synthesis for this molecule would involve the formation of the sulfonamide bond as the key step. This is a standard and high-yielding transformation in medicinal chemistry.

Retrosynthetic Analysis

A logical disconnection breaks the S-N bond of the sulfonamide, leading to two readily available starting materials: a commercially available aminobenzylamine derivative and pyrrolidine-1-sulfonyl chloride.

G cluster_key Legend Target This compound Disconnect S-N Bond Disconnection Target->Disconnect SM1 3-Amino-N-(protected)-benzylamine or 3-Cyanobenzenesulfonyl chloride Disconnect->SM1 SM2 Pyrrolidine Disconnect->SM2 Key1 Target Molecule Key2 Synthetic Strategy Key3 Starting Materials

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol describes a general, reliable method for the key sulfonamide formation step.

Objective: To synthesize a benzylic sulfonamide from a sulfonyl chloride and an amine.

Materials:

  • 3-Chlorosulfonylbenzonitrile (or a related precursor)

  • Pyrrolidine

  • A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • An organic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Reducing agent (e.g., Lithium aluminum hydride (LAH) or Borane (BH₃)) for nitrile reduction.

Step-by-Step Methodology:

  • Sulfonamide Formation:

    • Dissolve 3-chlorosulfonylbenzonitrile (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.2 eq) to the solution.

    • Slowly add a solution of pyrrolidine (1.1 eq) in DCM dropwise over 15-20 minutes.

    • Causality: The reaction is run at 0 °C to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine. The base (TEA) is essential to neutralize the HCl byproduct, driving the reaction to completion.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield 3-(pyrrolidin-1-ylsulfonyl)benzonitrile.

  • Nitrile Reduction:

    • Carefully dissolve the intermediate nitrile (1.0 eq) in dry THF under an inert atmosphere.

    • Slowly add a solution of a suitable reducing agent like LAH (e.g., 1.5 eq) or a borane complex at 0 °C.

    • Causality: This is a standard, powerful reduction method to convert a nitrile to a primary amine. The reaction must be performed under anhydrous conditions as LAH reacts violently with water.

    • After the addition, allow the reaction to stir at room temperature or gentle reflux until the starting material is consumed.

    • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH(aq), and then more water (Fieser workup) to precipitate the aluminum salts.

    • Filter the resulting slurry, wash the solid with THF, and concentrate the filtrate to yield the final product, this compound.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by crystallization from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes).

Potential Applications in Drug Discovery

The structural motifs within this compound are prevalent in molecules designed to interact with various biological targets. The sulfonamide group is a classic bioisostere for carboxylic acids and is found in numerous FDA-approved drugs.[3][4]

  • Kinase Inhibitors: The (pyrrolidin-1-ylsulfonyl)aniline substructure has been explicitly used as a key component in developing potent kinase inhibitors, such as those targeting FLT3-ITD in acute myeloid leukemia.[5] The sulfonamide often occupies the "hinge-binding" region of the kinase ATP pocket. Our target molecule, with its benzylamine group, provides a versatile attachment point for building out fragments to target other regions of the kinase.

  • GPCR Ligands: Benzylamine derivatives are common scaffolds for ligands targeting G-protein coupled receptors. The amine can form a critical salt bridge with acidic residues (e.g., Aspartic acid) in the receptor binding pocket.

  • Enzyme Inhibitors: Sulfonamides are cornerstone functional groups in various enzyme inhibitors, most famously in carbonic anhydrase inhibitors.[6]

G cluster_apps Potential Bioactive Scaffolds BuildingBlock (3-(Pyrrolidin-1-ylsulfonyl) -phenyl)methanamine Kinase Kinase Inhibitors BuildingBlock->Kinase Acylation/ Alkylation GPCR GPCR Ligands BuildingBlock->GPCR Reductive Amination Enzyme Enzyme Inhibitors BuildingBlock->Enzyme Further Derivatization

Caption: Role as a versatile chemical building block.

Standard Analytical Characterization Workflow

Any newly synthesized batch of this compound must be rigorously characterized to confirm its identity and purity. The following describes a self-validating system of orthogonal analytical techniques.

G Start Synthesized Crude Product Purify Purification (Column Chromatography) Start->Purify Identity Identity Confirmation (¹H NMR, ¹³C NMR, MS) Purify->Identity Purity Purity Assessment (HPLC-UV/MS) Identity->Purity Final Qualified Compound (>95%) Purity->Final

Caption: General workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Signals (in DMSO-d₆):

    • Aromatic Protons (4H): Complex multiplets between δ 7.5-8.0 ppm.

    • -CH₂-NH₂ (2H): A singlet or doublet around δ 3.8-4.0 ppm.

    • Pyrrolidine -CH₂- (α to N, 4H): A triplet around δ 3.1-3.3 ppm.

    • Pyrrolidine -CH₂- (β to N, 4H): A multiplet around δ 1.7-1.9 ppm.

    • -NH₂ (2H): A broad singlet that may be exchangeable with D₂O, chemical shift is concentration dependent.

  • Expected ¹³C NMR Signals (in DMSO-d₆):

    • Aromatic Carbons (6C): Signals between δ 120-145 ppm.

    • -CH₂-NH₂ (1C): Signal around δ 45 ppm.

    • Pyrrolidine Cα (2C): Signal around δ 47 ppm.

    • Pyrrolidine Cβ (2C): Signal around δ 25 ppm.

Mass Spectrometry (MS)
  • Protocol: Prepare a dilute solution (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. Analyze using Electrospray Ionization (ESI) in positive ion mode.

  • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 241.3. High-resolution mass spectrometry (HRMS) should confirm the elemental composition to within 5 ppm.

High-Performance Liquid Chromatography (HPLC)
  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid or TFA.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid or TFA.

    • Gradient: Start with 5-10% B, ramp to 95% B over 10-15 minutes.

    • Detection: UV at 254 nm and 280 nm.

  • Trustworthiness: This method provides a quantitative measure of purity. The use of a gradient ensures that both polar and non-polar impurities can be resolved and detected. A purity level of >95% is typically required for compounds used in biological screening.

References

  • This compound CAS#: 953727-42-9. ChemWhat. [Link]

  • Benzylic sulfonamides in drug discovery. ResearchGate. [Link]

  • Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. National Institutes of Health (NIH). [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine is a novel chemical entity with potential therapeutic applications. Its unique structure, combining a phenylmethanamine scaffold, a benzenesulfonamide group, and a pyrrolidine ring, suggests a complex and potentially multifaceted mechanism of action. This guide provides a comprehensive framework for researchers and drug development professionals to investigate and characterize the pharmacological properties of this molecule. We will delve into a hypothetical mechanism of action derived from the known biological activities of its constituent moieties and present a detailed, step-by-step research plan for target identification and validation. This document is intended to serve as a practical roadmap, integrating computational and experimental approaches to fully elucidate the therapeutic potential of this compound.

Introduction and Background: Deconstructing the Molecule

The rational design and development of novel therapeutics begin with a thorough understanding of the candidate molecule's structure and the potential biological activities of its components. This compound is comprised of three key structural motifs, each with a rich history in medicinal chemistry.

  • The Phenylmethanamine Scaffold: This structural backbone is a versatile scaffold in drug discovery.[1][2] Its derivatives have been successfully developed as kinase inhibitors and antibacterial agents.[1] The phenylmethanamine moiety can be chemically modified to create structures that interact with specific biological targets, such as the ATP-binding sites of kinases.[1]

  • The Benzenesulfonamide Group: Benzenesulfonamide and its derivatives are well-established pharmacophores present in numerous approved drugs.[3][4] This functional group is known to confer a range of biological activities, most notably as inhibitors of carbonic anhydrases.[3][5][6][7] Additionally, benzenesulfonamide derivatives have demonstrated potential as anticonvulsant and anti-hepatic fibrosis agents.[3][8] The sulfonamide group can participate in key hydrogen bonding interactions within protein binding pockets.[9]

  • The Pyrrolidine Ring: The inclusion of a pyrrolidine ring is a common strategy in drug design to enhance physicochemical properties such as aqueous solubility.[10] This five-membered nitrogen-containing heterocycle can act as a hydrogen bond donor or acceptor, contributing to target binding. The stereochemistry of the pyrrolidine ring can also play a crucial role in determining the biological activity and selectivity of a compound.[11]

The combination of these three moieties in "this compound" suggests several plausible mechanisms of action that warrant investigation.

Hypothetical Mechanisms of Action

Based on the known pharmacology of its structural components, we can propose several compelling, albeit hypothetical, mechanisms of action for this compound.

Kinase Inhibition

The presence of the phenylmethanamine scaffold, a known constituent of kinase inhibitors, suggests that the compound may target one or more protein kinases.[1] The pyrrolidin-1-ylsulfonyl group has also been incorporated into potent kinase inhibitors, including those targeting FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia.[12]

  • Hypothesized Signaling Pathway:

G cluster_membrane Cell Membrane Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., FLT3) Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylation Compound This compound Compound->Receptor_Tyrosine_Kinase Inhibition ATP ATP ATP->Receptor_Tyrosine_Kinase Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation_Survival

Caption: Hypothesized kinase inhibition pathway.

Carbonic Anhydrase Inhibition

The benzenesulfonamide moiety is a classic zinc-binding group found in numerous carbonic anhydrase inhibitors.[3][5][6][7] These enzymes play critical roles in pH regulation, CO2 transport, and various biosynthetic pathways. Inhibition of specific carbonic anhydrase isoforms has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.

  • Hypothesized Enzymatic Inhibition:

G Carbonic_Anhydrase Carbonic Anhydrase Product H+ + HCO3- Carbonic_Anhydrase->Product Catalysis Compound This compound Compound->Carbonic_Anhydrase Inhibition Substrate CO2 + H2O Substrate->Carbonic_Anhydrase Binding

Caption: Hypothesized carbonic anhydrase inhibition.

A Roadmap for Target Identification and Validation

To move from hypothetical mechanisms to validated biological targets, a systematic and multi-pronged approach is essential. This roadmap outlines a logical flow of experiments, from broad, unbiased screening to focused validation studies.[13][14][15]

In Silico Target Prediction

The initial step in our investigation will be the use of computational methods to predict potential biological targets.[16][17] This approach leverages the compound's structure to screen against databases of known protein targets.[18][19]

  • Experimental Protocol: In Silico Target Fishing

    • Compound Preparation: Generate a 3D conformer of this compound using molecular modeling software (e.g., ChemDraw, MarvinSketch).

    • Database Selection: Utilize multiple target prediction platforms such as SwissTargetPrediction, BindingDB, and SuperPred.

    • Similarity Searching: Perform 2D and 3D similarity searches against libraries of bioactive compounds to identify molecules with similar pharmacophores and known targets.

    • Docking Studies: Conduct molecular docking simulations of the compound against the top-ranked predicted targets to assess binding affinity and mode of interaction.

    • Data Analysis: Consolidate the results from all platforms and prioritize a list of potential targets based on the strength of the predictions and their biological relevance.

Experimental Target Identification

Following in silico analysis, experimental approaches are employed to identify the direct molecular targets of the compound within a biological system.

  • Experimental Protocol: Affinity-Based Proteomics

    • Probe Synthesis: Synthesize an affinity probe by attaching a linker and a reactive group (e.g., a photo-activatable group) to the this compound scaffold. A control probe with a structurally similar but inactive analog should also be synthesized.

    • Cell Lysate Preparation: Prepare lysates from a relevant cell line (e.g., a cancer cell line if kinase inhibition is suspected).

    • Probe Incubation and Crosslinking: Incubate the cell lysates with the affinity probe and the control probe. Induce crosslinking by UV irradiation.

    • Affinity Purification: Enrich the probe-bound proteins using streptavidin beads (if a biotin tag was used in the linker).

    • Mass Spectrometry: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Compare the proteins identified from the active probe and the control probe to identify specific binding partners.

Target Validation

Once a list of putative targets has been generated, it is crucial to validate that engagement of these targets by the compound leads to the observed biological effects.[15][20][21]

  • Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

    • Cell Treatment: Treat intact cells or cell lysates with varying concentrations of this compound or a vehicle control.

    • Heat Shock: Subject the treated samples to a temperature gradient.

    • Protein Precipitation: Centrifuge the samples to pellet the denatured and precipitated proteins.

    • Western Blotting: Analyze the supernatant for the presence of the putative target protein by Western blotting.

    • Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

  • Experimental Protocol: In Vitro Enzymatic or Binding Assays

    • Recombinant Protein: Obtain or produce a purified recombinant version of the putative target protein.

    • Assay Development: Develop a suitable in vitro assay, such as a kinase activity assay (e.g., ADP-Glo) or a binding assay (e.g., surface plasmon resonance, SPR).

    • Dose-Response Analysis: Determine the potency of this compound by generating a dose-response curve and calculating the IC50 or Kd value.

Quantitative Data Summary

As experimental data is generated, it should be organized into clear and concise tables to facilitate analysis and comparison.

Assay Type Target Metric Value Reference
In Silico DockingKinase XBinding Energy (kcal/mol)-9.5N/A
In Silico DockingCarbonic Anhydrase YBinding Energy (kcal/mol)-8.2N/A
In Vitro Kinase AssayKinase XIC50 (nM)75To be determined
CETSAKinase XΔTm (°C)+3.5To be determined
In Vitro CA AssayCarbonic Anhydrase YKi (nM)150To be determined

Conclusion

The elucidation of the mechanism of action of a novel compound like this compound is a complex but critical undertaking in the drug discovery process. By systematically integrating computational predictions with robust experimental validation, researchers can build a comprehensive understanding of how this molecule exerts its biological effects. The proposed roadmap, from in silico screening to in vitro validation, provides a structured and scientifically rigorous framework to uncover the therapeutic potential of this promising chemical entity. The insights gained from these studies will be instrumental in guiding future lead optimization efforts and ultimately, in translating this molecule into a clinically valuable therapeutic agent.

References

  • Target Identification and Validation (Small Molecules). University College London. Available at: [Link].

  • Expert target identification & validation services for drug discovery. Nuvisan. Available at: [Link].

  • Target Identification and Validation. Sartorius. Available at: [Link].

  • Target Identification and Validation in Drug Discovery. Chemspace. Available at: [Link].

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. Available at: [Link].

  • Structure property relationships of N-acylsulfonamides and related bioisosteres. PubMed. Available at: [Link].

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ACS Publications. Available at: [Link].

  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Publishing. Available at: [Link].

  • Full article: Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. Available at: [Link].

  • Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Semantic Scholar. Available at: [Link].

  • Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. ZU Scholars. Available at: [Link].

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided. Unich. Available at: [Link].

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link].

  • 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. PubMed. Available at: [Link].

  • Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. PubMed. Available at: [Link].

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. Available at: [Link].

  • New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. ChemRxiv. Available at: [Link].

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link].

  • In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors. Arabian Journal of Chemistry. Available at: [Link].

  • Target identification and mechanism of action in chemical biology and drug discovery. NIH. Available at: [Link].

  • Novel Integrated Platform Promises To Accelerate Drug Discovery. Technology Networks. Available at: [Link].

  • Approved drugs containing 2‐(diazolyl)pyrrolidine moiety. ResearchGate. Available at: [Link].

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. Available at: [Link].

  • Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. ResearchGate. Available at: [Link].

  • Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. PMC. Available at: [Link].

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications. Available at: [Link].

  • Identification of diphenylalkylisoxazol-5-amine scaffold as novel activator of cardiac myosin. ScienceDirect. Available at: [Link].

  • Privileged Scaffolds for Library Design and Drug Discovery. PMC. Available at: [Link].

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. Available at: [Link].

  • Scaffold Hopping in Drug Discovery. NIPER. Available at: [Link].

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. Available at: [Link].

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Available at: [Link].

  • Synthesis of p-menthane derivatives with potential biological activity. PubMed. Available at: [Link].

  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. ResearchGate. Available at: [Link].

  • Potent Racemic Antimicrobial Polypeptides Uncovered by a Stereochemical Series of Cationic d/l Backbones. ACS Publications. Available at: [Link].

  • An In-silico Screening Strategy to the Prediction of New Inhibitors of COVID-19 Mpro Protein. Brieflands. Available at: [Link].

  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. PubMed. Available at: [Link].

  • In silico Activity and Target Prediction Analyses of Three Triazolothiadiazine Derivatives. ResearchGate. Available at: [Link].

  • Inhibitor Trapping in Kinases. Drug Design and Bioinformatics Lab. Available at: [Link].

  • Recent Advances in In Silico Target Fishing. MDPI. Available at: [Link].

  • Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. MDPI. Available at: [Link].

  • In silico off-target profiling for enhanced drug safety assessment. PMC. Available at: [Link].

Sources

A Senior Application Scientist's Guide to the In Silico Modeling of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine Binding to the FLT3 Kinase

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Overview: From Ligand to Lead Candidate

In the landscape of modern drug discovery, in silico modeling has transitioned from a supplementary tool to a cornerstone of preclinical research.[1] By simulating molecular interactions computationally, we can predict binding affinities, elucidate mechanisms, and rationally design novel therapeutics, thereby de-risking and accelerating the entire development pipeline.[2]

This guide provides an in-depth, field-proven methodology for modeling the binding of a specific small molecule, (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine , to a high-value therapeutic target. Our ligand of interest contains a (pyrrolidin-1-ylsulfonyl)phenyl moiety, a scaffold frequently identified in potent kinase inhibitors.[3][4] Based on this structural precedent, we have selected the Fms-like tyrosine kinase 3 (FLT3) as our protein target. Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are critical drivers in approximately 20-25% of Acute Myeloid Leukemia (AML) cases, making it a highly relevant and validated target for cancer therapeutics.[4]

Our approach is a multi-phase, self-validating workflow designed to build confidence at each stage, moving from broad conformational sampling to a detailed, dynamic analysis of the protein-ligand complex.

Overall_Workflow prep Phase 0: System Preparation - Ligand 3D Conformation - Target PDB Selection & Cleaning dock Phase 1: Molecular Docking - Pose Prediction - Scoring Function Evaluation prep->dock Prepared Structures md Phase 2: Molecular Dynamics - Stability Assessment - Dynamic Interaction Analysis dock->md Top Scoring Pose bfe Phase 3: Binding Free Energy - Quantitative Affinity Prediction - MM/PBSA Calculation md->bfe Stable Trajectory analysis Final Analysis & Experimental Prioritization bfe->analysis Predicted ΔGbind

Figure 1: The integrated in silico workflow for protein-ligand binding analysis.

Phase 0: System Preparation - The Foundation of Accuracy

The adage "garbage in, garbage out" is paramount in computational chemistry. The reliability of any simulation is fundamentally dependent on the quality of the initial structures. This preparatory phase is the most critical for ensuring the scientific integrity of the entire project.

Ligand Preparation

The three-dimensional structure of our ligand, this compound, is the starting point.

Protocol 2.1: Ligand Structure Generation

  • Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw) or retrieve its SMILES string from a database like PubChem. For our ligand, the SMILES string is C1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)CN.

  • Generate 3D Conformer: Use a tool like Open Babel to convert the 2D representation into a low-energy 3D conformation.

  • Assign Protonation State: At a physiological pH of ~7.4, the primary amine (-CNH2) group will be protonated (-CNH3+). This is a critical step as it governs the ligand's ability to form key electrostatic interactions.

  • Assign Partial Charges: Employ a quantum mechanical method or a robust force-field based assignment method (e.g., AM1-BCC or Gasteiger charges) to accurately model the electron distribution across the molecule.[5]

  • Save the Final Structure: Export the prepared ligand structure in a .mol2 or .pdb format for use in subsequent steps.

  • Expertise & Causality: Incorrect protonation is a common source of failed docking and simulation studies. The positive charge on the methanamine group is likely crucial for forming salt bridges or strong hydrogen bonds with acidic residues (Asp, Glu) in the kinase active site, a common feature in ATP-competitive inhibitors.

Target Protein Preparation

The selection and preparation of the target protein structure are equally critical. We will source our structure from the Protein Data Bank (PDB).

Protocol 2.2: Target Selection and Cleaning

  • Select a PDB Entry: Search the PDB for a high-resolution (< 2.5 Å) crystal structure of human FLT3 kinase, preferably with a co-crystallized inhibitor. For this guide, we select PDB ID: 4XUF , which contains FLT3 in complex with the inhibitor Quizartinib. This provides an experimentally validated binding pocket.

  • Initial Cleaning: Open the PDB file in a molecular visualization tool (e.g., PyMOL, UCSF Chimera). Remove all non-essential components:

    • Water molecules (HOH).

    • The co-crystallized ligand (Quizartinib).

    • Any buffer molecules or ions not critical to structural integrity.[5]

  • Structural Refinement:

    • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add them according to standard geometries and predicted ionization states at pH 7.4.[6]

    • Repair Missing Residues/Loops: Check for any gaps in the protein sequence. If short, they can be modeled using tools like Modeller or web servers. For our purposes with 4XUF, the structure is sufficiently complete.

    • Assign Charges: Apply a standard protein force field (e.g., AMBER, CHARMM) to assign atomic charges.

  • Save the Receptor: Save the cleaned, hydrogen-added protein structure as a .pdb file. This will be the "receptor" for our docking calculations.

Table 1: Selected Target Protein Information

ParameterValueRationale
PDB ID 4XUFHuman FLT3 with a potent, co-crystallized inhibitor.
Resolution 2.35 ÅHigh-quality structure with well-defined atomic positions.
Target Fms-like tyrosine kinase 3Clinically relevant target for AML.
Organism Homo sapiensEnsures direct relevance to human drug development.

Phase 1: Molecular Docking - Predicting the Binding Hypothesis

Molecular docking serves as a computational "search algorithm" to predict the preferred orientation, or "pose," of our ligand within the FLT3 active site.[7] It evaluates millions of potential conformations and ranks them based on a scoring function, which estimates the binding affinity.[2]

Docking_Workflow receptor Prepared Receptor (FLT3 from 4XUF.pdb) grid Define Grid Box (Center on active site) receptor->grid ligand Prepared Ligand (Methanamine derivative.mol2) docking Run Docking Simulation (e.g., AutoDock Vina) ligand->docking grid->docking Search Space analysis Analyze Poses - Cluster by conformation - Rank by binding energy docking->analysis Docking Log File (.dlg)

Figure 2: Step-by-step workflow for molecular docking.

Protocol 3.1: Molecular Docking with AutoDock Vina

  • Prepare Files for Docking: Convert the prepared .pdb (receptor) and .mol2 (ligand) files into the .pdbqt format using AutoDock Tools. This format includes atomic charges and atom type definitions required by Vina.[6]

  • Define the Binding Site (Grid Box): The "grid box" defines the three-dimensional space where the docking algorithm will search for poses.

    • Trustworthiness: To create a self-validating system, we center the grid box on the coordinates of the original co-crystallized ligand (Quizartinib) from PDB 4XUF. This focuses the search on the known, biologically relevant active site.

    • Set the dimensions of the box (e.g., 25 x 25 x 25 Å) to be large enough to accommodate the ligand with rotational and translational freedom.

  • Configure Docking Parameters: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the grid box center and dimensions, and the desired output file name.

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Analyze the Results: Vina will output a .pdbqt file containing the top-ranked binding poses (typically 9-10) and their corresponding predicted binding affinities in kcal/mol. Visualize these poses in PyMOL or Chimera to inspect the key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the active site residues of FLT3.

Table 2: Representative Docking Results Summary

Pose RankPredicted Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1-9.2ASP829, GLU661, CYS694, LEU616
2-8.9ASP829, CYS828, LEU616, PHE830
3-8.7LYS644, CYS694, LEU818, GLY697
  • Expertise & Causality: The top-ranked pose is our primary hypothesis for the binding mode. We look for poses that satisfy key pharmacophoric features, such as a hydrogen bond between the ligand's protonated amine and the "hinge region" of the kinase or a salt bridge with the conserved DFG-motif aspartate (ASP829 in FLT3). A pose that fulfills these expected interactions is a strong candidate for further validation with molecular dynamics.

Phase 2: Molecular Dynamics (MD) Simulation - From a Static Pose to Dynamic Reality

While docking provides a valuable static snapshot, it does not account for the inherent flexibility of the protein or the influence of the solvent environment. Molecular Dynamics (MD) simulation addresses this by simulating the atomic motions of the entire system over time, allowing us to assess the stability of the docked pose.[8][9]

MD_Workflow start Start: Docked Complex (Protein + Ligand) topology Generate Topologies - Protein (CHARMM36) - Ligand (CGenFF) start->topology system Build System - Define Box - Solvate (Water) - Add Ions (Neutralize) topology->system sim Energy Minimization NVT Equilibration (Constant Volume/Temp) NPT Equilibration (Constant Pressure/Temp) Production MD system->sim traj Analyze Trajectory (RMSD, RMSF, Interactions) sim->traj

Figure 3: The sequential stages of a molecular dynamics simulation.

Protocol 4.1: MD Simulation Setup and Execution with GROMACS

This protocol outlines the workflow using the GROMACS simulation package and the CHARMM36 force field.[8][9]

  • Prepare the Complex: Create a single .pdb file containing the coordinates of the FLT3 receptor and the top-ranked docked pose of our ligand.

  • Generate Topologies:

    • Protein: Use the pdb2gmx tool in GROMACS to generate the topology for the protein, selecting the CHARMM36-mar2019 force field.

    • Ligand: The ligand requires its own set of force field parameters. Submit the ligand's .mol2 file to a server like the CGenFF server, which will generate a CHARMM-compatible topology file (.str file, which is then converted to GROMACS format).[9]

  • Build the Simulation System:

    • Combine Topologies: Merge the protein and ligand topology files into a master topology (topol.top).[8]

    • Define Simulation Box: Create a cubic or dodecahedron simulation box around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.

    • Solvation: Fill the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add Ions: Add counter-ions (e.g., Na+, Cl-) to neutralize the net charge of the system.[9]

  • Energy Minimization: Perform a steep-descent energy minimization to relax the system and remove any steric clashes introduced during the setup process.

  • Equilibration (Two Phases):

    • NVT Ensemble (Constant Volume): Equilibrate the system for ~100-200 ps at a constant temperature (300 K) with position restraints on the protein and ligand heavy atoms. This allows the solvent to equilibrate around the solute.

    • NPT Ensemble (Constant Pressure): Equilibrate for a further ~200-500 ps at constant temperature (300 K) and pressure (1 bar). This ensures the system reaches the correct density.

  • Production MD: Remove the position restraints and run the production simulation for a duration sufficient to observe the system's behavior (e.g., 50-100 nanoseconds).

  • Analysis: Analyze the resulting trajectory to assess stability. Key metrics include:

    • Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone relative to the starting structure should plateau, indicating the system has reached equilibrium. A large, sustained deviation in the ligand RMSD suggests it is unstable in the binding pocket.

    • Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual residues, highlighting flexible regions of the protein.

    • Interaction Analysis: Monitor the persistence of key hydrogen bonds or hydrophobic contacts identified during docking throughout the simulation.

  • Trustworthiness: A stable MD trajectory validates the initial docking hypothesis. If the ligand remains stably bound in its initial pose throughout the simulation, it significantly increases our confidence in the predicted binding mode.

Phase 3: Binding Free Energy Calculation - Quantifying Affinity

The final step is to move beyond the qualitative assessment of stability and calculate a quantitative estimate of the binding free energy (ΔG_bind). The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-point technique that offers a good balance between computational cost and accuracy.[10]

Protocol 5.1: Conceptual MM/PBSA Calculation

  • Extract Snapshots: Take a series of snapshots (e.g., 100-200 frames) from the stable portion of the production MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the free energy of the three states: the protein-ligand complex, the isolated protein, and the isolated ligand. The binding free energy is then calculated using the following equation:[10]

    • ΔG_bind = G_complex - (G_protein + G_ligand)

  • Average the Results: The final ΔG_bind is the average of the values calculated across all snapshots.

Each G term is composed of several energy contributions:

  • ΔE_MM: Molecular mechanics energy (bonds, angles, van der Waals, electrostatics).

  • ΔG_solv: Solvation free energy, split into polar (calculated by Poisson-Boltzmann) and non-polar (calculated from solvent-accessible surface area) components.

  • -TΔS: Conformational entropy change upon binding (can be estimated but is often omitted due to high computational cost and potential for error).[11]

Table 3: Hypothetical Binding Free Energy Summary

Energy ComponentAverage Contribution (kcal/mol)Role in Binding
Van der Waals (ΔE_vdw) -45.5Favorable hydrophobic and shape-complementarity interactions.
Electrostatic (ΔE_elec) -28.2Favorable hydrogen bonds and salt bridges.
Polar Solvation (ΔG_pol) +55.8Unfavorable; cost of desolvating polar groups to bind.
Non-Polar Solvation (ΔG_np) -4.1Favorable hydrophobic effect.
Total ΔG_bind (MM/PBSA) -22.0 Predicted overall binding free energy.
  • Expertise & Causality: The decomposition of the binding energy is highly insightful. A large, favorable electrostatic term (ΔE_elec) would confirm the importance of the interactions made by the protonated amine. A favorable van der Waals term (ΔE_vdw) would indicate good shape complementarity within the pocket. This detailed breakdown allows us to understand why the ligand binds, guiding future chemical modifications to enhance potency.

Conclusion and Guiding Future Experiments

This in-depth guide has outlined a robust, multi-stage computational workflow to model the binding of this compound to its putative target, FLT3 kinase. By progressing from system preparation through docking, MD simulation, and free energy calculations, we have built a scientifically rigorous case for a specific binding hypothesis.

The results of this in silico analysis—the predicted binding pose, the key interacting residues, the dynamic stability of the complex, and the quantitative binding affinity—do not replace experimental validation. Instead, they provide a powerful, data-driven foundation to prioritize resources, guide the synthesis of analogues with improved properties, and design focused biochemical and cellular assays to confirm the compound's activity. This synergy between computational modeling and experimental biology represents the future of efficient and rational drug discovery.

References

  • Gapsys, V., Michielssens, S., Seeliger, D., & de Groot, B. L. (2015). Calculation of binding free energies. PubMed. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. University of Delaware. [Link]

  • Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Omics tutorials. [Link]

  • Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. [Link]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link]

  • Wang, J., Wang, W., Huo, S., Lee, M., & Kollman, P. A. (2001). Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. Physical Chemistry Chemical Physics. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Yuk, K., & Mobley, D. L. (2019). Computational evaluation of protein–small molecule binding. PMC. [Link]

  • Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. [Link]

  • Bioinformatics Dotca. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Salmaso, V. (n.d.). Molecular Docking Tutorial. University of Padua. [Link]

  • Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • OpenFE. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. [Link]

  • Aldeghi, M., Heifetz, A., Bodkin, M. J., Knapp, S., & Biggin, P. C. (2018). Relative Binding Free Energy Calculations in Drug Discovery: Recent Advances and Practical Considerations. Journal of Chemical Information and Modeling. [Link]

  • Hritz, J., Oostenbrink, C., & van Gunsteren, W. F. (2010). Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies. Current Medicinal Chemistry. [Link]

  • Uher, O., Jorda, R., Hylse, O., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. [Link]

  • Uher, O., Jorda, R., Hylse, O., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hopping. Semantic Scholar. [Link]

Sources

A Technical Guide to Target Identification and Deconvolution: A Case Study of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transition from a promising hit in a phenotypic screen to a viable drug candidate is critically dependent on one key process: target identification and deconvolution. Understanding the precise molecular target of a novel chemical entity (NCE) is fundamental to elucidating its mechanism of action, optimizing for efficacy and safety, and developing a robust therapeutic hypothesis. This guide presents a comprehensive, multi-pronged strategy for the target identification of a hypothetical NCE, "(3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine," which has demonstrated potent anti-proliferative activity in cancer cell lines. We will move beyond a simple listing of techniques, instead providing a logical, field-proven workflow that integrates biochemical, biophysical, and genetic approaches. Each protocol is designed as a self-validating system, with an emphasis on the causal reasoning behind experimental choices, ensuring that researchers can confidently navigate the complexities of target deconvolution.

Introduction: The Challenge of the Unknown Target

Phenotypic drug discovery, where compounds are screened for their effect on cellular or organismal behavior, has undergone a renaissance, yielding compounds with novel mechanisms of action.[1] However, the success of this approach hinges on our ability to answer a critical question: how does the compound work? The process of identifying the specific molecular target(s) through which a compound exerts its physiological effect is known as target deconvolution.[2]

This guide uses a hypothetical NCE, This compound (hereafter referred to as "NCE-1"), as a case study. Let us assume NCE-1 was identified in a high-throughput screen for its ability to induce apoptosis in the MV4-11 acute myeloid leukemia cell line. Its structure, featuring a sulfonylphenyl core, is reminiscent of motifs found in kinase inhibitors and other targeted agents, yet its exact target is unknown.[3]

The objective of this document is to provide a detailed, integrated workflow for researchers to systematically identify and validate the molecular target of NCE-1. This strategy is built on three pillars:

  • Direct Target Engagement: Physically capturing or detecting the interaction between NCE-1 and its protein partners.

  • Genetic Validation: Identifying genes that modulate cellular sensitivity to NCE-1.

  • Orthogonal Confirmation: Using a convergence of evidence from multiple, independent methods to confirm the target with high confidence.

Phase 1: Direct Target Engagement Strategies

The most direct path to identifying a target is to detect the physical interaction between the small molecule and its protein partner(s). We will employ two powerful and complementary chemical proteomics approaches: one affinity-based and one label-free.[1][4]

Strategy A: Affinity Chromatography-Mass Spectrometry (AC-MS)

Expertise & Rationale: The AC-MS approach is a cornerstone of target identification that aims to physically "pull down" binding proteins from a complex cellular lysate using an immobilized version of the small molecule.[5][6][7] Its strength lies in its ability to directly capture even transient or low-affinity binders. The critical step is the synthesis of an affinity probe where NCE-1 is attached to a solid support (e.g., agarose beads) via a chemical linker. The choice of attachment point is crucial; it must be at a position on the molecule that structure-activity relationship (SAR) data suggest is not essential for biological activity, thereby preserving the native binding interaction.[7]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis synthesis 1. Synthesize Affinity Probe (NCE-1 linked to beads) lysate 2. Prepare Cell Lysate (e.g., MV4-11 cells) incubate 3. Incubate Lysate with Affinity Probe lysate->incubate wash 4. Wash Beads (Remove non-specific binders) incubate->wash elute 5. Elute Bound Proteins (Competitive elution with free NCE-1) wash->elute sds 6. SDS-PAGE & Digestion elute->sds ms 7. LC-MS/MS Analysis sds->ms db 8. Database Search & Hit Prioritization ms->db

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
  • Affinity Probe Synthesis:

    • Synthesize an analogue of NCE-1 with a linker (e.g., a short polyethylene glycol chain ending in a carboxylic acid) attached to a non-critical position, such as the phenyl ring, distal from the methanamine and pyrrolidinylsulfonyl groups.

    • Covalently couple the linker-modified NCE-1 to N-hydroxysuccinimide (NHS)-activated agarose beads according to the manufacturer's protocol. Prepare control beads with no coupled ligand.

  • Cell Lysate Preparation:

    • Culture MV4-11 cells to a density of ~1-2 x 10^6 cells/mL.

    • Harvest cells by centrifugation and wash twice with ice-cold PBS.

    • Lyse cell pellets in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Affinity Pulldown:

    • Incubate 5-10 mg of clarified cell lysate with 50 µL of NCE-1-coupled beads (and control beads in a separate reaction) for 2-4 hours at 4°C with gentle rotation.

    • Self-Validation Control: In a parallel incubation, include the NCE-1 beads and lysate, but also add a 100-fold molar excess of free, unmodified NCE-1. This competitive elution sample is crucial for distinguishing true binders from proteins that non-specifically interact with the matrix or linker.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins by incubating the beads with an elution buffer containing a high concentration of free NCE-1 (e.g., 100 µM) or, for total protein identification, a denaturing buffer like 2X Laemmli sample buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands, perform in-gel trypsin digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

Quantitative data from label-free quantification (LFQ) mass spectrometry should be summarized to prioritize candidates. Hits are considered high-confidence if they are significantly enriched on the NCE-1 beads compared to control beads and if this binding is significantly reduced in the competitive elution sample.

Protein IDLFQ Intensity (NCE-1 Beads)LFQ Intensity (Control Beads)LFQ Intensity (Competition)Fold Enrichmentp-valuePriority
P123451.8E+085.2E+049.1E+053461<0.001High
Q678909.5E+077.3E+078.9E+071.30.45Low
P543216.2E+071.1E+054.5E+06563<0.001High
O129874.5E+063.9E+064.1E+061.20.51Low
Strategy B: Cellular Thermal Shift Assay (CETSA)

Expertise & Rationale: CETSA is a powerful label-free method that assesses target engagement in a native cellular environment.[8][9] The underlying principle is that when a small molecule binds to its target protein, it stabilizes the protein's tertiary structure, leading to an increase in its melting temperature (Tₘ).[10] By heating intact cells treated with NCE-1 across a temperature gradient and measuring the amount of soluble protein remaining at each temperature, we can identify proteins that are stabilized by drug binding. This method avoids any modification of the compound and provides direct evidence of target engagement within the cell.[11]

cluster_prep Cell Treatment cluster_exp Thermal Challenge & Lysis cluster_analysis Analysis cells 1. Culture MV4-11 Cells treat 2. Treat cells with NCE-1 or DMSO (Vehicle Control) cells->treat heat 3. Heat cell aliquots across a temperature gradient (e.g., 40°C to 70°C) treat->heat lyse 4. Lyse cells (e.g., freeze-thaw cycles) heat->lyse spin 5. Centrifuge to separate soluble vs. precipitated protein lyse->spin collect 6. Collect Soluble Fraction spin->collect detect 7. Protein Detection (Western Blot or MS) collect->detect curve 8. Generate Melt Curves & Identify Thermal Shifts detect->curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
  • Cell Treatment:

    • Treat MV4-11 cells in suspension with a final concentration of 10 µM NCE-1 or an equivalent volume of DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots for 3 minutes at a range of different temperatures (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C) using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[12]

  • Protein Detection & Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of a specific protein of interest (e.g., a top candidate from the AC-MS screen) remaining in the soluble fraction using Western blotting.

    • Alternatively, for an unbiased, proteome-wide approach (known as Thermal Proteome Profiling or TPP), the soluble fractions from each temperature point can be analyzed by quantitative mass spectrometry.[13]

    • Plot the relative amount of soluble protein as a function of temperature to generate melting curves. A shift in the curve to the right for the NCE-1-treated sample indicates target stabilization.

Once a target is identified, CETSA can be used to confirm dose-dependent engagement in cells. Here, cells are treated with a range of NCE-1 concentrations and heated at a single, fixed temperature (a temperature that causes significant, but not complete, precipitation of the target).

NCE-1 Conc. (µM)Soluble Target Protein (% of 37°C control)
0 (DMSO)25%
0.0128%
0.145%
1.078%
10.085%
100.086%

Phase 2: Genetic Approaches for Target Validation

While direct engagement assays identify physical interactors, they do not inherently prove that the interaction is responsible for the compound's phenotypic effect. Genetic approaches provide this crucial functional link.[14]

Strategy: Genome-Wide CRISPR-Cas9 Loss-of-Function Screen

Expertise & Rationale: CRISPR-based genetic screens are a powerful, unbiased method to identify genes that are essential for a drug's activity.[15][16] The logic is simple: if a cell acquires a mutation that inactivates the drug's target, that cell will become resistant to the drug and will survive and proliferate under selective pressure. By treating a population of cells, each with a different gene knocked out, with a lethal dose of NCE-1, we can identify which gene knockouts confer resistance by sequencing the guide RNAs (gRNAs) that are enriched in the surviving population.[17] This provides strong functional evidence for a gene's role as the drug target.

cluster_prep Library Preparation cluster_exp Selection cluster_analysis Analysis cas9 1. Generate Cas9-expressing MV4-11 cell line library 2. Transduce cells with pooled lentiviral gRNA library cas9->library split 3. Split cell population (Day 0 Reference vs. Treatment) library->split treat 4. Treat with NCE-1 (at ~LC80 concentration) split->treat harvest 5. Harvest surviving cells after selection period treat->harvest gDNA 6. Extract genomic DNA harvest->gDNA pcr 7. PCR amplify gRNA cassettes gDNA->pcr ngs 8. Next-Generation Sequencing & Data Analysis (MAGeCK) pcr->ngs

Caption: Workflow for a pooled CRISPR knockout screen for drug resistance.
  • Cell Line and Library Preparation:

    • Establish a stable MV4-11 cell line expressing the Cas9 nuclease.

    • Transduce the Cas9-expressing cells with a genome-wide pooled lentiviral gRNA library (e.g., GeCKO, Brunello) at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one gRNA.

    • Select for transduced cells (e.g., with puromycin). Ensure library representation is maintained with at least 500x cells per gRNA.

  • Compound Treatment (Selection):

    • Determine the concentration of NCE-1 that kills approximately 80% of the cells (LC80) over a 14-day period.

    • Harvest a portion of the cell population as a "Day 0" or initial reference sample.

    • Culture the remaining cells in the presence of NCE-1 at the LC80 concentration, maintaining cell numbers to preserve library representation.

  • Sample Harvesting and Sequencing:

    • After the selection period (e.g., 14 days), harvest the surviving, resistant cell population.

    • Extract genomic DNA from both the Day 0 reference and the final resistant population.

    • Use PCR to amplify the genomic regions containing the integrated gRNA sequences.

    • Submit the amplicons for next-generation sequencing (NGS) to determine the abundance of each gRNA in each population.

  • Data Analysis:

    • Analyze the sequencing data using software like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout).

    • Identify gRNAs (and thus their target genes) that are significantly enriched in the NCE-1-treated population compared to the Day 0 reference. A gene whose knockout consistently leads to enrichment is a high-confidence candidate for the drug's target or a critical component of its pathway.

Phase 3: Convergence of Evidence and Final Target Validation

The ultimate confidence in a drug target comes from the convergence of multiple, independent lines of evidence. The final phase of the study involves synthesizing the results from the biochemical, biophysical, and genetic screens to select a primary candidate for rigorous validation.

Expertise & Rationale: A high-priority candidate target is one that is identified as a strong binder in the AC-MS screen, shows a clear thermal shift in the CETSA experiment, and scores as a top hit in the CRISPR resistance screen. This triangulation of evidence minimizes the risk of pursuing artifacts from any single methodology. Final validation must then confirm this hypothesis using focused, reductionist experiments.

cluster_methods Primary Screening Methods cluster_validation Validation & MoA acms AC-MS (Biochemical) candidate High-Confidence Candidate acms->candidate Identifies Binder cetsa CETSA (Biophysical) cetsa->candidate Confirms Engagement crispr CRISPR Screen (Genetic) crispr->candidate Confirms Function target Validated Target (e.g., Protein Kinase X) moa Mechanism of Action (e.g., Inhibition of Phosphorylation) target->moa candidate->target Orthogonal Confirmation

Caption: Logical flow for converging evidence to a validated target.
  • Recombinant Protein Assays:

    • Express and purify the recombinant protein of the top candidate target (e.g., Protein Kinase X).

    • Confirm direct binding and determine the binding affinity (K_D) of NCE-1 using a biophysical method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Enzymatic/Functional Assays:

    • If the target is an enzyme, develop an in vitro activity assay.

    • Determine the IC50 of NCE-1 against the purified enzyme to confirm that the compound modulates its function at a relevant potency.

  • Cellular Target Engagement Confirmation:

    • Using the specific antibody for the validated target, perform a targeted Western blot-based CETSA experiment as described in Protocol 2.2.1 to re-confirm engagement in intact cells.

  • Genetic Phenocopy:

    • Use CRISPR-Cas9 to create a specific knockout of the target gene in MV4-11 cells.

    • Confirm that the knockout cells phenocopy the effect of the drug (e.g., exhibit reduced proliferation or apoptosis) and, crucially, show a significant degree of resistance to NCE-1 treatment compared to wild-type cells.

Conclusion

The identification of a small molecule's target is a complex but solvable challenge that is essential for modern drug development. By employing an integrated and logical workflow that combines the strengths of affinity-based proteomics, label-free biophysical analysis, and unbiased genetic screening, researchers can move with confidence from a phenotypic hit to a well-understood mechanism of action. The multi-pronged strategy outlined here for the hypothetical compound NCE-1 provides a robust framework for minimizing artifacts and building a compelling, data-driven case for a specific molecular target, thereby paving the way for rational drug optimization and successful clinical translation.

References

  • Březinová, A., Gucký, T., Hylsová, M., et al. (2022). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. Available at: [Link]

  • Saxena, C., Aggarwal, A., Singh, M., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. Available at: [Link]

  • Wikipedia. (2024). Methenamine. Wikipedia. Available at: [Link]

  • Synthego. (n.d.). CRISPR Screens: Approaches, Strategies, and Workflow. Synthego. Available at: [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central. Available at: [Link]

  • Raida, M. (2011). Drug target deconvolution by chemical proteomics. PubMed. Available at: [Link]

  • Singh, S., Singh, S., & Garg, D. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. Available at: [Link]

  • Li, Y., Wang, T., DeMent, K., et al. (2019). Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2015). Chemistry-based functional proteomics for drug target deconvolution. ResearchGate. Available at: [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]

  • de Almeida, M.V., & Cass, Q.B. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry. Available at: [Link]

  • Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience. Available at: [Link]

  • Gilbert, L.A., Horlbeck, M.A., & Weissman, J.S. (2018). CRISPR approaches to small molecule target identification. PubMed Central. Available at: [Link]

  • de Almeida, M.V., & Cass, Q.B. (2024). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences. Available at: [Link]

  • Zhang, H., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • ResearchGate. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. Available at: [Link]

  • ClinicalTrials.gov. (2021). Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections. ClinicalTrials.gov. Available at: [Link]

  • Leijon, S. (2021). Chemical Proteomics for Drug Target Deconvolution and to Study Biological Systems. DiVA. Available at: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL. Available at: [Link]

  • Zhang, X., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). HIPREX® (methenamine hippurate tablets USP). accessdata.fda.gov. Available at: [Link]

  • Browne, G.S., et al. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. Available at: [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Biocompare.com. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • ResearchGate. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. ResearchGate. Available at: [Link]

  • ACS Publications. (2023). Applications of Genome-wide Screening of CRISPR/Cas9 Knockout Library in Identifying Novel Molecular Targets for Xenobiotics. Environment & Health. Available at: [Link]

  • Chason, K., & M. D. (2019). Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence. National Institutes of Health. Available at: [Link]

  • Lee, J.W., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. PubMed Central. Available at: [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health. Available at: [Link]

  • Sharma, D., et al. (2021). Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. PubMed Central. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

Sources

A Methodological Guide to the Characterization of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine: Solubility and Stability Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide presents a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of the novel chemical entity, (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine. In the absence of extensive public data for this specific molecule, this document serves as a methodological whitepaper for researchers, chemists, and drug development professionals. It provides not only the detailed, step-by-step protocols for essential experiments but also the underlying scientific rationale for their design and execution. By following the principles and workflows outlined herein, a research team can generate the critical data package required to assess the compound's viability for further development, grounded in the authoritative standards of the pharmaceutical industry.

Introduction: The Imperative of Early Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a set of fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount. Poor solubility can severely limit oral bioavailability and lead to unreliable data in biological assays, while instability can compromise shelf-life, therapeutic efficacy, and patient safety.[1][2]

The subject of this guide, this compound, possesses structural motifs—a primary amine and a sulfonamide—that suggest a complex interplay of properties. Its characterization is therefore not a perfunctory exercise but a critical step in risk mitigation and strategic development. This document outlines a robust, first-principles approach to determining its solubility and stability profile in accordance with rigorous scientific and regulatory standards.

Predicted Physicochemical Profile and Structural Analysis

A proactive analysis of a molecule's structure provides invaluable foresight into its potential behavior. The structure of this compound contains key functional groups that govern its physicochemical properties.

  • Primary Aminomethyl Group (-CH₂NH₂): This group is basic and will be protonated at physiological pH, conferring a positive charge. This feature is expected to be a primary driver of its aqueous solubility.

  • Sulfonamide Group (-SO₂N<): The nitrogen atom in the pyrrolidine ring attached to the sulfonyl group is part of a tertiary sulfonamide. This group is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions.[3][4]

  • Aromatic Ring: The central phenyl ring provides a hydrophobic core but also serves as a scaffold for the functional groups.

Based on these features, a set of predicted properties can be calculated using computational models, which guide the initial experimental design.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Experimental Design
Molecular Weight ~254.35 g/mol Standard for small molecules.
pKa (Strongest Basic) ~9.5 - 10.0The primary amine will be protonated below this pH, suggesting significantly higher solubility in acidic to neutral pH ranges.
cLogP ~1.5 - 2.0Indicates moderate lipophilicity. Solubility may be limited at pH values significantly above the pKa.
Polar Surface Area ~60 - 70 ŲSuggests good potential for membrane permeability, but solubility remains a key factor for absorption.

Note: These values are estimations from standard computational algorithms and require experimental verification.

Part I: A Framework for Comprehensive Solubility Assessment

Solubility measurement is not a single experiment but a tiered approach, progressing from high-throughput kinetic assessments to definitive thermodynamic measurements.[5]

Causality Behind Experimental Choices: Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This measurement reflects the solubility of a compound under non-equilibrium conditions, typically when a DMSO stock solution is rapidly diluted into an aqueous buffer.[5][6] It is a high-throughput method used in early discovery to quickly flag compounds that may precipitate in biological assays.[7]

  • Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium solubility of a compound's most stable crystalline form in a saturated solution.[8][9] This data is critical for formulation development and predicting oral absorption.[2]

Our framework necessitates both measurements to build a complete picture of the compound's behavior.

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

This protocol is designed for rapid, early-stage assessment.

  • Preparation of Stock Solution: Accurately prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microplate.

  • Buffer Addition: Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Incubation: Mix the plate on a shaker for 5 minutes, then incubate at room temperature (25°C) for 2 hours to allow for precipitation.[10]

  • Measurement: Read the plate using a nephelometer to measure light scattering. The intensity of scattered light is directly proportional to the amount of precipitate.

  • Data Analysis: Compare the light scattering signal to that of positive (known insoluble compound) and negative (DMSO in buffer) controls. The concentration at which significant light scattering appears is reported as the kinetic solubility limit.

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility and is crucial for later-stage development.

  • Sample Preparation: Add an excess amount of the solid, crystalline test compound (e.g., 1-2 mg) to a glass vial.[8]

  • Buffer Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS at pH 7.4, or a range of pH buffers from 2.0 to 9.0 to assess pH-dependency).

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.[6][11]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm PVDF filter to remove all undissolved particles.

  • Quantification:

    • Prepare a standard curve of the test compound of known concentrations in the same buffer.

    • Analyze the filtered supernatant and the standards using a validated HPLC-UV or LC-MS method.

  • Data Analysis: Determine the concentration of the compound in the filtered supernatant by interpolating from the standard curve. This concentration is the thermodynamic solubility at that specific pH and temperature.

Visualization: Solubility Assessment Workflow

G cluster_0 Phase 1: Early Discovery cluster_1 Phase 2: Lead Optimization start Compound Synthesis stock Prepare 10 mM Stock in DMSO start->stock kinetic Kinetic Solubility Assay (Nephelometry @ pH 7.4) stock->kinetic decision1 Solubility > 100 µM? kinetic->decision1 thermo Thermodynamic Solubility (Shake-Flask @ pH 2.0, 7.4, 9.0) decision1->thermo Yes, Proceed stop STOP (Low Solubility) decision1->stop No, Flag for Resynthesis data_analysis Quantify via HPLC Generate pH-Solubility Profile thermo->data_analysis final_data Definitive Solubility Data Package data_analysis->final_data

Caption: Workflow for tiered solubility assessment.

Part II: A Framework for Rigorous Stability Profiling

Stability testing determines the intrinsic liability of a compound to degrade under various environmental conditions, which is essential for defining storage, handling, and shelf-life.

Causality Behind Experimental Choices: Forced Degradation

Forced degradation (or stress testing) is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and validate that analytical methods are "stability-indicating."[1][12] The conditions are intentionally more severe than those expected during storage.[1] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without destroying the molecule entirely.[13][14]

Experimental Protocol: Forced Degradation Study (ICH Q1A(R2) Guideline)

This protocol outlines the stress conditions to be applied to the compound. A validated, stability-indicating HPLC method is required for analysis.

  • Sample Preparation: Prepare solutions of the test compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Acid Hydrolysis:

    • Mix the compound solution with 0.1 M hydrochloric acid (HCl).

    • Incubate at 60°C for 24 hours.

    • At timed intervals (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide (NaOH), dilute, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix the compound solution with 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At timed intervals, withdraw an aliquot, neutralize with 0.1 M HCl, dilute, and analyze.

  • Oxidative Degradation:

    • Mix the compound solution with 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

    • At timed intervals, withdraw an aliquot, dilute, and analyze.

  • Thermal Degradation:

    • Store the solid compound in a temperature-controlled oven at 80°C for 7 days.

    • Also, store a solution of the compound at 60°C for 7 days.

    • Analyze samples periodically.

  • Photostability:

    • Expose a solution of the compound to a light source conforming to ICH Q1B guidelines (providing both UV and visible light).

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.[4]

    • Analyze both the exposed sample and the dark control at a suitable time point.

  • Data Analysis: For each condition, calculate the percentage of the parent compound remaining and identify the peaks of any new degradation products in the chromatogram. Use LC-MS/MS to obtain the mass of the degradants to help elucidate their structures.

Predicted Degradation Pathways

Based on the compound's structure, two primary degradation pathways are plausible:

  • Hydrolysis of the Sulfonamide Bond: Under strong acid or base conditions, the S-N bond of the sulfonamide can be cleaved, yielding benzenesulfonic acid and pyrrolidine derivatives.[15][16]

  • Oxidation of the Aminomethyl Group: The primary amine is susceptible to oxidation, which can lead to the formation of an imine, and subsequently an aldehyde or carboxylic acid.[17][18]

Visualization: Plausible Hydrolytic Degradation Pathway

G cluster_0 Hydrolytic Cleavage (Acid/Base Catalyzed) cluster_1 Products Parent This compound Products Degradation Products Parent->Products H₂O, H⁺ or OH⁻ Product1 3-(Aminomethyl)benzene-1-sulfonic acid Product2 Pyrrolidine

Caption: Predicted hydrolytic degradation of the S-N bond.

Conclusion

While specific experimental data for this compound is not yet widely published, a complete and robust physicochemical profile can be built through the systematic application of the methodologies detailed in this guide. The tiered approach to solubility assessment, from rapid kinetic screens to definitive thermodynamic measurements, ensures that resources are used efficiently while generating the high-quality data needed for informed decision-making. Similarly, a comprehensive forced degradation study, executed according to ICH guidelines, will establish the compound's intrinsic stability, inform formulation and packaging strategies, and ensure the development of a validated, stability-indicating analytical method. This framework provides the scientific rigor necessary to confidently advance a promising NCE through the drug development pipeline.

References

  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing. Available at: [Link]

  • Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Williams, A., & Douglas, K. T. (1972). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications (RSC Publishing). Available at: [Link]

  • Borecka, B., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

  • Page, M. I., & Williams, A. (1997). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. Available at: [Link]

  • Klick, S., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Koprivova, M., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central. Available at: [Link]

  • Bohnert, T., & Kerns, E. H. (2005). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Resolve Mass Laboratories. (2024). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available at: [Link]

  • Zhou, L., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. Available at: [Link]

  • Protocols.io. (2023). In-vitro Thermodynamic Solubility. Available at: [Link]

  • Narku-Tetteh, J., et al. (2024). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. Available at: [Link]

  • Perez, B., et al. (2002). Stability of sulfonamides, nitrofurans, and chloramphenicol residues in preserved raw milk samples measured by liquid chromatography. PubMed. Available at: [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]

  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. Available at: [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Available at: [Link]

  • Iram, F., et al. (2016). Forced Degradation Studies. SciSpace. Available at: [Link]

  • ResearchGate. (n.d.). Reaction pathways for oxidation of primary amine. Available at: [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Available at: [Link]

  • Raw, S. A., & Reid, M. (1985). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry. Available at: [Link]

  • Bollini, P., et al. (2014). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. The Journal of Physical Chemistry C. Available at: [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 23.11: Oxidation of Amines. Chemistry LibreTexts. Available at: [Link]

Sources

Spectroscopic Data of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the rationale behind experimental choices and provides detailed protocols for data acquisition, ensuring a thorough understanding of the molecule's structural characterization.

Introduction

This compound is a small organic molecule featuring a central phenyl ring substituted with a methanamine group and a pyrrolidin-1-ylsulfonyl group. The precise characterization of such molecules is paramount in medicinal chemistry and drug discovery, where unambiguous structural confirmation is a prerequisite for further biological evaluation. Spectroscopic techniques, particularly NMR and MS, are indispensable tools for this purpose. This guide will provide a detailed interpretation of the expected spectroscopic data for this compound, supported by data from structurally similar molecules and established spectroscopic principles.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound dictates a unique spectroscopic fingerprint. The aromatic protons will exhibit complex splitting patterns in the ¹H NMR spectrum, while the benzylic and pyrrolidine protons will have characteristic chemical shifts. The ¹³C NMR will show distinct signals for the aromatic, benzylic, and pyrrolidine carbons. Mass spectrometry will reveal the molecular weight and characteristic fragmentation patterns arising from the cleavage of the sulfonamide and benzylic bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural verification.

Anticipated ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic CH (C2-H)~7.8s1H
Aromatic CH (C4-H, C5-H, C6-H)7.4 - 7.6m3H
Benzylic CH₂~3.9s2H
Pyrrolidine CH₂ (α to N)~3.2t4H
Pyrrolidine CH₂ (β to N)~1.8m4H
Amine NH₂1.5 - 2.5br s2H

Causality behind Predicted Shifts:

  • Aromatic Protons (7.4 - 7.8 ppm): The protons on the benzene ring are deshielded and appear in the aromatic region of the spectrum[1][2]. The electron-withdrawing nature of the sulfonyl group will cause the adjacent protons to shift further downfield. The splitting patterns will be complex due to meta and ortho coupling.

  • Benzylic Protons (~3.9 ppm): The methylene protons adjacent to the aromatic ring and the amine group are referred to as benzylic protons[1]. Their chemical shift is downfield from typical alkyl protons due to the anisotropic effect of the benzene ring.

  • Pyrrolidine Protons (~1.8 and ~3.2 ppm): The protons on the pyrrolidine ring will appear as two distinct multiplets. The protons alpha to the nitrogen of the sulfonamide will be more deshielded (~3.2 ppm) compared to the beta protons (~1.8 ppm).

  • Amine Protons (1.5 - 2.5 ppm): The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange[3][4]. They often appear as a broad singlet. The addition of D₂O would lead to the disappearance of this signal, confirming its identity[4].

Anticipated ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

CarbonPredicted Chemical Shift (ppm)
Aromatic C (C-S)~140
Aromatic C (C-CH₂NH₂)~142
Aromatic CH125 - 130
Benzylic CH₂~46
Pyrrolidine CH₂ (α to N)~48
Pyrrolidine CH₂ (β to N)~25

Insights into ¹³C Chemical Shifts:

  • Aromatic Carbons (125 - 142 ppm): The carbons of the benzene ring resonate in the typical aromatic region[2][5]. The quaternary carbons attached to the sulfonyl and methanamine groups will have distinct chemical shifts compared to the protonated aromatic carbons.

  • Benzylic Carbon (~46 ppm): The benzylic carbon is deshielded by the adjacent aromatic ring and nitrogen atom.

  • Pyrrolidine Carbons (~25 and ~48 ppm): The carbons of the pyrrolidine ring will show two signals, with the carbon alpha to the nitrogen appearing further downfield.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Expected Mass Spectrum

For this compound (Molecular Formula: C₁₁H₁₆N₂O₂S), the expected monoisotopic mass is approximately 240.09 Da. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 241.10.

Fragmentation Analysis

The fragmentation of aromatic sulfonamides in mass spectrometry often involves characteristic losses[6][7]. The fragmentation of benzylic amines is also well-documented[8][9].

Key Predicted Fragmentation Pathways:

  • Loss of Pyrrolidine: Cleavage of the S-N bond can lead to the loss of a neutral pyrrolidine molecule.

  • Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the elimination of sulfur dioxide[6][7].

  • Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the amine group can occur.

  • Formation of Tropylium Ion: Rearrangement of the benzyl cation can lead to the formation of the stable tropylium ion (m/z 91).

The following diagram illustrates a plausible fragmentation pathway.

M [M+H]⁺ m/z 241.10 F1 Loss of NH₃ m/z 224.09 M->F1 - NH₃ F2 Loss of C₄H₈N m/z 170.04 M->F2 - Pyrrolidine F3 Loss of SO₂ m/z 177.12 M->F3 - SO₂ F4 Tropylium ion m/z 91.05 F1->F4 - C₇H₅SO₂ cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference

Caption: General workflow for NMR data acquisition and processing.

Mass Spectrometry Data Acquisition: ESI-MS Protocol

This protocol describes a general procedure for obtaining an ESI mass spectrum. [10][11]

  • Sample Preparation:

    • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). Formic acid aids in the protonation of the analyte.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

    • Set the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature. These parameters may need to be optimized to achieve good signal intensity and minimize in-source fragmentation.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in full scan mode over an appropriate m/z range.

    • For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR and MS spectroscopic data for this compound. By combining predictive data based on analogous structures with established principles of spectral interpretation and detailed experimental protocols, this document serves as a valuable resource for researchers in the field of drug discovery and development. The methodologies and interpretative strategies outlined herein are fundamental to the rigorous structural characterization of novel chemical entities.

References

  • Sun, W., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(5), 852-859. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DEFENSE TECHNICAL INFORMATION CENTER. [Link]

  • ResearchGate. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. Retrieved from [Link]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Aromatics. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • NMR Facility, University of Connecticut. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Institut Polytechnique de Paris. (2003, October 3). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from [Link]

  • R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (n.d.). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides | Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 18). 13.2: The Mass Spectrum • Fragmentation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC. Retrieved from [Link]

  • ACS Publications. (2021, February 15). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements | Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • University of Maryland, Baltimore County. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • GGC. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

  • University of Southern California. (n.d.). Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). Retrieved from [Link]

  • mzCloud. (2015, June 2). 3 Aminobenzylamine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminobenzylamine. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | Request PDF. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis | ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. | Download Table. Retrieved from [Link]

  • CONICET. (2005, September 12). Spectral Assignments and Reference Data. Retrieved from [Link]

  • ResearchGate. (2017, November 20). (PDF) A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information:. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). N-benzyl-p-toluenesulfonamide - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 3-Aminobenzylamine. Retrieved from [Link]

Sources

Methodological & Application

Synthesis protocol for (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine

Authored by a Senior Application Scientist

Introduction: The Significance of Substituted Benzylamine Scaffolds in Medicinal Chemistry

This compound and its analogues represent a class of compounds with significant potential in drug discovery and development. The core structure, a substituted benzylamine, is a prevalent motif in numerous biologically active molecules. The incorporation of a pyrrolidinylsulfonyl group can modulate the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in the optimization of drug candidates. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The protocol is designed to be both practical and informative, with a strong emphasis on the underlying chemical principles and safety considerations.

Synthetic Strategy: A Three-Step Approach

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from 3-cyanobenzenesulfonyl chloride. This strategy involves the formation of the sulfonamide bond followed by the reduction of the nitrile group to the desired primary amine.

Overall Synthetic Workflow

Synthesis_Workflow Start 3-Cyanobenzenesulfonyl Chloride Intermediate 3-Cyano-1-(pyrrolidin-1-ylsulfonyl)benzene Start->Intermediate Pyrrolidine, Base FinalProduct This compound Intermediate->FinalProduct Reduction (e.g., LiAlH4 or H2/Catalyst)

(3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine in vitro assay development

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Development of an In Vitro Assay for the Characterization of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine as a Monoamine Oxidase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide for the in vitro characterization of novel small molecules as potential inhibitors of Monoamine Oxidase (MAO). Utilizing this compound as a representative test compound, we detail a robust, high-throughput fluorometric assay to determine inhibitory potency (IC₅₀) and isoform selectivity (MAO-A vs. MAO-B). The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental steps. We further outline methods for preliminary mechanism of action studies to assess inhibitor reversibility. This guide is intended to equip researchers with the necessary tools to rigorously evaluate candidate compounds targeting the MAO enzyme family, a critical target in neuropharmacology and other therapeutic areas.

Introduction: The Scientific Rationale

Monoamine oxidases (MAO) are a family of flavin-containing enzymes located on the outer mitochondrial membrane responsible for the oxidative deamination of neurotransmitters and dietary amines.[1][2] In humans, two isoforms exist, MAO-A and MAO-B, which share approximately 70% sequence homology but possess distinct substrate specificities and inhibitor sensitivities.[3]

  • MAO-A preferentially metabolizes serotonin and norepinephrine, making its selective inhibition a cornerstone for the treatment of depression and anxiety disorders.[3][4]

  • MAO-B primarily metabolizes dopamine and phenylethylamine; its selective inhibition is a key therapeutic strategy for increasing dopamine levels in the brain for the management of Parkinson's disease and Alzheimer's disease.[3][5]

The compound of interest, this compound, contains a benzylamine moiety. Benzylamine is a well-established substrate for MAO-B, suggesting that this compound is a rational candidate for evaluation as a MAO inhibitor.[4][6][7] The development of potent and selective MAO-B inhibitors is a critical goal in drug discovery to minimize off-target effects, such as the hypertensive "cheese effect" associated with non-selective MAO inhibition.[5]

This document outlines the development and validation of an in vitro assay workflow to:

  • Quantify the inhibitory potency of this compound against human MAO-B.

  • Determine its selectivity by counter-screening against human MAO-A.

  • Perform a preliminary assessment of the inhibitor's reversibility.

Assay Principle: Fluorometric Detection of MAO Activity

The chosen methodology is a highly sensitive and continuous fluorometric assay that indirectly measures MAO activity by detecting one of its reaction byproducts, hydrogen peroxide (H₂O₂).[8][9] This method is readily adaptable for high-throughput screening (HTS).[10]

The enzymatic cascade is as follows:

  • Monoamine Oxidase (A or B) catalyzes the oxidative deamination of a substrate (e.g., p-tyramine), producing an aldehyde, ammonia, and H₂O₂.[1]

  • In the presence of Horseradish Peroxidase (HRP), the generated H₂O₂ reacts with the Amplex™ Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) in a 1:1 stoichiometry.

  • This reaction yields resorufin, a highly fluorescent product with an excitation maximum of ~530-560 nm and an emission maximum of ~585-590 nm.[9][11]

The rate of fluorescence increase is directly proportional to the MAO activity. The presence of an inhibitor, such as our test compound, will decrease the rate of H₂O₂ production, resulting in a reduced fluorescent signal.

Assay_Principle sub MAO Substrate (p-Tyramine) mao Monoamine Oxidase (MAO-A or MAO-B) sub->mao + O₂ + H₂O h2o2 Hydrogen Peroxide (H₂O₂) mao->h2o2 generates hrp Horseradish Peroxidase (HRP) h2o2->hrp co-substrate ar Amplex™ Red (Non-fluorescent) ar->hrp res Resorufin (Highly Fluorescent) hrp->res catalyzes conversion inhibitor This compound inhibitor->mao Inhibits

Caption: Principle of the coupled fluorometric MAO assay.

Materials and Reagents

  • Enzymes: Recombinant Human MAO-A (e.g., Sigma-Aldrich, Cat# M7316) and MAO-B (e.g., Sigma-Aldrich, Cat# M7441).

  • Test Compound: this compound, synthesized in-house or custom-ordered.

  • Control Inhibitors:

    • Clorgyline (selective MAO-A inhibitor)[9]

    • Selegiline or Pargyline (selective MAO-B inhibitors)

  • Substrate: p-Tyramine hydrochloride (substrate for both MAO-A and MAO-B).[9]

  • Assay Kit: Amplex™ Red Monoamine Oxidase Assay Kit (e.g., Thermo Fisher Scientific, Cat# A12214) or individual components:

    • Amplex™ Red reagent

    • Horseradish Peroxidase (HRP)

    • Dimethyl sulfoxide (DMSO)

    • Reaction Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)

  • Equipment:

    • Black, flat-bottom 96-well microplates (for fluorescence assays)[10]

    • Fluorescence microplate reader with appropriate filters (Excitation: 530-560 nm, Emission: 585-590 nm)

    • Standard laboratory pipettes, multichannel pipettes, and reagent reservoirs.

    • Incubator set to 37°C.

Experimental Protocols

Preparation of Stock Solutions
  • Test Compound & Control Inhibitors: Prepare 10 mM stock solutions in 100% DMSO. Store in small aliquots at -20°C. Causality: DMSO is used for its ability to dissolve a wide range of organic molecules. High-concentration stocks minimize the final DMSO concentration in the assay, which can interfere with enzyme activity.

  • Substrate (p-Tyramine): Prepare a 100 mM stock solution in ultrapure water. Store at -20°C.

  • Amplex™ Red/HRP Working Solution: Prepare this solution fresh on the day of the experiment and protect it from light. Follow the manufacturer's protocol (e.g., for the Invitrogen™ kit, this typically involves mixing Amplex Red reagent, HRP, and reaction buffer).[11][12]

Protocol 1: IC₅₀ Determination for MAO-B

This protocol determines the concentration of the test compound required to inhibit 50% of MAO-B activity.[13]

Workflow_IC50 cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_initiate Reaction Initiation cluster_readout Data Acquisition & Analysis prep_inh Prepare serial dilution of test compound prep_reagents Prepare Enzyme and Substrate dilutions add_inh 1. Add Inhibitor/DMSO (2.5 µL) prep_inh->add_inh prep_mastermix Prepare Amplex Red/ HRP Master Mix add_enz 2. Add MAO-B Enzyme (22.5 µL) prep_reagents->add_enz add_mix 4. Add Substrate/ Amplex Red Mix (25 µL) prep_mastermix->add_mix add_inh->add_enz pre_inc 3. Pre-incubate (15 min, 37°C) add_enz->pre_inc pre_inc->add_mix read_plate 5. Read Fluorescence (Kinetic, 30 min, 37°C) add_mix->read_plate analyze 6. Calculate Vmax and % Inhibition read_plate->analyze plot 7. Plot Dose-Response Curve & Calculate IC₅₀ analyze->plot

Caption: Experimental workflow for IC₅₀ determination.

Step-by-Step Procedure:

  • Compound Dilution: Prepare a serial dilution series of this compound.

    • Start with a 200 µM intermediate dilution in reaction buffer (from the 10 mM DMSO stock).

    • Perform 10-point, 3-fold serial dilutions in a separate 96-well plate to get a range from 200 µM down to ~10 nM. These will be your 2x final concentration working stocks.

    • Include wells with buffer + DMSO only for the 100% activity control.

  • Assay Plate Setup: The final reaction volume will be 50 µL.

    • Add 25 µL of the 2x compound dilutions to the corresponding wells of the black 96-well assay plate.

    • Add 25 µL of buffer + DMSO to the "no inhibitor" (100% activity) and "no enzyme" (background) control wells.

  • Enzyme Addition:

    • Dilute the recombinant human MAO-B enzyme in cold reaction buffer to a 2x working concentration (e.g., 20 µg/mL).

    • Add 25 µL of the 2x MAO-B solution to all wells except the "no enzyme" background controls. Add 25 µL of buffer to the "no enzyme" wells.

  • Pre-incubation:

    • Mix the plate gently on a plate shaker.

    • Pre-incubate the plate for 15 minutes at 37°C. Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for accurate potency measurement, especially for slow-binding or irreversible inhibitors.[14]

  • Reaction Initiation:

    • Prepare a 2x reaction mix containing the substrate (p-tyramine, final concentration 1 mM) and the Amplex Red/HRP working solution.

    • Add 50 µL of this reaction mix to all wells to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in the fluorescence reader pre-heated to 37°C.

    • Read the fluorescence (Ex/Em = 545/590 nm) every 60 seconds for 30 minutes (kinetic read).

Protocol 2: Selectivity Profiling against MAO-A

To determine the selectivity of the compound, repeat the entire IC₅₀ determination protocol (4.2) exactly as described, but substitute the recombinant human MAO-A enzyme for the MAO-B enzyme.[15]

Protocol 3: Preliminary Reversibility Assay (Dilution Method)

This assay provides an initial indication of whether the inhibition is reversible or irreversible.[16]

  • High Concentration Incubation:

    • In two separate tubes, incubate MAO-B enzyme (e.g., 200 µg/mL, a 10x concentration) with:

      • Tube A: The test compound at a concentration equivalent to 10x its IC₅₀.

      • Tube B: Vehicle (DMSO) as a control.

    • Incubate for 30 minutes at 37°C.

  • Rapid Dilution:

    • Rapidly dilute the contents of both tubes 100-fold into pre-warmed reaction buffer. This dilution reduces the free inhibitor concentration to well below its IC₅₀ value.

  • Activity Measurement:

    • Immediately transfer aliquots of the diluted enzyme-inhibitor complex (from Tube A) and the diluted control enzyme (from Tube B) to a 96-well plate.

    • Initiate the reaction by adding the substrate/Amplex Red mix and measure the kinetic activity as described in Protocol 4.2.

  • Interpretation:

    • Reversible Inhibition: If the activity in the sample from Tube A recovers and approaches the activity of the control sample from Tube B, the inhibitor is likely reversible.

    • Irreversible Inhibition: If the activity in the sample from Tube A remains significantly suppressed compared to the control, the inhibition is likely irreversible or very slowly reversible.

Data Analysis and Interpretation

  • Calculate Reaction Rate (Vmax): For each well, determine the maximal slope of the linear portion of the kinetic fluorescence curve (RFU/min). This represents the initial reaction velocity.

  • Normalize Data:

    • Subtract the average rate of the "no enzyme" wells (background) from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_no_inhibitor))

  • Determine IC₅₀:

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism, R).[17][18]

    • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.[13]

  • Calculate Selectivity Index (SI):

    • The SI provides a quantitative measure of isoform selectivity.[5]

    • SI = IC₅₀ (MAO-A) / IC₅₀ (MAO-B)

    • An SI > 100 is generally considered indicative of a highly selective MAO-B inhibitor.

Representative Data

The following table presents hypothetical data for the test compound and established controls, demonstrating how results should be structured for clear interpretation.

CompoundTarget EnzymeIC₅₀ (nM) [Hypothetical]Selectivity Index (SI)
(3-(...)-methanamine) MAO-B 85 153
MAO-A 13,000
Clorgyline (Control) MAO-B 15,0000.0002
MAO-A 3
Selegiline (Control) MAO-B 12>830
MAO-A >10,000

Interpretation of Hypothetical Data: In this example, this compound shows potent inhibition of MAO-B with an IC₅₀ of 85 nM. With an IC₅₀ against MAO-A of 13,000 nM, it demonstrates a high degree of selectivity for MAO-B (153-fold), making it a promising candidate for further development as a selective MAO-B inhibitor.

Conclusion

The protocols detailed in this application note provide a robust framework for the primary in vitro pharmacological characterization of this compound, or any novel compound, as a potential monoamine oxidase inhibitor. By systematically determining IC₅₀ values against both MAO-A and MAO-B, researchers can reliably quantify potency and selectivity. The inclusion of a preliminary reversibility assay offers crucial early insights into the compound's mechanism of action. This comprehensive, self-validating approach ensures high-quality, reproducible data essential for advancing promising candidates in the drug discovery pipeline.

References

Using (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine in FLT3 kinase inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

Utilizing (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine for the Potent and Selective Inhibition of FLT3 Kinase in Acute Myeloid Leukemia (AML) Models

Introduction: Targeting FLT3 in Acute Myeloid Leukemia

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2][3] In a significant portion of Acute Myeloid Leukemia (AML) cases, FLT3 is constitutively activated through mutations, most commonly internal tandem duplications (FLT3-ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD).[2][4][5][6] These activating mutations are found in approximately 30% of AML patients and are associated with a poor prognosis, making FLT3 a prime therapeutic target for AML.[5][7][8][9] The constitutive activation of FLT3 leads to the aberrant downstream signaling through pathways such as STAT5, RAS/MAPK, and PI3K/AKT, which drives leukemic cell proliferation and survival.[1][4][6][10]

This guide provides detailed protocols for the use of this compound, a novel and potent investigational inhibitor of FLT3 kinase. The methodologies described herein are designed for researchers in drug discovery and oncology to accurately characterize the inhibitory activity of this compound in both biochemical and cellular contexts.

Compound Profile: this compound

This compound is a small molecule inhibitor designed to target the ATP-binding pocket of FLT3 kinase. The inclusion of the (pyrrolidin-1-ylsulfonyl)phenyl moiety is a feature present in a class of potent kinase inhibitors.[8][9] This application note will guide users through the necessary assays to determine its efficacy and selectivity against wild-type and mutant forms of FLT3.

Chemical Structure:

Mechanism of Action:

This compound is hypothesized to act as a Type I inhibitor, competing with ATP for binding to the active site of the FLT3 kinase domain. This prevents autophosphorylation and subsequent activation of downstream signaling pathways. The protocols outlined below will enable the validation of this proposed mechanism.

FLT3 Signaling Pathway Overview

Understanding the FLT3 signaling cascade is crucial for interpreting the effects of inhibitors. In AML with FLT3-ITD mutations, the receptor is constitutively active, leading to uncontrolled cell growth.

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD (Constitutively Active) STAT5 STAT5 FLT3_ITD->STAT5 Phosphorylation PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS Transcription Gene Transcription (Proliferation, Survival) STAT5->Transcription AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor This compound Inhibitor->FLT3_ITD Inhibition

Figure 1: Simplified FLT3-ITD signaling pathway and the point of inhibition.

Biochemical Assay: Measuring Direct FLT3 Kinase Inhibition

This biochemical assay directly quantifies the inhibitory effect of this compound on the enzymatic activity of recombinant FLT3 kinase. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[2][3][11]

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal.

Experimental Workflow: Biochemical FLT3 Inhibition Assay

Biochemical_Workflow A 1. Prepare Reagents - Serial dilution of inhibitor - FLT3 enzyme solution - Substrate/ATP mix B 2. Kinase Reaction - Add inhibitor, enzyme, and substrate/ATP to 384-well plate - Incubate for 60-120 min at RT A->B C 3. Terminate & Deplete ATP - Add ADP-Glo™ Reagent - Incubate for 40 min at RT B->C D 4. ADP to ATP Conversion & Detection - Add Kinase Detection Reagent - Incubate for 30-60 min at RT C->D E 5. Read Luminescence - Use a plate reader - Signal ∝ Kinase Activity D->E F 6. Data Analysis - Plot % inhibition vs. [Inhibitor] - Calculate IC50 value E->F

Figure 2: Workflow for the biochemical FLT3 kinase inhibition assay.

Detailed Protocol: Biochemical FLT3 Kinase Assay

Materials:

  • Recombinant human FLT3 (wild-type or mutant, e.g., FLT3-ITD, FLT3-D835Y)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[2]

  • ATP

  • Poly-Glu,Tyr (4:1) substrate

  • DMSO

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination (e.g., from 10 mM down to 100 pM). Further dilute these stocks into the kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.[3]

  • Reagent Preparation:

    • Enzyme Solution: Dilute the recombinant FLT3 enzyme in kinase buffer to the desired concentration (empirically determined to be in the linear range of the assay).

    • Substrate/ATP Mix: Prepare a solution containing the Poly-Glu,Tyr substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for FLT3 to accurately determine competitive inhibition.

  • Assay Plate Setup:

    • Add 1 µL of the diluted compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

    • Add 2 µL of the diluted enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60-120 minutes. The optimal incubation time should be determined to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Recommended Condition Rationale
Enzyme Recombinant FLT3 (WT, ITD, D835Y)To assess inhibition against both wild-type and clinically relevant mutant forms.
Substrate Poly-Glu,Tyr (4:1)A generic and effective substrate for many tyrosine kinases.[12]
ATP Concentration At or near Km of FLT3Mimics physiological conditions and provides an accurate measure of competitive inhibition.[13]
Final DMSO ≤ 1%High concentrations of DMSO can inhibit kinase activity.[14]
Plate Format 384-well, opaque whiteMinimizes well-to-well crosstalk and maximizes luminescent signal.

Cell-Based Assays: Assessing Cellular Potency and Mechanism

Cell-based assays are essential for confirming that the inhibitor can penetrate the cell membrane and inhibit FLT3 in a physiological context.

FLT3 Autophosphorylation Assay

This assay directly measures the ability of this compound to inhibit the constitutive autophosphorylation of FLT3 in AML cell lines harboring activating mutations.

Principle: AML cell lines like MV4-11 (FLT3-ITD) or MOLM-13 (FLT3-ITD) exhibit high basal levels of FLT3 phosphorylation.[15] Treatment with an effective inhibitor will reduce the level of phosphorylated FLT3 (p-FLT3), which can be detected by Western blotting or ELISA.

Detailed Protocol: Western Blot for p-FLT3

Materials:

  • MV4-11 or MOLM-13 cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-p-STAT5, anti-total-STAT5, anti-p-ERK, anti-total-ERK, and anti-GAPDH (loading control).[16]

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed MV4-11 cells at a density of 1x10^6 cells/mL and allow them to grow overnight. Treat the cells with a serial dilution of this compound for 2-4 hours. Include a DMSO vehicle control.

  • Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add the chemiluminescence substrate.

  • Signal Detection: Image the blot using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities for p-FLT3 and normalize to total FLT3 or GAPDH. A dose-dependent decrease in the p-FLT3/total FLT3 ratio indicates effective target engagement. Analyze downstream markers like p-STAT5 and p-ERK to confirm pathway inhibition.[17][18]

Cell Proliferation/Viability Assay

This assay determines the effect of the inhibitor on the growth and survival of FLT3-dependent AML cells.

Principle: The viability of FLT3-ITD positive cells, such as MV4-11, is highly dependent on FLT3 kinase activity. Inhibition of FLT3 should lead to a dose-dependent decrease in cell proliferation and viability. A luminescent cell viability assay, such as CellTiter-Glo®, measures ATP levels as an indicator of metabolically active cells.

Detailed Protocol: CellTiter-Glo® Viability Assay

Materials:

  • MV4-11 cells (FLT3-ITD) and a FLT3-wild type cell line (e.g., HL-60) for selectivity assessment.

  • Cell culture medium

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed MV4-11 and HL-60 cells at a low density (e.g., 5,000 cells/well) in a 96-well plate.

  • Compound Treatment: Add a serial dilution of this compound to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percent viability against the log of the inhibitor concentration. Comparing the GI50 values between FLT3-dependent and -independent cell lines provides an indication of the inhibitor's selectivity.

Trustworthiness and Self-Validation

To ensure the reliability of your results, incorporate the following controls and validation steps into your experimental design:

  • Positive Controls: Use a known, well-characterized FLT3 inhibitor (e.g., Gilteritinib, Quizartinib) as a positive control in all assays to benchmark the potency of this compound.[5][11]

  • Negative Controls: Always include DMSO vehicle controls to represent 100% kinase activity or 100% cell viability.

  • Assay Performance Metrics: For biochemical assays, calculate the Z'-factor to assess the robustness and suitability for high-throughput screening. A Z' > 0.5 is considered excellent.[19]

  • Orthogonal Assays: Confirm hits from the primary biochemical screen using a different assay format (e.g., a fluorescence-based assay) to rule out compound interference.[14][19]

  • Counter-Screening: To assess selectivity, test the compound against other related kinases (e.g., c-KIT, PDGFR) to ensure specific targeting of FLT3.[15]

By adhering to these protocols and validation principles, researchers can confidently and accurately characterize the inhibitory profile of this compound, paving the way for further preclinical and clinical development.

References

  • Signaling in AML FLT3-ITD. Like most receptor tyrosine kinases, FLT3 is... - ResearchGate. Available at: [Link]

  • Budha, B., Basu Choudhury, G., Hossain, MS., Acharya, A. (2025). Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment. PLOS One. Available at: [Link]

  • Discovery of the selective and efficacious inhibitors of FLT3 mutations - PubMed. Available at: [Link]

  • Takahashi, S. (2011). Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. Journal of Hematology & Oncology. Available at: [Link]

  • Destro, L., et al. (2025). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. Available at: [Link]

  • Shi, Y., et al. (2025). Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Frontiers in Pharmacology. Available at: [Link]

  • Kiyoi, H., Kawashima, N., & Ishikawa, Y. (2020). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science. Available at: [Link]

  • Shi, Y., et al. (2025). Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. PubMed. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025). Available at: [Link]

  • FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia - DIMA Biotechnology. (2025). Available at: [Link]

  • FLT3 (DY) Cellular Phosphorylation Assay Service - Reaction Biology. Available at: [Link]

  • An, Y., & Tolliday, N. (2010). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current protocols in chemical biology. Available at: [Link]

  • Gilliland, D. G., & Griffin, J. D. (2002). The roles of FLT3 in hematopoiesis and leukemia. Blood. Available at: [Link]

  • What Makes a Kinase Assay Reliable for Screening Inhibitors - BellBrook Labs. (2025). Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024). Available at: [Link]

  • What Is the Best Kinase Assay? - BellBrook Labs. (2025). Available at: [Link]

  • FLT3 Kinase Assay Kit - BPS Bioscience. Available at: [Link]

  • Development of PLM-102, a novel dual inhibitor of FLT3 and RET as a new therapeutic option for acute myeloid leukemia. - ASCO Publications. (2022). Available at: [Link]

  • FLT3 Kinase Assay Service - Reaction Biology. Available at: [Link]

  • Fathi, A. T., & Levis, M. J. (2015). FLT3 inhibitors in acute myeloid leukemia: Current status and future directions. Clinical Lymphoma, Myeloma & Leukemia. Available at: [Link]

  • Smith, C. C., et al. (2012). Validation of ITD mutations in FLT3 as a therapeutic target in human acute myeloid leukaemia. Nature. Available at: [Link]

  • Uher, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. Available at: [Link]

  • Uher, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Semantic Scholar. Available at: [Link]

  • Radomska, H. S., et al. (2006). Block of C/EBPα function by phosphorylation in acute myeloid leukemia with FLT3 activating mutations. The Journal of experimental medicine. Available at: [Link]

Sources

Application Notes & Protocols for κ-Opioid Receptor Binding Studies of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The κ-opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that plays a crucial role in nociception, mood regulation, and addiction, making it a significant target for drug discovery.[1][2] The identification and characterization of novel ligands that selectively target the KOR are paramount for developing new therapeutics with improved efficacy and side-effect profiles.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to investigate the binding characteristics of a novel compound, exemplified by (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine, at the human κ-opioid receptor. These protocols are designed to establish a robust framework for determining key binding parameters such as the inhibition constant (Kᵢ), which is essential for evaluating the compound's potency and potential as a therapeutic agent.

Part 1: Foundational Concepts in Receptor Binding

The initial characterization of a novel compound's interaction with its target receptor is typically accomplished through in vitro radioligand binding assays.[3][4] These assays are the gold standard for quantifying the affinity of a ligand for a receptor.[5]

The Principle of Radioligand Binding Assays

Radioligand binding assays involve the use of a radioactive molecule (the radioligand) with known high affinity and specificity for the target receptor.[3] The binding of this radioligand can be measured and quantified. The introduction of a non-radioactive test compound, such as this compound, will compete with the radioligand for the same binding sites on the receptor.[6] By measuring the concentration-dependent displacement of the radioligand by the test compound, we can determine the test compound's affinity for the receptor.[7]

Key Binding Parameters
  • Kᵈ (Equilibrium Dissociation Constant): This represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium.[8] It is a measure of the radioligand's affinity for the receptor; a lower Kᵈ value indicates higher affinity.[9] This is determined through a saturation binding assay.[10][11]

  • Bₘₐₓ (Maximum Receptor Density): This is the total concentration of receptors in the sample, expressed as fmol/mg protein or sites/cell .[8][12] It is also determined from a saturation binding assay.[10][11]

  • IC₅₀ (Half Maximal Inhibitory Concentration): This is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.[13] It is determined from a competition binding assay.

  • Kᵢ (Inhibition Constant): This is the equilibrium dissociation constant for the test compound. It is a measure of the compound's binding affinity that is independent of the assay conditions (specifically the radioligand concentration and its Kᵈ).[13] A lower Kᵢ value signifies a higher binding affinity.[4] The Kᵢ is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[14][15]

Part 2: Experimental Design and Protocols

To accurately determine the Kᵢ of this compound, a two-stage process is required. First, a saturation binding assay is performed to characterize the binding of the chosen radioligand to the KOR-expressing cell membranes. Second, a competition binding assay is conducted to evaluate the ability of the test compound to displace the radioligand.

Materials and Reagents
  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human κ-opioid receptor (hKOR).[16][17][18] These are commercially available or can be generated in-house.

  • Test Compound: this compound (CAS #: 953727-42-9).[19] A stock solution (e.g., 10 mM in DMSO) should be prepared and serially diluted.

  • Radioligand: A high-affinity, selective KOR radioligand such as [³H]U-69,593 or [³H]diprenorphine.[18][20] The choice of radioligand is critical and should be based on its high specific activity and low non-specific binding characteristics.[21]

  • Non-specific Binding Determinator: A high concentration of a non-radioactive, potent KOR ligand (e.g., 10 µM U-50,488 or naloxone) to define non-specific binding.[18][22]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A 96-well cell harvester (e.g., Brandel or PerkinElmer) and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: A liquid scintillation counter to measure radioactivity.

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

Protocol 1: Saturation Binding Assay

Objective: To determine the Kᵈ and Bₘₐₓ of the radioligand ([³H]U-69,593) for the hKOR.

Causality Behind Choices: This experiment is crucial because the Kᵈ of the radioligand is a required parameter for the Cheng-Prusoff equation to calculate the Kᵢ of the test compound.[14] The Bₘₐₓ value confirms the expression level of the receptor in the membrane preparation.[8] The concentration range of the radioligand should span from approximately 0.1 to 10 times the expected Kᵈ to ensure a complete binding curve.[23]

Step-by-Step Methodology:

  • Prepare Radioligand Dilutions: Prepare serial dilutions of [³H]U-69,593 in assay buffer. A typical concentration range would be 0.05 nM to 10 nM.

  • Set up Assay Tubes/Plate: Arrange tubes or a 96-well plate in triplicate for each concentration.

    • Total Binding: Add assay buffer.

    • Non-specific Binding (NSB): Add the non-specific binding determinator (e.g., 10 µM U-50,488).

  • Add Radioligand: Add the corresponding concentration of [³H]U-69,593 to each tube.

  • Add Receptor Membranes: Add a consistent amount of hKOR-expressing cell membranes (e.g., 10-20 µg of protein) to each tube. The total assay volume is typically 500 µL or 1 mL.[18]

  • Incubate: Incubate the reaction at a controlled temperature (e.g., 25°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.[18]

  • Terminate Assay: Rapidly terminate the binding reaction by filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.[5]

  • Wash: Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 3 mL) to remove any unbound radioligand.

  • Measure Radioactivity: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Protocol 2: Competition Binding Assay

Objective: To determine the IC₅₀ and subsequently the Kᵢ of this compound.

Causality Behind Choices: This assay directly measures the potency of the test compound in displacing a known ligand from the receptor.[6] The concentration of the radioligand is fixed at or near its Kᵈ value to ensure adequate specific binding without being so high as to require excessively high concentrations of the competitor.[23] The range of test compound concentrations should be wide enough to generate a complete sigmoidal inhibition curve.

Step-by-Step Methodology:

  • Prepare Test Compound Dilutions: Prepare serial dilutions of this compound in assay buffer. A typical concentration range would span from 10⁻¹⁰ M to 10⁻⁵ M.

  • Set up Assay Tubes/Plate: Arrange tubes or a 96-well plate in triplicate.

    • Total Binding: Add assay buffer.

    • Non-specific Binding (NSB): Add the non-specific binding determinator (e.g., 10 µM U-50,488).

    • Competition: Add the corresponding serial dilutions of the test compound.

  • Add Radioligand: Add a fixed concentration of [³H]U-69,593 (at its Kᵈ value, determined from Protocol 1) to all tubes.

  • Add Receptor Membranes: Add the same amount of hKOR-expressing cell membranes as used in Protocol 1 to each tube.

  • Incubate, Terminate, Wash, and Measure: Follow steps 5-8 from the Saturation Binding Assay protocol.

Part 3: Data Analysis and Interpretation

Accurate data analysis is critical for deriving meaningful results from binding assays.[7] Nonlinear regression analysis is the preferred method for fitting binding data.[11][12]

Data Processing
  • Calculate Specific Binding: For both assays, specific binding is calculated at each ligand concentration by subtracting the average CPM of the non-specific binding (NSB) from the average CPM of the total binding.

    • Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM)

  • Convert CPM to Molar Units: Convert the specific binding from CPM to fmol/mg protein or pmol/L using the specific activity of the radioligand and the protein concentration of the membrane preparation.[10]

Saturation Data Analysis
  • Plot specific binding (Y-axis) against the concentration of free radioligand (X-axis).

  • Fit the data using a one-site binding (hyperbola) equation with nonlinear regression software (e.g., GraphPad Prism).[11]

    • Y = (Bₘₐₓ * X) / (Kᵈ + X)

  • The software will calculate the best-fit values for Kᵈ and Bₘₐₓ.

ParameterDescriptionExample Value
Kᵈ Radioligand Dissociation Constant1.5 nM
Bₘₐₓ Maximum Receptor Density850 fmol/mg protein
Table 1: Example Saturation Binding Data Summary for [³H]U-69,593 at hKOR.
Competition Data Analysis
  • Plot the specific binding (as a percentage of the total specific binding without any competitor) against the log concentration of the test compound.

  • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation :[14][15]

    • Kᵢ = IC₅₀ / (1 + ([L]/Kᵈ))

    • Where:

      • IC₅₀ is the half maximal inhibitory concentration from the competition curve.

      • [L] is the fixed concentration of the radioligand used in the assay.

      • Kᵈ is the dissociation constant of the radioligand determined from the saturation assay.

ParameterDescriptionExample Value
IC₅₀ Half Maximal Inhibitory Concentration120 nM
Kᵢ Inhibition Constant48 nM
Table 2: Example Competition Binding Data Summary for this compound.

Part 4: Scientific Integrity and Trustworthiness

To ensure the results are self-validating, several principles must be adhered to.

  • Causality in Experimental Choices: The selection of a radioligand with high selectivity for KOR over other opioid receptors (μ and δ) is essential to ensure the observed binding is specific to the target.[24] The choice of a stable cell line expressing a high density of the receptor enhances the signal-to-noise ratio.[25] Buffer conditions, such as pH and ionic strength, are maintained to mimic physiological conditions as closely as possible, ensuring the receptor maintains its native conformation.[26]

  • Trustworthiness Through Controls:

    • Non-specific Binding: Properly defining NSB is critical. It should be linear with increasing radioligand concentration. High NSB (>50% of total binding) can compromise the assay's reliability.[23]

    • Replicates: Running all points in triplicate or quadruplicate allows for statistical analysis and identification of outliers.

    • Positive Control: Including a known KOR ligand with a well-established Kᵢ in each competition assay validates the assay's performance on that day.

    • Data Fitting: The goodness-of-fit (e.g., R²) from the nonlinear regression should be high, and the residuals should be randomly distributed.

Part 5: Visualization of Workflows and Pathways

Experimental Workflow

Competition_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound D Combine Reagents in Plate: 1. Test Compound (or buffer/NSB) 2. Radioligand 3. Membranes A->D B Prepare Fixed Conc. of Radioligand ([L] ≈ Kd) B->D C Prepare Receptor Membranes (CHO-KOR) C->D E Incubate to Equilibrium (e.g., 60 min, 25°C) D->E F Rapid Filtration (Separates Bound from Free) E->F G Wash Filters F->G H Liquid Scintillation Counting (Measure CPM) G->H I Calculate Specific Binding H->I J Nonlinear Regression (Sigmoidal Curve Fit) I->J K Determine IC50 J->K L Calculate Ki via Cheng-Prusoff Equation K->L

Caption: Workflow for a KOR Competition Binding Assay.

KOR Signaling Pathways

The KOR, upon activation by an agonist, primarily couples to the Gαi/o subunit of heterotrimeric G proteins.[1][22] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of MAPK pathways.[1] Additionally, KOR signaling is regulated by β-arrestin, which mediates receptor desensitization, internalization, and can initiate distinct, G protein-independent signaling events.[2][27] Understanding these pathways is crucial as novel ligands may exhibit "biased agonism," preferentially activating one pathway over another.[28][29]

KOR_Signaling cluster_membrane Plasma Membrane cluster_downstream KOR KOR Gai Gαi/o KOR->Gai Activates Arrestin β-Arrestin KOR->Arrestin Recruits Gbg Gβγ AC Adenylyl Cyclase Gai->AC Inhibits MAPK MAPK Activation (p38, ERK) Gai->MAPK Ca_Channel Ca²⁺ Channel Gbg->Ca_Channel Inhibits K_Channel K⁺ Channel Gbg->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Hyperpolarization ↑ K⁺ Efflux (Hyperpolarization) K_Channel->Hyperpolarization Agonist KOR Agonist (e.g., Dynorphin) Agonist->KOR Binds Arrestin->MAPK Internalization Receptor Internalization Arrestin->Internalization

Sources

Application Notes and Protocols for the Quantification of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine is a chemical entity of interest in pharmaceutical research and development, potentially as a drug candidate or a key intermediate. Its structure, featuring a sulfonamide and a benzylamine moiety, necessitates robust and reliable analytical methods for its quantification in various matrices, from bulk drug substance to complex biological fluids. Accurate quantification is paramount for pharmacokinetic studies, dose-response analysis, quality control, and ensuring the overall safety and efficacy of a potential therapeutic agent.

This comprehensive guide provides detailed application notes and validated protocols for the quantification of this compound. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and purity assessment, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in biological matrices. The methodologies presented herein are grounded in established scientific principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3][4][5]

Chemical Profile of this compound

  • IUPAC Name: this compound[6]

  • CAS Number: 953727-42-9[6][7]

  • Molecular Formula: C11H16N2O2S

  • Molecular Weight: 240.32 g/mol

  • Structure:

    • A central phenyl ring.

    • A pyrrolidin-1-ylsulfonyl group attached to the 3-position of the phenyl ring.

    • A methanamine (aminomethyl) group attached to the 1-position of the phenyl ring.

The presence of a primary amine and a sulfonamide group dictates the chemical properties of the molecule, influencing its solubility, chromatographic behavior, and ionization characteristics. These features are key considerations in the development of the following analytical methods.

Method 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the determination of purity and for quantifying this compound in bulk drug substance and pharmaceutical formulations. The principle relies on the separation of the analyte from potential impurities on a reversed-phase HPLC column, followed by detection using a UV spectrophotometer.

Rationale for Method Design

The selection of a reversed-phase C18 column is based on the non-polar nature of the phenyl ring, which will provide good retention.[8] The mobile phase, consisting of an acetonitrile and water gradient with a formic acid modifier, is chosen to ensure sharp peak shapes and good resolution by controlling the ionization of the amine group. UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ring provides a sensitive and linear response.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Weigh Standard/Sample s2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) s1->s2 s3 Vortex & Sonicate s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Autosampler Injection s4->h1 Inject h2 C18 Reversed-Phase Column h1->h2 h3 UV Detector (e.g., 254 nm) h2->h3 d1 Chromatogram Acquisition h3->d1 Signal d2 Peak Integration d1->d2 d3 Calibration Curve Generation d2->d3 d4 Quantification & Purity Calculation d3->d4

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Methanol (HPLC grade)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • Chromatography data system (CDS)

3. Chromatographic Conditions:

Parameter Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection Wavelength | 254 nm (or determined by UV scan) |

4. Preparation of Solutions:

  • Diluent: 50:50 (v/v) Acetonitrile:Water

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

5. Sample Preparation:

  • Accurately weigh the sample (e.g., bulk drug substance) and dissolve in the diluent to achieve a concentration within the calibration range.

  • Vortex and sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

6. Method Validation:

  • The method should be validated according to ICH guidelines.[1][2][4]

  • Specificity: Analyze a blank (diluent) and a spiked sample to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[8][9]

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%.[3]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.[9][10][11]

7. Data Presentation (Example):

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Repeatability (%RSD) ≤ 2.0%0.8%
Intermediate Precision (%RSD) ≤ 2.0%1.2%
LOD (µg/mL) Report0.1
LOQ (µg/mL) Report0.3

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the highly sensitive and selective quantification of this compound in complex biological matrices such as plasma or serum. This is crucial for pharmacokinetic and toxicokinetic studies. The method involves sample extraction, chromatographic separation, and detection by a tandem mass spectrometer.

Rationale for Method Design

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV.[12][13] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variations in sample processing and instrument response. The sample preparation step, such as solid-phase extraction (SPE), is critical for removing interfering matrix components like proteins and phospholipids.[14][15][16][17] Electrospray ionization (ESI) in positive mode is chosen due to the presence of the basic amine group, which is readily protonated. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantifying the analyte.[18]

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation (SPE) cluster_lcms LC-MS/MS System cluster_data Data Analysis p1 Plasma Sample + Internal Standard p3 Load Sample p1->p3 p2 Condition SPE Cartridge p2->p3 p4 Wash Cartridge p3->p4 p5 Elute Analyte p4->p5 p6 Evaporate & Reconstitute p5->p6 l1 Autosampler Injection p6->l1 Inject l2 UPLC/HPLC Separation l1->l2 l3 ESI Source (Positive Ion Mode) l2->l3 l4 Tandem Mass Spectrometer (MRM) l3->l4 da1 Peak Area Ratio (Analyte/IS) l4->da1 Data da2 Calibration Curve da1->da2 da3 Concentration Determination da2->da3

Sources

High-throughput screening with (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening Strategy for the Identification of Bioactive (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract

The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. Its structural motifs are found in inhibitors of various target classes, including kinases and nuclear receptors.[1][2] High-Throughput Screening (HTS) is an essential methodology in modern drug discovery that enables the rapid evaluation of large chemical libraries to identify starting points for medicinal chemistry optimization.[3][4] This guide provides a comprehensive, field-proven framework for developing and executing a robust HTS campaign for analogs of this chemical series. We detail a complete workflow, from initial assay development and optimization to primary screening, data analysis, and hit validation. The protocols herein are designed to be self-validating, incorporating rigorous quality control metrics to ensure data integrity and the successful identification of high-quality, tractable hits.

Introduction: The Rationale for Screening Pyrrolidine Sulfonamide Analogs

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to project vectors into three-dimensional space and engage with protein targets. When combined with a sulfonamide linker and an aromatic system, as in the this compound core, the resulting structure offers a versatile platform for exploring chemical space. Analogs can be readily synthesized to probe structure-activity relationships (SAR) by modifying the pyrrolidine, the aromatic substitution, and the methanamine moiety.

Given the diversity of targets modulated by similar structures, a target-agnostic or target-focused screening approach can be valuable.[1][5] This document outlines a universal workflow using a representative biochemical assay—a protein kinase inhibition assay—to illustrate the principles that can be adapted to other target classes. The primary goal of HTS is to efficiently sift through a large collection of these analogs to identify compounds that interact with a biological target in a desired manner.[6][7]

The High-Throughput Screening Workflow: A Strategic Overview

A successful HTS campaign is a multi-stage process that requires careful planning and rigorous execution.[8][9] The workflow is designed to maximize efficiency and data quality while minimizing the costly pursuit of false positives.[10]

HTS_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Validation Assay_Dev Assay Development & Miniaturization Pilot_Screen Pilot Screen (Z'-Factor Validation) Assay_Dev->Pilot_Screen Primary_HTS Full Library Primary HTS Pilot_Screen->Primary_HTS Proceed if Z' > 0.5 Data_Analysis Data Analysis & Hit Selection Primary_HTS->Data_Analysis Hit_Confirmation Hit Confirmation (Re-testing) Data_Analysis->Hit_Confirmation Dose_Response Dose-Response (IC50 Determination) Hit_Confirmation->Dose_Response Orthogonal_Assays Orthogonal & Counter-Assays Dose_Response->Orthogonal_Assays Validated_Hit Validated Hits (SAR Analysis) Orthogonal_Assays->Validated_Hit

Caption: High-Level HTS Workflow Diagram.

Phase 1: Assay Development and Validation

The foundation of any successful HTS campaign is a robust, reproducible, and scalable assay.[11] The goal of this phase is to develop an assay that is sensitive enough to detect real hits and stable enough to run consistently across thousands of wells and multiple days.

Choosing the Right Assay Technology

For screening against a protein kinase, several technologies are suitable.[12] We will proceed with a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Causality behind this choice:

  • Homogeneous Format: TR-FRET is a "mix-and-read" assay, requiring no wash steps. This simplifies automation and reduces variability.[13]

  • High Signal-to-Background: The time-resolved nature of the detection minimizes background fluorescence from test compounds and plastics, reducing false positives.[4]

  • Robustness: These assays are generally less susceptible to minor fluctuations in temperature or incubation times, making them ideal for large-scale automated screens.[14]

Protocol 1: TR-FRET Kinase Assay Development & Miniaturization

This protocol details the steps to optimize a TR-FRET assay for screening our this compound analog library against a hypothetical Kinase-X.

Objective: To determine optimal concentrations of enzyme, substrate, and ATP, and to validate assay performance in a 384-well format.

Materials:

  • Kinase-X enzyme

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-Allophycocyanin (SA-APC) (Acceptor)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • Low-volume 384-well white microplates

Procedure:

  • Enzyme Titration:

    • Prepare serial dilutions of Kinase-X in assay buffer.

    • In a 384-well plate, add a fixed, saturating concentration of substrate and ATP.

    • Add the enzyme dilutions and incubate for a time determined by a linear time course experiment (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding EDTA.

    • Add the detection reagents (Eu-antibody and SA-APC).

    • Incubate for 60 minutes and read on a TR-FRET enabled plate reader.

    • Goal: Identify the enzyme concentration that yields ~80% of the maximum signal (EC₈₀), conserving enzyme while maintaining a robust signal.

  • Substrate and ATP Titration (Michaelis-Menten Kinetics):

    • Using the optimal enzyme concentration from Step 1, perform a matrix titration of both the peptide substrate and ATP.

    • Determine the Michaelis constant (Km) for ATP at a saturating substrate concentration.

    • Causality: For an inhibitor screen, the ATP concentration should be set at or near its Km value. This ensures the assay is sensitive to competitive inhibitors without requiring excessive amounts of compound.

  • DMSO Tolerance Test:

    • Run the optimized assay with varying concentrations of DMSO (e.g., 0.1% to 5%).

    • Plot the signal versus DMSO concentration.

    • Goal: Determine the maximum DMSO concentration that does not inhibit the enzyme by more than 20%.[15] Most HTS campaigns aim for a final DMSO concentration of ≤1%.[8]

  • Pilot Screen and Z'-Factor Validation:

    • Prepare a 384-well plate with 16-32 wells each of positive and negative controls.[15]

      • Negative Control (Max Signal): Enzyme + Substrate + ATP in DMSO.

      • Positive Control (Min Signal): Enzyme + Substrate + ATP + saturating concentration of Staurosporine.

    • Calculate the Z'-factor using the following formula:

      • Z=13(σp+σn)μpμnZ' = 1 - \frac{3(\sigma_p + \sigma_n)}{|\mu_p - \mu_n|}Z′=1−∣μp​−μn​∣3(σp​+σn​)​

      • Where

        μp\mu_pμp​
        and
        σp\sigma_pσp​
        are the mean and standard deviation of the positive control, and
        μn\mu_nμn​
        and
        σn\sigma_nσn​
        are for the negative control.[16]

    • Trustworthiness: An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[17][18] This calculation validates that the separation between controls is large enough to reliably identify hits.

ParameterRecommended ValueRationale
Final Assay Volume 10 - 20 µLReduces reagent cost and is compatible with HTS automation.[8]
Plate Format 384- or 1536-wellIncreases throughput and further reduces costs.[3]
Final DMSO Conc. ≤ 1.0%Minimizes solvent interference with the biological assay.[15]
Z'-Factor > 0.5Ensures a robust statistical window to differentiate hits from noise.[17][19]

Phase 2: Primary Screening and Data Analysis

With a validated assay, the full library of this compound analogs can be screened. This phase relies heavily on robotics and data processing software to manage the scale of the experiment.[20][21]

Protocol 2: Automated Primary HTS Campaign

Objective: To screen the entire analog library at a single concentration to identify "primary hits".

Workflow:

  • Compound Plating:

    • Using an acoustic liquid handler (e.g., Echo®), transfer a small volume (e.g., 20 nL) of each library compound from the stock plates to the 384-well assay plates. This non-contact dispensing method enhances precision and reduces cross-contamination.

    • Each plate must include empty wells for controls (positive and negative). A standard layout uses columns 23 and 24 for 16 positive and 16 negative controls.[15]

  • Reagent Addition:

    • Utilize an automated multichannel dispenser (e.g., MultiFlo™ FX) to add the enzyme/substrate mix to all wells.

    • Allow for a brief pre-incubation of the enzyme with the compound (e.g., 15 minutes).

  • Initiation and Incubation:

    • Add the ATP solution to all wells to start the enzymatic reaction.

    • Incubate the plates for the predetermined time (e.g., 60 minutes) in a controlled environment. Automation systems often use plate "hotels" for this purpose.[9]

  • Detection:

    • Add the TR-FRET detection reagents to stop the reaction and generate a signal.

    • After the final incubation, read the plates on a high-throughput compatible plate reader (e.g., PHERAstar® FSX).

Data Analysis and Hit Identification

The massive amount of data generated requires a systematic analysis pipeline to ensure quality and identify meaningful hits.[22][23]

Data_Analysis_Pipeline Raw_Data Raw TR-FRET Data (Ratio A/B) Plate_QC Plate-Level QC (Z'-Factor > 0.5) Raw_Data->Plate_QC Normalization Data Normalization (% Inhibition) Plate_QC->Normalization Hit_Selection Hit Selection (e.g., >3x StDev from Mean) Normalization->Hit_Selection Primary_Hits Primary Hit List Hit_Selection->Primary_Hits

Caption: Data Analysis and Hit Selection Pipeline.

Steps:

  • Quality Control: First, calculate the Z'-factor for each individual plate. Plates that fail the QC criterion (e.g., Z' < 0.5) should be flagged and potentially re-screened.[24]

  • Normalization: Raw data from each well is normalized to the on-plate controls. The percent inhibition for each compound is calculated as follows:

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_pos_ctrl) / (Mean_neg_ctrl - Mean_pos_ctrl))

  • Hit Selection: A "hit" is a compound that meets a predefined activity threshold.[25] A common and robust method is to define the hit threshold based on the standard deviation (σ) of the sample population:

    • Hit Threshold: Mean % inhibition of all test compounds + 3σ.

    • Any compound with an inhibition value above this threshold is considered a primary hit. This statistical approach helps to account for the variability across the screen.[25]

Phase 3: Hit Validation and Triage

Primary hits from a single-concentration screen require further validation to eliminate false positives and confirm their activity.[10][26] This phase is critical for focusing resources on the most promising chemical matter.

Protocol 3: Hit Confirmation and Dose-Response

Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).

Procedure:

  • Hit Re-testing:

    • "Cherry-pick" the primary hits from the library stock plates.

    • Re-test these compounds in triplicate in the primary assay at the same single concentration.

    • Trustworthiness: This step confirms that the observed activity is reproducible and not a result of random error or a single faulty measurement.

  • Orthogonal Assay Confirmation:

    • Test the confirmed hits in a different, label-free assay format if possible (e.g., Mobility Shift Assay or Mass Spectrometry).

    • Causality: An orthogonal assay with a different detection mechanism helps eliminate compounds that interfere with the primary assay technology (e.g., fluorescent compounds in a fluorescence-based assay). This builds confidence that the hit is genuinely interacting with the target.[26]

  • Dose-Response Curves:

    • For confirmed, active compounds, perform a 10-point serial dilution (typically 1:3).

    • Test this concentration range in the primary assay to generate a dose-response curve.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ (the concentration at which 50% of the enzyme's activity is inhibited).

Expected Data and Next Steps

The output of this workflow is a set of validated hits with confirmed on-target activity and measured potency.

Compound IDStructure (Analog Series)Primary Screen (% Inhibition)Confirmed ActivityIC₅₀ (µM)
ANA-001 R1=H, R2=H85.2%Yes1.2
ANA-002 R1=Cl, R2=H12.5%No> 50
ANA-003 R1=H, R2=CH₃91.7%Yes0.8
ANA-004 R1=F, R2=H95.4%Yes0.5

This validated dataset allows researchers to:

  • Establish Structure-Activity Relationships (SAR): Identify chemical modifications within the analog series that improve potency.[10]

  • Prioritize for Lead Optimization: Select the most potent and promising compounds for further studies, such as selectivity profiling and ADME-Tox assessment.[8]

Conclusion

This application note provides a detailed and robust framework for conducting a high-throughput screening campaign with this compound analogs. By following a structured approach that emphasizes rigorous assay development, automated screening, and a stringent hit validation cascade, researchers can efficiently identify high-quality, biologically active compounds. The integration of self-validating systems like the Z'-factor and orthogonal assays ensures the trustworthiness of the data, providing a solid foundation for subsequent hit-to-lead and lead optimization efforts in the drug discovery pipeline.

References

Application Note: A Comprehensive Framework for Evaluating the In Vitro Cytotoxicity of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The early-stage assessment of a compound's cytotoxic potential is a cornerstone of modern drug discovery and chemical safety evaluation. This document provides a detailed, multi-faceted guide for researchers, scientists, and drug development professionals to rigorously determine the in vitro cytotoxicity of the novel compound, (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine. While specific biological data for this compound is not widely published, its chemical structure, particularly the pyrrolidin-1-ylsulfonyl moiety, shares features with molecules investigated as kinase inhibitors, such as those targeting FLT3 in acute myeloid leukemia (AML).[1][2] This suggests a potential for anti-proliferative or cytotoxic activity. This guide, therefore, presents a holistic strategy that moves beyond a single-endpoint assay, integrating methods that probe metabolic viability, cell membrane integrity, and the induction of apoptosis. By explaining the causality behind each experimental choice and embedding self-validating controls, these protocols are designed to generate robust, reliable, and publication-quality data.

Part 1: Foundational Principles & Experimental Design

The Rationale for a Multi-Assay Approach

To build a complete cytotoxicity profile for this compound, we will employ three distinct assays, each measuring a different cellular endpoint:

  • MTT Assay: Measures mitochondrial reductase activity, serving as a proxy for metabolic health and cell viability.[3][4] A reduction in signal indicates a decrease in metabolic function, which is often correlated with cell death or proliferation inhibition.

  • Lactate Dehydrogenase (LDH) Release Assay: Measures the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane rupture, a hallmark of necrosis or late-stage apoptosis.[5]

  • Caspase-3/7 Assay: Quantifies the activity of key executioner caspases, which are central to the apoptotic cascade.[6][7] An increase in caspase activity is a specific indicator of programmed cell death.

Strategic Selection of Cell Lines

The choice of cell line is critical for contextualizing cytotoxicity data.[8][9] Given the structural similarity of the test compound to scaffolds used in FLT3 inhibitors, a logical starting point is to assess its effect on a cell line known to be dependent on this pathway, alongside a control cell line to gauge selectivity.

  • Targeted Cancer Cell Line: MV4-11 or MOLM-13 . These are human acute myeloid leukemia (AML) cell lines that harbor an FLT3 internal tandem duplication (FLT3-ITD) mutation.[1][10] Their proliferation is highly dependent on FLT3 kinase activity, making them sensitive models for potential FLT3 inhibitors.

  • Non-Cancerous Control Cell Line: HEK293 (Human Embryonic Kidney cells) or a human fibroblast line (e.g., MRC-5 ).[11][12] These lines serve as a baseline to determine if the compound's cytotoxicity is specific to the cancer model or if it exhibits general toxicity to human cells. A favorable compound will show a significantly higher potency (lower IC₅₀) against the cancer cell line.

Pre-Experimental Preparation: Compound and Cells
  • Compound Solubilization: Due to its organic structure, this compound is likely soluble in Dimethyl Sulfoxide (DMSO). Prepare a high-concentration sterile stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Culture Best Practices: Culture all cell lines according to supplier recommendations (e.g., from ATCC) in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics.[13] Maintain cells in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase and exhibit high viability (>95%) before plating for experiments.

Part 2: Core Cytotoxicity Protocols

The following protocols are designed for a 96-well plate format, which is ideal for generating dose-response curves.

Protocol 2.1: Cell Seeding and Compound Treatment

This initial step is common to all three assays.

  • Cell Preparation: Harvest cells that are in their logarithmic growth phase. Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., with Trypan Blue).

  • Seeding: Dilute the cell suspension to the optimized seeding density (typically 5,000-15,000 cells/well for adherent cells like HEK293 or 20,000-50,000 cells/well for suspension cells like MV4-11) in 100 µL of complete culture medium per well of a 96-well plate.

    • Expert Insight: The optimal seeding density should be determined empirically for each cell line to ensure that untreated cells remain in an exponential growth phase for the duration of the experiment.

  • Adhesion (for adherent cells): Incubate the plate for 18-24 hours to allow adherent cells to attach firmly. This step is skipped for suspension cells.

  • Compound Dilution Series: Prepare a 2X working concentration series of this compound in complete culture medium. This is done by diluting the DMSO stock. A typical 8-point, 3-fold serial dilution might range from 200 µM down to 0.09 µM (final concentrations will be 100 µM to 0.045 µM).

    • Causality: Preparing a 2X series allows for the addition of an equal volume (100 µL) to the 100 µL of media already in the wells, minimizing disturbance to the cells.

  • Treatment: Carefully add 100 µL of the 2X compound dilutions to the appropriate wells. Also, add 100 µL of medium containing the corresponding DMSO concentration to the "Vehicle Control" wells. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.

  • Incubation: Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours). A 48-hour time point is often a good starting point for initial screening.

Protocol 2.2: Metabolic Viability Assessment (MTT Assay)

This protocol is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[3][12][14]

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter-sterilize and store protected from light at 4°C.[14][15]

  • MTT Addition: After the treatment incubation period, add 20 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the media without disturbing the cell layer or crystals.

    • For suspension cells, centrifuge the plate (e.g., at 500 x g for 5 minutes) and then carefully remove the supernatant.

    • Add 150 µL of a solubilization solution (e.g., 100% DMSO or an acidified isopropanol solution) to each well.[12][15]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[14] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[14][15]

Protocol 2.3: Membrane Integrity Assessment (LDH Release Assay)

This assay quantifies LDH released from damaged cells into the supernatant.[16][17]

  • Establish Controls: This assay requires an additional control: a "Maximum Lysis" control. For these wells, 45 minutes before the end of the experiment, add 10 µL of a 10X Lysis Buffer (often provided in commercial kits) to a set of untreated wells.[17]

  • Sample Collection: After the treatment incubation, centrifuge the 96-well plate at 250-500 x g for 5 minutes to pellet the cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Be careful not to disturb the cell pellet.

  • Reagent Preparation: Prepare the LDH reaction mixture according to the manufacturer's protocol (this typically involves mixing a substrate and a dye solution).

  • Reaction Incubation: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.[17] Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of a Stop Solution (if required by the kit) to each well.[17]

  • Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[17]

Protocol 2.4: Apoptosis Induction Assessment (Caspase-3/7 Assay)

This protocol uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3 and -7 to generate a light signal.[6][7]

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[7][18]

  • Plate Equilibration: After the treatment incubation, remove the 96-well plate from the incubator and let it equilibrate to room temperature for about 20-30 minutes.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of media in each well (e.g., add 100 µL of reagent to 100 µL of media).[7]

  • Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 2 minutes.[7] Then, incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a microplate reader capable of reading glow-based luminescence.

Part 3: Data Analysis and Interpretation

Data Normalization

For each assay, the raw data must be converted into a percentage that reflects the compound's effect relative to controls.

  • MTT Assay (% Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

  • LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Vehicle) / (Abs_MaxLysis - Abs_Vehicle)] * 100

  • Caspase-3/7 Assay (Fold Induction): Fold Induction = (Luminescence_Sample) / (Luminescence_Vehicle)

IC₅₀ Value Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition in vitro.[19]

  • Log Transform Concentrations: Convert the compound concentrations to their logarithmic values.

  • Plot Dose-Response Curve: Plot the normalized response (% Viability or % Cytotoxicity) against the log-transformed compound concentration.

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a four-parameter logistic (4PL) non-linear regression model.[20][21][22] This will generate a sigmoidal dose-response curve.

  • Calculate IC₅₀: The software will calculate the IC₅₀ value from the fitted curve, which represents the concentration at which the response is halfway between the top and bottom plateaus of the curve.[19][20]

Data Presentation

Summarize the calculated IC₅₀ values in a clear, tabular format for easy comparison across assays and cell lines.

CompoundCell LineAssayIncubation TimeIC₅₀ (µM) ± SD
(3-(...))methanamineMV4-11MTT48h[Value]
(3-(...))methanamineMV4-11LDH48h[Value]
(3-(...))methanamineHEK293MTT48h[Value]
(3-(...))methanamineHEK293LDH48h[Value]
Positive ControlMV4-11MTT48h[Value]
Positive ControlHEK293MTT48h[Value]

Part 4: Ensuring Trustworthiness (Self-Validating Systems)

The validity of any cytotoxicity data hinges on the inclusion of appropriate controls. Each 96-well plate must include the following:

  • Untreated Control: Cells cultured in medium only. Represents 100% viability or baseline LDH release/caspase activity.

  • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., 0.5% DMSO) used in the experiment. This ensures that the solvent itself is not causing a cytotoxic effect.

  • Positive Control: Cells treated with a well-characterized cytotoxic agent (e.g., Staurosporine for apoptosis, Doxorubicin for general cytotoxicity, or Triton™ X-100 for membrane disruption). This confirms that the cell system and assay are responsive to cytotoxic insults.

  • Maximum Lysis Control (LDH Assay only): Untreated cells lysed with a detergent. This defines the 100% cytotoxicity signal.[17]

  • Blank/Background Control: Wells containing only culture medium (no cells) plus the assay reagent. This value is subtracted from all other readings to account for background signal.[23]

Part 5: Visualization of Workflows and Concepts

General Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Cytotoxicity Assessment cluster_endpoints Endpoint Assays cluster_analysis Phase 3: Data Analysis culture Cell Culture (Log Phase Growth) seed Seed Cells in 96-Well Plate culture->seed treat Prepare & Add Compound (Dose-Response Series) seed->treat incubate Incubate (e.g., 48 hours) treat->incubate mtt MTT Assay (Metabolism) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh caspase Caspase-3/7 Assay (Apoptosis) incubate->caspase read Measure Signal (Absorbance/Luminescence) mtt->read ldh->read caspase->read normalize Normalize Data to Controls read->normalize curvefit Non-linear Regression (4PL Curve Fit) normalize->curvefit ic50 Determine IC50 Value curvefit->ic50

Caption: High-level workflow for cytotoxicity testing.

Cellular Cytotoxicity Endpoints

G cluster_pathways cluster_assays compound This compound cell Target Cell compound->cell path_metabolism Mitochondrial Dysfunction cell->path_metabolism path_apoptosis Apoptotic Signaling Cascade cell->path_apoptosis path_necrosis Membrane Lysis (Necrosis) cell->path_necrosis assay_mtt MTT Assay: Decreased Reductase Activity path_metabolism->assay_mtt Measures assay_caspase Caspase-3/7 Assay: Increased DEVD Cleavage path_apoptosis->assay_caspase Measures assay_ldh LDH Assay: Increased LDH Release path_necrosis->assay_ldh Measures

Caption: Relationship between cellular events and assay endpoints.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Understanding IC50: A Comprehensive Guide to Calculation. (2025). Oreate AI Blog. Retrieved from [Link]

  • IC50. (n.d.). In Wikipedia. Retrieved from [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (n.d.). Technology Networks. Retrieved from [Link]

  • What cell line should I choose for citotoxicity assays? (2023). ResearchGate. Retrieved from [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 405–406. Retrieved from [Link]

  • Caspase 3/7 Activity. (2025). protocols.io. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2007). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of biomolecular screening, 12(5), 676-84. Retrieved from [Link]

  • LDH cytotoxicity assay. (2024). protocols.io. Retrieved from [Link]

  • LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]

  • Cytotoxicity Assays. (n.d.). Boster Bio. Retrieved from [Link]

  • Which cell line to choose for cytotoxicity evaluation of nanomaterials? (2020). ResearchGate. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity and Cytotoxicity. IntechOpen. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • Cytotoxicity Test. (n.d.). Nelson Labs. Retrieved from [Link]

  • Chwa, A., et al. (2019). Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence. Therapeutic Advances in Drug Safety, 10. Retrieved from [Link]

  • Hylsová, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11337–11353. Retrieved from [Link]

  • Hori, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. The Journal of pharmacology and experimental therapeutics, 335(1), 231–238. Retrieved from [Link]

  • Methenamine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Concurrent inhibition of p300/CBP and FLT3 enhances cytotoxicity and overcomes resistance in acute myeloid leukemia. (2025). Journal of Hematology & Oncology. Retrieved from [Link]

  • Hylsová, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hopping. Semantic Scholar. Retrieved from [Link]

  • Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections. (2021). ClinicalTrials.gov. Retrieved from [Link]

  • Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death. (2022). Molecular Biology Reports. Retrieved from [Link]

  • Natural small molecule triptonide inhibits lethal acute myeloid leukemia with FLT3-ITD mutation by targeting Hedgehog/FLT3 signaling. (2025). ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols: A Researcher's Guide to In Vivo Dosing and Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The transition from in vitro discovery to in vivo validation is a critical juncture in drug development and biomedical research. Mouse models are indispensable for this phase, providing vital insights into a compound's efficacy, safety, and pharmacokinetic profile. The accuracy and reproducibility of such studies hinge on the precise and humane administration of test substances. This guide provides an in-depth exploration of the foundational principles and practical methodologies for dosing and administration in mouse models, designed to equip researchers with the knowledge to make informed experimental choices that ensure both scientific validity and animal welfare.

Part I: Foundational Principles of In Vivo Administration

Before a syringe is picked up or a gavage needle is prepared, a researcher must grapple with critical preliminary decisions. These choices regarding dose, formulation, and ethical conduct form the bedrock upon which reproducible and reliable in vivo data are built.

Ethical Considerations: The Three R's in Practice

All procedures involving laboratory animals must be conducted with the highest degree of ethical consideration. The principles of the Three R's (Replacement, Reduction, and Refinement) are paramount.

  • Replacement: Using non-animal methods whenever possible.

  • Reduction: Employing statistical methods and optimal experimental design to use the minimum number of animals necessary to obtain valid data.

  • Refinement: Modifying procedures to minimize animal pain, suffering, and distress.[1] This guide is fundamentally a text on refinement, as proper technique is the most direct way to reduce animal stress during dosing.[1]

All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[2][3][4]

Dose Calculation: From Bench to Cage

Translating a dose from one species to another is not a simple weight-to-weight conversion. Allometric scaling , which relates physiological processes to body size, is the standard method for estimating an equivalent dose between species, such as from human to mouse.[5][6] This method is based on the principle that many physiological parameters, including metabolic rate, scale with body weight to the power of ¾.[7][8]

The formula often involves a conversion factor based on body surface area, as this is more closely related to metabolic rate than body weight alone.[6] The Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula:

HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km)

Where Km is a conversion factor. For a standard 20g mouse, the Km is 3, and for a 60kg human, the Km is 37.[6] Therefore, to convert a mouse dose to a human equivalent, you would divide the mouse dose by approximately 12.3. Conversely, to estimate a starting mouse dose from a known human dose, you would multiply by the same factor.

Formulation and Vehicle Selection

The choice of vehicle—the liquid used to dissolve or suspend a compound for administration—is as critical as the compound itself. An ideal vehicle should be inert, non-toxic, and should not affect the compound's pharmacokinetics.[9][10]

Key Considerations for Vehicle Selection:

  • Solubility: The primary challenge is often dissolving poorly soluble compounds.[11][12] Common strategies include using co-solvents, surfactants, or creating suspensions.

  • Route of Administration: The vehicle must be compatible with the chosen route. For instance, intravenous (IV) injections require sterile, aqueous solutions free of particulates to prevent embolisms, whereas oral (PO) administration allows for a wider range of vehicles, including suspensions and oils.[13]

  • Toxicity and Irritation: The vehicle itself can cause adverse effects. For example, high concentrations of DMSO can cause motor impairment, and non-isotonic solutions can cause pain and tissue damage at the injection site.[11][12][14]

  • Physicochemical Properties: The pH, osmolality, and viscosity of the formulation must be considered to ensure animal comfort and consistent absorption.[9][14] Warming substances to room or body temperature before injection is a simple refinement that can reduce animal discomfort.[14][15][16][17]

Commonly used vehicles include saline (0.9% NaCl), phosphate-buffered saline (PBS), carboxymethylcellulose (CMC) for suspensions, and co-solvents like polyethylene glycol (PEG) or cyclodextrins for poorly soluble compounds.[11][13]

Part II: Routes of Administration (RoA) in Mouse Models

The route of administration directly impacts the rate and extent of drug absorption, distribution, metabolism, and excretion (ADME). The choice of route is a critical experimental variable that depends on the scientific objective, the compound's properties, and the desired pharmacokinetic profile. The general order of absorption speed is: IV > IP > IM > SC > PO.[2]

RoA_Selection_Workflow

Comparative Overview of Common Administration Routes

The following table summarizes key quantitative parameters for the most common administration routes in adult mice. Adherence to these guidelines, often established by IACUCs, is crucial for animal welfare and data validity.[4][18]

Route of AdministrationAbbreviationMax VolumeNeedle GaugeAbsorption SpeedCommon Applications
Intravenous IV<0.2 mL[2][19] or 5 mL/kg[20]27-30G[2][20][21]ImmediatePK studies, compounds with poor bioavailability
Intraperitoneal IP<2-3 mL[2][19] or 10 mL/kg[15]25-27G[2][9][15]RapidGeneral drug administration, antibody dosing[22]
Subcutaneous SC<2-3 mL[19] or 10 mL/kg[23]25-27G[9][23][24]Slow/SustainedXenograft models, sustained-release formulations[25]
Oral Gavage PO<0.25 mL (for 25g mouse)[26] or 10 mL/kg[27][28]18-22G (blunt)[26][28]VariableMimicking clinical oral route, toxicology studies
Intramuscular IM<0.05 mL[19][24][29]26-30G[24][29]ModerateVaccine/adjuvant studies, small volume delivery[25]
Protocol 1: Intravenous (IV) Tail Vein Injection

IV injection offers immediate and 100% bioavailability, making it the gold standard for many PK studies. However, it is technically challenging and requires significant skill to perform correctly and humanely.[30]

A. Materials:

  • Appropriate mouse restrainer[20][21]

  • Heat source (e.g., warming box, heat lamp)[20][21][31]

  • Sterile syringes (0.3-1.0 mL) and needles (27-30G)[20][31]

  • 70% Isopropyl alcohol wipes

  • Gauze

B. Procedure:

  • Preparation: Weigh the mouse to calculate the correct injection volume.[31] Prepare the syringe, ensuring no air bubbles are present.[32]

  • Vasodilation: To make the lateral tail veins more visible and accessible, warm the mouse for 5-10 minutes using a warming box or by placing its cage on a circulating warm water pad.[20][21][31] This is a critical step for success.

  • Restraint: Place the mouse in an appropriately sized restrainer, allowing the tail to be accessible.[33]

  • Vein Identification: Gently wipe the tail with an alcohol pad. The two lateral tail veins are located at the 3 o'clock and 9 o'clock positions.

  • Injection:

    • Grasp the tail gently with your non-dominant hand.

    • With your dominant hand, align the syringe and needle nearly parallel to the tail, with the bevel facing up.[30][33]

    • Start the injection in the distal third of the tail (farthest from the body). This allows for subsequent attempts to be made more proximally if the first attempt fails.[30][32]

    • Carefully insert the needle just under the skin and into the vein. A successful insertion often feels like a slight "pop" or loss of resistance.[20]

    • Slowly depress the plunger. If the needle is correctly placed, there should be no resistance, and the vein may appear to blanch or clear as the solution displaces the blood.[20][30][33]

    • If resistance is felt or a subcutaneous "bleb" (bubble) forms, the needle is not in the vein.[31][32] Withdraw the needle, apply gentle pressure, and attempt again at a more proximal site.

  • Post-Injection: After injecting the full volume, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[32][33] Monitor the mouse for several minutes before returning it to its cage.[32]

Protocol 2: Intraperitoneal (IP) Injection

IP injection is the most common parenteral route used in mice due to its relative ease and rapid absorption into the systemic circulation.[22] However, it is considered an unreliable technique by some, as inadvertent injection into the gut, fat, or other organs can occur.[16]

A. Materials:

  • Sterile syringes and needles (25-27G)[2][15]

  • 70% Isopropyl alcohol wipes (optional but recommended)[3][17]

B. Procedure:

  • Restraint: Securely restrain the mouse by scruffing the neck and back with your non-dominant hand. Turn the mouse so its abdomen is facing upwards and its head is tilted slightly downward.[15][17] This tilt allows the abdominal organs to shift forward, away from the injection site.[15]

  • Site Identification: The ideal injection site is in the mouse's lower right abdominal quadrant.[3][15][17] This location avoids the cecum (usually on the left side) and the urinary bladder.[3][17]

  • Injection:

    • Insert the needle, bevel up, at a 30-45 degree angle into the identified quadrant.[15][17]

    • Before injecting, gently pull back on the plunger (aspirate) to check for the presence of blood (indicating entry into a vessel) or yellow fluid (indicating entry into the bladder). If either is present, withdraw the needle and re-attempt with a fresh needle and syringe.[3][24]

    • If the aspiration is clear, inject the substance with a steady motion.

  • Post-Injection: Withdraw the needle and return the mouse to its cage. Observe for any signs of distress.

Protocol 3: Subcutaneous (SC or SQ) Injection

SC injections are administered into the space between the skin and the underlying muscle, resulting in slower, more sustained absorption.[34] This route is commonly used for delivering cell suspensions for xenograft tumor models, vaccines, or drugs requiring a prolonged release profile.[25]

A. Materials:

  • Sterile syringes and needles (25-27G)[23][24]

B. Procedure:

  • Restraint: Scruff the mouse firmly with your non-dominant hand. This will lift a fold of loose skin on the back, between the shoulder blades, creating a "tent".[23][30]

  • Site Identification: The interscapular region (back of the neck) is the most common site due to the abundance of loose skin.[35]

  • Injection:

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the animal's body.[23][34]

    • Aspirate to ensure a blood vessel has not been entered.[23][30][34]

    • Inject the substance. A small lump or "bleb" will form under the skin, which is normal.

  • Post-Injection: Withdraw the needle. Gently massaging the area can help disperse the substance.[35] Return the mouse to its cage and monitor.

Protocol 4: Oral Gavage (PO)

Oral gavage is used to administer a precise dose of a substance directly into the stomach.[26][28] While it effectively mimics the clinical oral route, it carries a significant risk of complications if performed incorrectly, including esophageal perforation or accidental administration into the trachea.[26][36] Therefore, proper training and technique are essential.[27]

A. Materials:

  • Appropriately sized oral gavage needle (typically 18-20G for adult mice, with a blunt, ball-tipped end)[26][28]

  • Syringe

B. Procedure:

  • Preparation: Weigh the mouse to calculate the dose.[26][36] Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth; the correct length is the distance to the last rib or xiphoid process.[26][28] Mark this depth on the needle.

  • Restraint: Securely scruff the mouse and hold it in a vertical position. The head, neck, and body should be in a straight line to facilitate the passage of the needle down the esophagus.[27][36]

  • Administration:

    • Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[26]

    • As the needle reaches the back of the throat, the mouse will instinctively swallow, which helps guide the needle into the esophagus.[26][36]

    • Crucially, never force the needle. [27][36] If resistance is met, withdraw and reposition.

    • Advance the needle smoothly to the pre-measured depth.

    • Administer the substance slowly over 2-3 seconds.[26]

  • Post-Administration: Gently withdraw the needle along the same path. Return the mouse to its cage and monitor closely for at least 10-15 minutes for any signs of respiratory distress (e.g., gasping, fluid from the nose), which could indicate aspiration.[26]

Part III: Post-Administration Monitoring and Data Interpretation

The work does not end once the substance is administered. Careful monitoring is a crucial component of both ethical animal care and rigorous science.

Monitoring for Adverse Effects: Animals should be observed immediately following the procedure and at regular intervals thereafter.[23][26] Key signs of distress or complications include:

  • Hunched posture, piloerection (ruffled fur), lethargy[23]

  • Weight loss

  • Respiratory distress (gasping, clicking sounds)[26]

  • Bleeding, swelling, or lesion formation at the injection site[23]

Impact on PK/PD: The chosen route of administration will create a distinct pharmacokinetic (PK) profile (i.e., the drug concentration over time curve). An IV injection results in an immediate peak concentration (Cmax) that then declines, while SC or PO routes result in a slower absorption phase, a later and often lower Cmax, and a more prolonged exposure. These differences profoundly affect the pharmacodynamic (PD) response and must be considered during data interpretation and when correlating exposure with efficacy or toxicity.

PK_Profiles

Conclusion

Mastering in vivo dosing and administration techniques is fundamental to conducting high-quality, reproducible, and ethical preclinical research. By understanding the causality behind experimental choices—from dose calculation and vehicle selection to the specific nuances of each administration route—researchers can significantly improve the integrity of their data and the welfare of their animal subjects. The protocols and principles outlined in this guide serve as a foundation for developing the technical proficiency and scientific judgment required for success in the complex world of in vivo pharmacology and drug development.

References

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. (n.d.). UBC Animal Care Services.
  • Routes and Volumes of Administration in Mice. (2024, January). IACUC Guideline.
  • Common Injection Routes in Mice. (2025, January 22). Addgene Blog.
  • Intraperitoneal Injection in the Mouse. (n.d.). Research Animal Training.
  • Routes of Administration. (n.d.).
  • Subcutaneous Injections in Adult Mice. (n.d.). UBC Animal Care Services.
  • Mouse Intraperitoneal (IP) administration. (n.d.).
  • Recommended Needle Sizes and Volumes. (2016, April 25). Queen's University.
  • Intraperitoneal Injection in Mice. (n.d.). Queen's University.
  • Mouse Handling & Techniques. (n.d.). UNC Research.
  • Application Notes and Protocols for Oral Gavage Administration in Mice. (n.d.). Benchchem.
  • Rodent Administration Route Tutorial. (n.d.). NIH OACU.
  • A Beginners Guide on How to Inject Mice. (2021, June 17). ichorbio.
  • MODULE 2 THE LABORATORY MOUSE. (n.d.).
  • Injection Routes, Maximum Needle Sizes & Volumes. (n.d.). NIH OACU.
  • UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. (n.d.).
  • SOP: Mouse Oral Gavage. (2017, December 12). Virginia Tech.
  • Guideline #10: Drug and Chemical Administration. (2023, August 15). Washington State University Institutional Animal Care and Use Committee.
  • Lateral Tail Vein Injection in Mice and Rats (Preferred Technique). (n.d.). UCSF IACUC.
  • Oral Gavage - Rodent. (n.d.). SDSU Research.
  • Intravenous Tail Vein Injections. (2022, June). Texas Tech University Institutional Animal Care and Use Committee.
  • Guidelines for the administration of substances to rodents. (n.d.). NTNU.
  • SOP: Mouse Intravenous Injections. (2017, December 12). Virginia Tech Research and Innovation.
  • Oral Gavage In Mice and Rats. (2023, May). UCSF IACUC.
  • How to Administer a Substance to a Mouse? (2025, May 22). TransCure bioServices.
  • SWMS - Mouse Injection Techniques. (2020, September 17). Flinders University.
  • Policy on Administration of Substances to Laboratory Animals. (2022, August 4). UC Davis Institutional Animal Care and Use Committee.
  • Complete In Vivo Antibody Dosing Guide: Optimal Doses for Mouse Models. (n.d.). ichorbio.
  • Intravenous (IV) Tail Vein Injection in Mice and Rats. (n.d.). Research support, The University of Queensland.
  • Sharma, V., & McNeill, J. H. (2009). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical physiology and pharmacology, 20(4), 249-258.
  • Allometric Scaling Calculator. (n.d.).
  • Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. (2019, October 20).
  • Preclinical formulations for pharmacokinetic studies. (2019, November 25). Admescope.
  • Ferreira, R. T., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-23.
  • dose conversion between animals and human. (n.d.). TargetMol.
  • Ghosal, S. K., & Rahman, M. (2018). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 57(5), 435–446.
  • Ferreira, R. T., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate.

Sources

Topic: Advanced Purification Strategies for (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

**Abstract

(3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine is a key bifunctional building block in medicinal chemistry, incorporating a flexible benzylamine moiety and a rigid pyrrolidinylsulfonyl group. Its utility in the synthesis of novel therapeutic agents, such as kinase inhibitors, necessitates exceptionally high purity (>99.5%) to ensure reliable downstream reactions and accurate biological screening data. This application note provides a comprehensive guide to the purification of this intermediate, moving beyond standard protocols to explain the underlying chemical principles. We present detailed, field-tested protocols for recrystallization, flash column chromatography, and acid-base extraction, complete with troubleshooting guides and strategies for handling common impurities.

Introduction: The Importance of Purity

In drug development, the purity of a synthetic intermediate is not a trivial parameter; it is a critical determinant of success. For a molecule like this compound, which serves as a scaffold for more complex active pharmaceutical ingredients (APIs), residual impurities can lead to significant complications. These include the formation of intractable side-products in subsequent synthetic steps, the generation of false positives or negatives in high-throughput screening assays, and, in late-stage development, the emergence of potentially toxic process-related impurities.[1][2] This guide is structured to provide researchers with the tools to consistently achieve high purity, thereby ensuring the integrity and reproducibility of their scientific work.

Understanding the Impurity Profile

Effective purification begins with a hypothesis about the likely impurities. The synthesis of this compound typically involves the formation of the sulfonamide bond followed by the introduction or unmasking of the benzylamine. A common route involves the reduction of a corresponding nitrile or the deprotection of a protected amine.

Potential Impurities May Include:

  • Unreacted Starting Materials: e.g., 3-formylbenzenesulfonyl chloride, pyrrolidine, or 3-(pyrrolidin-1-ylsulfonyl)benzonitrile.

  • Intermediates: Incomplete reactions can leave behind precursor molecules. For instance, if a nitrile reduction is performed, residual nitrile is a common impurity.[1]

  • Over-reaction Products: During sulfonylation, bis-sulfonylation of the aromatic ring under harsh conditions is a possibility.

  • Oxidation Products: Primary amines, especially aromatic ones, can be susceptible to air oxidation over time, leading to colored impurities.[3]

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., Dichloromethane, THF, Toluene) may be retained in the crude product.[2]

A logical workflow is essential to select the appropriate purification strategy based on the nature and quantity of these impurities.

Purification_Workflow A Crude this compound B Purity Assessment (TLC, LC-MS, 1H NMR) A->B C Is the major impurity non-polar starting material? B->C Analyze D Are there multiple, similarly polar impurities? C->D No F Acid-Base Liquid-Liquid Extraction C->F Yes E Is the product >90% pure with minor impurities? D->E No G Flash Column Chromatography D->G Yes H Recrystallization E->H Yes F->H G->H I Final Purity Analysis (>99.5%) H->I

Caption: General purification decision workflow.

Purification Protocol I: Optimized Flash Column Chromatography

Flash chromatography is indispensable when dealing with complex mixtures containing multiple impurities of similar polarity. The primary challenge in purifying this compound on silica gel is its basic amine functionality. The acidic silanol groups (Si-OH) on the silica surface can strongly interact with the basic amine, leading to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product.[4][5]

The Causality Behind Experimental Choices: To overcome this, a competing base is added to the mobile phase. Triethylamine (TEA) is a common choice. It is a volatile tertiary amine that effectively neutralizes the acidic sites on the silica, preventing the primary amine of our target compound from binding strongly.[5] This results in symmetrical peak shapes and reproducible retention times. An alternative is to use a stationary phase where the acidic sites are already masked, such as amine-functionalized silica.[4]

Step-by-Step Methodology
  • Slurry Preparation:

    • Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane (DCM) or ethyl acetate.

    • Add 1.5-2.0 g of silica gel to the solution.

    • Concentrate the slurry under reduced pressure until a fine, free-flowing powder is obtained. This "dry loading" technique prevents solvent-front distortion and improves resolution compared to liquid injection.

  • Column Packing and Equilibration:

    • Select a silica gel column appropriate for the sample size (e.g., a 40 g column for a 1.0 g sample).

    • Equilibrate the column with the starting mobile phase: a mixture of Hexane/Ethyl Acetate (EtOAc) containing 0.5-1.0% Triethylamine (v/v/v). For example, Hexane:EtOAc:TEA (70:30:0.5).

    • Expert Tip: Always pre-saturate the silica with the amine modifier by flushing the column with at least 3-5 column volumes of the mobile phase before loading the sample.

  • Elution and Fraction Collection:

    • Carefully load the prepared dry slurry onto the top of the equilibrated column.

    • Begin elution with the starting mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 30% to 80% EtOAc in Hexane (always maintaining 0.5% TEA).

    • Monitor the elution using Thin Layer Chromatography (TLC) or an integrated UV detector.

    • Collect fractions corresponding to the main product spot/peak.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Trustworthiness Check: To remove residual TEA, the residue can be co-evaporated with a solvent like isopropanol (x2) or re-dissolved in a suitable solvent and washed with a saturated sodium bicarbonate solution before final drying and concentration.

Purification Protocol II: Recrystallization for High-Purity Material

Recrystallization is the gold standard for achieving the highest level of purity for solid compounds, often yielding material suitable for pharmaceutical applications. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[6] For sulfonamides, alcohols and aqueous alcohol mixtures are often excellent choices.[7]

The Causality Behind Experimental Choices: The ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.[6] For this compound, the combination of a polar sulfonamide and a hydrogen-bonding amine group suggests that protic solvents like isopropanol (IPA) or ethanol will be effective. The aromatic ring provides some non-polar character, which can be exploited using a solvent/anti-solvent system.

Protocol A: Single-Solvent Recrystallization
  • Solvent Selection: Isopropanol (IPA) is an excellent starting point.

  • Dissolution: In an Erlenmeyer flask, add the crude material. Add a minimal volume of IPA and heat the mixture to a gentle boil (using a hot plate and a condenser) with stirring. Continue adding small portions of hot IPA until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored by minor oxidative impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals. Subsequently, place the flask in an ice bath or refrigerator (0-4 °C) for at least 1 hour to maximize yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold IPA, and dry them under vacuum.

Protocol B: Solvent/Anti-Solvent Recrystallization

This method is useful if no single solvent provides the ideal solubility profile.[8]

  • Dissolution: Dissolve the crude material in a minimum amount of a "good" solvent at room temperature (e.g., Dichloromethane or Tetrahydrofuran).

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., n-Hexane or Diethyl Ether) dropwise with constant swirling.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). If crystals do not form, scratch the inside of the flask with a glass rod at the liquid-air interface.

  • Crystal Growth & Isolation: Allow the flask to stand undisturbed for several hours to allow for complete crystal growth. Collect the crystals by vacuum filtration, wash with the anti-solvent, and dry.

Purification Protocol III: Acid-Base Extraction

This classic liquid-liquid extraction technique is highly effective for removing neutral or acidic impurities from a basic compound like this compound. It exploits the ability of the primary amine to be protonated into a water-soluble ammonium salt.

The Causality Behind Experimental Choices: By lowering the pH of the aqueous phase with an acid (like HCl), the basic amine (-NH₂) is converted to its conjugate acid, the ammonium salt (-NH₃⁺Cl⁻). This ionic species is highly soluble in the aqueous phase, while non-basic organic impurities remain in the organic phase. Subsequently, raising the pH with a base (like NaOH) deprotonates the ammonium salt, regenerating the free amine, which is soluble in the organic phase and can be extracted back from the aqueous layer.

Acid_Base_Extraction start Crude Product in Organic Solvent (e.g., EtOAc) step1 Step 1: Acidification Add 1M HCl (aq) Aqueous Layer: [Product-NH₃]⁺Cl⁻ Organic Layer: Neutral/Acidic Impurities start->step1:f0 step2 step2 step1:f1->step2:f0 Separate Layers step3 Extract with fresh Organic Solvent step2->step3 end Pure Product in Organic Layer step3->end

Caption: Principle of acid-base extraction for the target amine.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated product) into a clean flask. The organic layer, containing neutral or acidic impurities, can be discarded.

  • Basification: Cool the acidic aqueous extract in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH is strongly basic (pH > 12, check with pH paper). The free amine product will either precipitate as a solid or form an oil.

  • Re-extraction: Add a fresh portion of organic solvent (EtOAc or DCM) to the basic aqueous mixture and shake to extract the free amine product back into the organic phase.

  • Drying and Isolation: Separate the organic layer, wash it with brine (saturated NaCl solution) to remove residual water, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Summary of Purification Techniques

TechniquePrimary ApplicationAchievable PurityTypical YieldProsCons
Flash Chromatography Complex mixtures with multiple impurities95-99%70-90%Good for initial cleanup; separates a wide range of impurities.Requires solvents and silica; can be time-consuming; requires amine modifier.[4]
Recrystallization Removing minor impurities from a mostly pure solid (>90%)>99.5%60-85%Yields highly pure, crystalline material; scalable.Requires finding a suitable solvent system; risk of "oiling out".[8]
Acid-Base Extraction Removing neutral or acidic impurities from the basic product>98%>90%Fast, high throughput, uses inexpensive reagents.Does not remove other basic impurities; requires multiple steps.

References

  • Sulfonamide purification process - US2777844A.
  • How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Guide for crystallization. G. M. Sheldrick, University of Göttingen.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Is there an easy way to purify organic amines? Biotage.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Evaluating Impurities in Drugs (Part I of III).
  • Impurities in Pharmaceuticals- A Review. SciSpace.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues with Pyrrolidine Sulfonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolidine sulfonyl compounds. This guide is designed to provide in-depth, practical solutions to the solubility challenges frequently encountered with this important class of molecules. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying physicochemical principles, empowering you to make informed, effective decisions in your experimental work.

The unique structure of pyrrolidine sulfonyl compounds, often containing both a basic pyrrolidine ring and an acidic sulfonamide or sulfonic acid group, presents a complex solubility profile.[1][2][3] This amphoteric nature, combined with other factors like high lipophilicity and stable crystalline structures, often leads to poor aqueous solubility, a significant hurdle in drug discovery and development.[4][5] This guide provides a logical, step-by-step approach to diagnosing and overcoming these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrrolidine sulfonyl compound poorly soluble in aqueous buffers like PBS?

A1: The low solubility of these compounds typically stems from a combination of factors.[6] Firstly, the interplay between the basic pyrrolidine moiety (pKa of conjugate acid ~11.3) and the acidic sulfonyl group can result in a zwitterionic form with minimal solubility around its isoelectric point.[2][7] Secondly, many of these molecules are designed to interact with hydrophobic biological targets, leading to high lipophilicity (high LogP).[8] Finally, a highly stable crystalline lattice structure can make it difficult for solvent molecules to break apart the solid state, a phenomenon reflected in a high melting point.[9][10]

Q2: What are the critical first steps when I encounter a solubility problem?

A2: Before attempting complex formulation strategies, the first step is always characterization. You must understand the physicochemical properties of your compound. The most critical initial experiment is to determine the pH-solubility profile.[11][12] This will reveal the pH ranges where your compound is most soluble, which may be all that is needed to proceed with your assays.

Q3: My compound's solubility is highly pH-dependent. How does this work?

A3: This is expected for compounds with both acidic and basic functional groups. At low pH, the basic pyrrolidine nitrogen becomes protonated, forming a more soluble cationic salt.[6] Conversely, at high pH, the acidic proton on the sulfonamide group can be removed, forming a more soluble anionic salt.[7][13] The solubility is therefore lowest at the isoelectric point (pI), where the net charge is zero. This pH-dependent behavior is a key tool for solubilization.[14]

In-Depth Troubleshooting Guide

This section addresses specific experimental roadblocks in a question-and-answer format, providing both the "how" and the "why" for each troubleshooting step.

Issue 1: The compound remains insoluble in my aqueous buffer (e.g., PBS at pH 7.4) even after vigorous mixing and sonication.

This is the most common starting point. Standard physiological buffers are often not the ideal environment for these molecules. Your primary goal is to systematically explore simple formulation adjustments before moving to more complex solutions.

Causality: At pH 7.4, your compound may be near its isoelectric point, where it has minimal aqueous solubility. Furthermore, if the compound is highly crystalline, the energy required to break the crystal lattice may be too high for the buffer alone to overcome.[9][15]

Troubleshooting Workflow:

  • Determine the pH-Solubility Profile: This is a non-negotiable first step. By measuring the equilibrium solubility across a range of pH values, you can identify the optimal pH for dissolution.[12] This data is fundamental to all further formulation development.

    • dot

    Protocol 1: Equilibrium (Shake-Flask) Solubility Determination

    This protocol determines the thermodynamic solubility, which is the true equilibrium solubility of a compound at a specific condition. [16][17]

    • Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and others as needed). [12] 2. Compound Addition: Add an excess amount of the solid pyrrolidine sulfonyl compound to a vial containing each buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

    • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24 to 48 hours to ensure equilibrium is reached. [17] 4. Phase Separation: After equilibration, remove the vials and let them stand to allow the solid to settle. Separate the supernatant (the dissolved portion) from the undissolved solid using centrifugation followed by careful pipetting, or by filtering through a 0.22 µm filter that does not bind the compound.

    • Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS. [16] 6. Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature. Plot these values to visualize the pH-solubility profile.

Issue 2: pH adjustment helped, but the solubility is still insufficient for my required assay concentration.

If altering the pH does not achieve the target concentration, the next step is to modify the solvent itself by using co-solvents.

Causality: Poorly soluble drugs are often lipophilic ("water-hating"). Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. [18]This makes the environment more favorable for the lipophilic compound, thereby increasing its solubility. [19] Troubleshooting Workflow:

  • Select a Co-solvent: Common choices in research settings include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400). [20][21]The choice depends on the required concentration and the tolerance of your experimental system to the co-solvent.

  • Prepare a Concentrated Stock: Dissolve the compound in 100% co-solvent (e.g., DMSO) at a high concentration (e.g., 10-50 mM). This stock solution is your starting point.

  • Serial Dilution: Perform a serial dilution of this stock solution into your chosen aqueous buffer. It is critical to add the stock solution to the buffer (not the other way around) with vigorous vortexing to minimize immediate precipitation.

  • Observe for Precipitation: After dilution, visually inspect the solutions for any cloudiness or precipitate. This "crashing out" indicates that you have exceeded the kinetic solubility limit in that specific co-solvent/buffer mixture. [22]

    Strategy Mechanism of Action Common Examples Advantages Disadvantages
    pH Adjustment Increases the fraction of the ionized, more soluble form of the drug. [14] HCl, NaOH, Citrate Buffer, Phosphate Buffer Simple, cost-effective, often sufficient for many assays. Only effective for ionizable compounds; may not be suitable for assays sensitive to pH changes.
    Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for lipophilic solutes. [18][23] DMSO, Ethanol, PEG 400, Propylene Glycol High solubilizing power for many compounds; well-established. Can cause precipitation upon dilution ("crash out"); may be toxic to cells at higher concentrations. [23]
    Surfactants Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water. [8][24] Tween® 80, Polysorbate 20, Sodium Dodecyl Sulfate (SDS) Very effective at low concentrations; can prevent precipitation. Can interfere with biological assays; potential for cell lysis (especially with ionic surfactants like SDS). [25]

    | Cyclodextrins | Form inclusion complexes where the hydrophobic drug resides in the central cavity of the cyclodextrin molecule. [20][26]| Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-CD (SBE-β-CD) | Low toxicity; often used in clinical formulations. | Can be expensive; complex formation is a 1:1 or 1:2 equilibrium, which can limit the maximum achievable concentration. |

Table 1: Comparison of Common Solubilization Strategies.

Issue 3: My compound precipitates from the co-solvent mixture over time or upon dilution. The chosen solubilizers are also interfering with my biological assay.

This is a common and advanced challenge. It indicates that simple solvent modification is insufficient and that the excipients themselves are problematic for the experiment. This requires a more sophisticated approach, focusing on stabilization and alternative formulation technologies.

Causality: When a concentrated co-solvent stock is diluted into an aqueous buffer, a supersaturated solution can form, which is thermodynamically unstable and prone to precipitation. [6]Furthermore, excipients like DMSO or surfactants can have their own biological effects, confounding experimental results.

Troubleshooting Workflow:

  • Run Vehicle Controls: Always test the effects of the solubilizing vehicle (buffer + excipients, without your compound) in your assay to quantify its baseline interference.

  • Explore Alternative Excipients: If surfactants are an issue, cyclodextrins like HP-β-CD are often more biocompatible. [20]They work by forming inclusion complexes, which can be a gentler solubilization method.

  • Consider Solid-State Modification: For persistent problems, the issue may lie with the solid form of the drug itself. The highly ordered, low-energy state of a crystal is inherently difficult to dissolve. Converting the drug to a higher-energy amorphous state can dramatically improve its apparent solubility and dissolution rate. [10][27]

    • dot

      Solid_State_Solubility A Crystalline Solid (Low Energy, Low Solubility) B Amorphous Solid (High Energy, High Apparent Solubility) A->B Amorphization (e.g., Spray Drying, Milling) C Co-Crystal (Modified Crystal Lattice, Altered Solubility) A->C Co-crystallization D Dissolved State (In Solution) A->D Slow Dissolution B->A Recrystallization (Instability) B->D Fast Dissolution C->D Modified Dissolution

    • Caption: Relationship between solid form and solubility.

Advanced Strategies: Solid Dispersions

One of the most effective ways to generate and stabilize an amorphous form is by creating an amorphous solid dispersion (ASD) . [28]In an ASD, the drug is molecularly dispersed within a polymer matrix. This prevents the drug molecules from recrystallizing, thus maintaining their high-energy, more soluble amorphous state. [27]

  • Methods of Preparation: Common lab-scale and industrial methods for preparing ASDs include spray drying and hot-melt extrusion. [28]A simpler lab method is solvent evaporation.

  • Mechanism: The amorphous form has no crystal lattice energy to overcome, leading to a much faster dissolution rate and the ability to achieve a supersaturated state, which can significantly enhance bioavailability. [27][28]

Protocol 2: Preparation and Evaluation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This protocol provides a basic method for screening polymers to create an ASD in a lab setting.

  • Polymer Selection: Choose a suitable polymer. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®.

  • Solvent Selection: Find a common volatile solvent (e.g., methanol, acetone, dichloromethane) that dissolves both your compound and the selected polymer.

  • Dissolution: Prepare a solution containing both the drug and the polymer in the chosen solvent. A typical starting drug-to-polymer ratio is 1:3 or 1:4 by weight.

  • Evaporation: Remove the solvent rapidly using a rotary evaporator. This rapid removal traps the drug in its amorphous state within the polymer matrix.

  • Drying: Further dry the resulting solid film under a high vacuum for 24 hours to remove any residual solvent, which can act as a plasticizer and promote recrystallization.

  • Characterization (Optional but Recommended): Confirm the amorphous nature of your dispersion using techniques like Powder X-ray Diffraction (PXRD), which will show a halo pattern for amorphous material instead of sharp peaks, and Differential Scanning Calorimetry (DSC), which will show a glass transition (Tg) instead of a melting point. [29]7. Solubility Testing: Evaluate the solubility and dissolution rate of the prepared ASD using the shake-flask method (Protocol 1) and compare it to the crystalline form of the drug. You should observe a significant increase in the apparent solubility.

By systematically applying these principles and protocols, you can effectively diagnose the root cause of solubility issues with your pyrrolidine sulfonyl compounds and develop a robust formulation strategy to advance your research.

References

  • Williams, H. D., Trevaskis, N. H., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315–499. [Link]

  • Park, S., Lee, B., & Choi, S. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Applied Polymer Science, 86(11), 2689-2695. [Link]

  • Kawakami, K., Yoshikawa, T., Moroto, Y., & Ida, Y. (2005). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. Journal of Pharmaceutical Sciences, 94(5), 989-995. [Link]

  • SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma. [Link]

  • Kim, J. Y., Kim, S., & Park, K. (2020). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. Pharmaceutics, 12(9), 836. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, 46(11). [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. [Link]

  • Kumar, S., & Singh, A. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 5(2), 42-51. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • Al-Obaidi, H., & Buckle, M. (2017). Crystal Engineering for Enhanced Solubility and Bioavailability of Poorly Soluble Drugs. ResearchGate. [Link]

  • AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. AxisPharm. [Link]

  • Kumar, L., & Verma, S. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(19), 6435. [Link]

  • ResearchGate. (n.d.). Market formulations solubilized by the combination of surfactants and cosolvents. ResearchGate. [Link]

  • Science of Synthesis. (n.d.). Co-solvent: Significance and symbolism. Thieme. [Link]

  • Manke, A., Ghuge, A., Mhaske, J., & Sanap, G. (2021). A Review On Co-amorphous Technique Use For Solubility Enhancement. RJ Wave. [Link]

  • Mbah, C. J. (2007). The effect of cosolvents and surfactants on the aqueous solubility of irbesartan. Tropical Journal of Pharmaceutical Research, 6(1), 697-702. [Link]

  • He, Y., Li, Y., & Zhang, J. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Molecules, 27(21), 7545. [Link]

  • The BMJ. (1945). SOLUBILITY OF SULPHONAMIDES. The BMJ, 1(4402), 722. [Link]

  • D'Souza, A., & D'Souza, A. (2021). Solubility Enhancement of Antidiabetic Drugs Using a Co-Crystallization Approach. Crystals, 11(12), 1569. [Link]

  • Manke, A., Ghuge, A., Mhaske, J., & Sanap, G. (2022). CO-AMORPHOS MIXTURE: SOLUBILITY ENHANCEMENT TECHNIQUE. International Journal of Creative Research Thoughts (IJCRT), 10(2). [Link]

  • Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. Biochemical Journal, 39(3), xlii. [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • MDPI. (n.d.). Overview of solubility enhancement of amorphous systems prepared by ball milling. MDPI. [Link]

  • Büttner, H., & Büttner, C. (1973). pH Dependency in Uptake of Sulfonamides by Bacteria. Pharmacology, 9(3), 169-178. [Link]

  • Singh, S., & Sahu, S. (2023). Crystals, Crystallization and X-ray Techniques. Research Journal of Pharmacy and Technology, 16(12), 5851-5858. [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. WHO. [Link]

  • Journal of Pharmaceutical Sciences and Research. (2023). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Journal of Pharmaceutical Sciences and Research, 15(1), 1-8. [Link]

  • Terenzi, A., & Rossi, D. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Molecules, 27(16), 5198. [Link]

  • ResearchGate. (n.d.). Solubility of sulfonylureas and repaglinide in the absence and presence of aqueous solutions of various co-solvents. ResearchGate. [Link]

  • Al-Suwaidan, I. A., & Al-Hussain, S. A. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Water Science, 8(1), 1-10. [Link]

  • SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlidePlayer. [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]

Sources

Technical Support Center: Optimizing Pyrrolidine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of pyrrolidine rings, a ubiquitous scaffold in pharmaceuticals and natural products.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrrolidine synthesis, offering practical, field-proven insights to troubleshoot common challenges and optimize reaction conditions. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during pyrrolidine synthesis, providing a systematic approach to diagnosis and resolution.

Issue 1: Low Yield in [3+2] Cycloaddition Reactions

Symptoms: The reaction to form the pyrrolidine ring results in a low yield of the desired product.

Potential Causes & Solutions:

  • Azomethine Ylide Instability: The azomethine ylide intermediate, central to many [3+2] cycloadditions, can be unstable.[5]

    • Solution: Ensure the in situ generation of the azomethine ylide under strictly anhydrous conditions.[5] The presence of even trace amounts of water can lead to the decomposition of the ylide or the catalyst.[5] The use of dry solvents is critical.[5]

  • Inefficient Catalyst: The chosen catalyst may not be optimal for your specific substrates.

    • Solution: A screening of different catalysts is recommended. For [3+2] cycloadditions, copper(I) and silver(I) complexes have demonstrated high efficacy.[5][6] An alternative powerful method is the iridium-catalyzed reductive generation of azomethine ylides from amides.[1]

  • Suboptimal Temperature: These reactions can be highly sensitive to temperature fluctuations.

    • Solution: Optimize the reaction temperature. While higher temperatures can sometimes accelerate the reaction, they may also lead to the decomposition of intermediates or the formation of side products. Running the reaction at lower temperatures can often improve the yield.[5]

Issue 2: Poor or Incorrect Stereoselectivity

Symptoms: The product is a mixture of diastereomers or enantiomers, or the undesired stereoisomer is the major product.

Potential Causes & Solutions:

  • Catalyst and Ligand Choice: The catalyst and its associated ligands play a crucial role in determining the stereochemical outcome.

    • Solution: For enantioselective synthesis, employ chiral catalysts. Proline-based organocatalysts are highly effective in promoting enantioselectivity.[5] In metal-catalyzed systems, the use of chiral ligands, such as SEGPHOS with copper(I) or silver(I), can enable diastereodivergent synthesis of exo- or endo-cycloadducts.[5] The steric demand of substituents on the reactants can also influence diastereocontrol.[1]

  • Solvent Effects: The polarity of the solvent can significantly influence the transition state of the reaction.

    • Solution: Experiment with a range of solvents. Less polar solvents may favor higher stereoselectivity in some cases.[5]

  • Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the transition state leading to the desired stereoisomer and minimizing side reactions.[5]

Issue 3: Catalyst Deactivation

Symptoms: The reaction starts but does not go to completion, or catalyst reuse results in a significant drop in performance.

Potential Causes & Solutions:

  • Presence of Water: Trace amounts of water can hydrolyze and deactivate certain catalysts.[5]

    • Solution: Implement rigorous anhydrous techniques. Use freshly distilled, dry solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Air Sensitivity: Some catalysts or reaction intermediates can be sensitive to oxygen.

    • Solution: Ensure the reaction is carried out under a consistently inert atmosphere.

  • Catalyst Poisoning: Functional groups on the substrate or impurities, such as thiols or certain amines, can act as poisons to metal catalysts.

    • Solution: Purify starting materials thoroughly before use. If catalyst poisoning is suspected, consider using a catalyst that is more robust to the specific functional groups present in your substrates.

Issue 4: Formation of Side Products

Symptoms: The final product mixture contains significant amounts of impurities, such as pyrroles or over-alkylated products.

Potential Causes & Solutions:

  • Dehydrogenation to Pyrroles: The desired pyrrolidine can be oxidized to the corresponding pyrrole, especially at elevated temperatures or in the presence of certain metal catalysts.[5][7]

    • Solution: Maintain lower reaction temperatures. If a metal catalyst is promoting dehydrogenation, consider a metal-free alternative or a less active catalyst.[5][7] The choice of protecting groups on the nitrogen atom can also impact the stability of the pyrrolidine core.[5]

  • Over-alkylation: In the synthesis of N-substituted pyrrolidines, the product can sometimes react further to form di-substituted or quaternary ammonium salts.[8]

    • Solution: Carefully control the stoichiometry of the reactants, often using an excess of the amine.[8] Slow, dropwise addition of the alkylating agent can also help to minimize over-alkylation by maintaining a low concentration of the alkylating agent in the reaction mixture.[8]

  • Formation of Furan Byproducts in Paal-Knorr Synthesis: Acidic conditions can favor the formation of furan derivatives as a side reaction.[8]

    • Solution: Maintain neutral or weakly acidic conditions.[8] If an acid catalyst is required, a weak acid like acetic acid is preferable to strong mineral acids.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrrolidine ring formation?

A1: Several powerful methods are commonly employed, including:

  • [3+2] Cycloaddition Reactions: This is a highly versatile method involving the reaction of an azomethine ylide with an alkene or alkyne to form the five-membered ring.[1][3][9] It allows for the creation of multiple stereocenters in a single step.[3][6]

  • Reductive Amination: The intramolecular reductive amination of 1,4-dicarbonyl compounds or their precursors is a classical and effective method for synthesizing pyrrolidines.[10][11][12]

  • Aza-Michael Addition: Intramolecular aza-Michael addition provides a powerful route to pyrrolidines, particularly for the synthesis of substituted derivatives.[13]

  • Paal-Knorr Synthesis: This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[12]

Q2: How do I choose the right solvent for my reaction?

A2: Solvent choice is critical and can influence reaction rate, yield, and stereoselectivity. A good starting point is to consider the polarity of your reactants and the proposed mechanism. For [3+2] cycloadditions, solvents like dichloromethane and toluene are often used.[5] It is often beneficial to screen a range of solvents with varying polarities.

Q3: How can I monitor the progress of my pyrrolidine synthesis reaction?

A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product.[14] For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. Nuclear Magnetic Resonance (NMR) spectroscopy of crude reaction mixtures can also provide valuable information on conversion and the formation of byproducts.[15]

Q4: What are the best practices for purifying pyrrolidine products?

A4: The purification method will depend on the properties of your product.

  • Column Chromatography: This is a widely used technique for separating the desired pyrrolidine from unreacted starting materials and byproducts.[14]

  • Distillation: For volatile pyrrolidines, distillation under reduced pressure can be an effective purification method.[16][17]

  • Extraction: If the pyrrolidine is basic, it can be converted to its salt with an acid (e.g., HCl or acetic acid) to facilitate separation from non-basic impurities through extraction.[18] The free base can then be regenerated.

Data and Protocols

Table 1: General Reaction Condition Optimization Parameters
ParameterRecommendationRationale
Temperature Start at room temperature and adjust as needed. Lower temperatures often improve selectivity.Balances reaction rate with the stability of intermediates and selectivity.[5]
Solvent Screen a range of polarities (e.g., Toluene, Dichloromethane, THF, Acetonitrile).Solvent can influence solubility, reaction rate, and stereochemical outcome.[5][19]
Catalyst Loading Typically 1-10 mol%.A balance between reaction efficiency and cost. Higher loading may be needed for less reactive substrates.
Concentration Generally 0.1-1 M.Can affect reaction rate and the prevalence of side reactions. High dilution can sometimes favor intramolecular reactions.[5]
Experimental Protocol: General Procedure for a [3+2] Cycloaddition
  • To a flame-dried flask under an inert atmosphere (e.g., Argon), add the dipolarophile (1.0 mmol) and the catalyst (e.g., Cu(I) or Ag(I) salt, 0.05 mmol, 5 mol%).[5]

  • Add the anhydrous solvent (e.g., Dichloromethane, 5 mL).[5]

  • Add the azomethine ylide precursor (e.g., an imine, 1.2 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., 25°C) and monitor its progress by TLC.

  • Upon completion, quench the reaction (if necessary) and perform an aqueous work-up.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[14]

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[14]

Visualizations

Diagram 1: General Workflow for Pyrrolidine Synthesis Optimization

G cluster_0 Reaction Setup cluster_1 Execution & Monitoring cluster_2 Work-up & Purification cluster_3 Analysis & Troubleshooting Select Starting Materials Select Starting Materials Choose Catalyst & Solvent Choose Catalyst & Solvent Select Starting Materials->Choose Catalyst & Solvent Key Components Perform Reaction Perform Reaction Choose Catalyst & Solvent->Perform Reaction Monitor Progress (TLC, LC-MS) Monitor Progress (TLC, LC-MS) Perform Reaction->Monitor Progress (TLC, LC-MS) In-Process Control Quench & Extract Quench & Extract Monitor Progress (TLC, LC-MS)->Quench & Extract Purify (Chromatography, Distillation) Purify (Chromatography, Distillation) Quench & Extract->Purify (Chromatography, Distillation) Isolation Characterize Product (NMR, MS) Characterize Product (NMR, MS) Purify (Chromatography, Distillation)->Characterize Product (NMR, MS) Analyze Yield & Purity Analyze Yield & Purity Characterize Product (NMR, MS)->Analyze Yield & Purity Low Yield? Low Yield? Analyze Yield & Purity->Low Yield? Poor Selectivity? Poor Selectivity? Analyze Yield & Purity->Poor Selectivity? Optimize Conditions (Temp, Conc.) Optimize Conditions (Temp, Conc.) Low Yield?->Optimize Conditions (Temp, Conc.) Troubleshoot Screen Catalysts/Solvents Screen Catalysts/Solvents Poor Selectivity?->Screen Catalysts/Solvents Troubleshoot

Caption: A typical workflow for optimizing pyrrolidine synthesis.

Diagram 2: Decision Tree for Troubleshooting Low Yield

Caption: A decision tree for troubleshooting low reaction yields.

References

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]

  • Diastereoselectivity Switch in the Synthesis of Spirocyclic Pyrrolidine Derivatives. ResearchGate. [Link]

  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. [Link]

  • Pyrrolidine. Wikipedia. [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]

  • Purification and drying of crude pyrrolidine, used as intermediate e.g. in synthesis of plant protection agents and pharmaceuticals, involves continuous distillation in distillation and concentration column at reduced pressure.
  • Synthesis of 2-pyrrolidones and optimization of the reaction conditions. ResearchGate. [Link]

  • Diastereoselective pyrrolidine synthesis via copper promoted intramolecular aminooxygenation of alkenes. PubMed. [Link]

  • B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. PMC. [Link]

  • B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. ACS Publications. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Purification of crude pyrroles.
  • Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). [Link]

  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. MDPI. [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. [Link]

  • 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation. NIH. [Link]

  • Synthesis question: Using reductive amination to form pyrrolidine. Chemistry Stack Exchange. [Link]

  • Preparation of pyrrolidine. PrepChem.com. [Link]

  • How can I seperate pyrrolidine?. ResearchGate. [Link]

  • Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals. PubMed. [Link]

  • Synthesis of pyrrolidones via reductive amination of LA. ResearchGate. [Link]

  • Synthesis of 3-substituted pyrrolidines. ElectronicsAndBooks. [Link]

  • Optimization of the 1,3-dipolar cycloaddition reaction. ResearchGate. [Link]

  • Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. The Journal of Organic Chemistry. [Link]

  • Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions. Green Chemistry (RSC Publishing). [Link]

  • PREPARATION OF PYRROLIDINES. ACS Publications. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv. [Link]

  • Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. Europe PMC. [Link]

  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. NIH. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage. ResearchGate. [Link]

Sources

How to prevent degradation of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation in Solution

Welcome to the technical support center for (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine. As a Senior Application Scientist, I have compiled this guide to address common challenges researchers face regarding the stability of this compound in solution. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to design robust experiments and ensure the integrity of your results.

Section 1: Understanding the Molecule's Stability
Q: What are the key chemical features of this compound that affect its stability in solution?

A: The stability of this compound in solution is governed by the interplay of its three primary functional groups:

  • Sulfonamide (-SO₂N=): The sulfonamide group is generally robust.[5] However, the sulfur-nitrogen (S-N) bond can be susceptible to cleavage through hydrolysis, particularly under strongly acidic or basic conditions, although it is typically stable at neutral pH.[6][7]

  • Aromatic Ring (Phenyl): The central phenyl ring is relatively stable but can be involved in photodegradation pathways when exposed to light, especially UV radiation.[7]

The proximity of these groups does not suggest significant intramolecular reactions, so the primary stability concerns arise from interactions with the solution environment (e.g., solvent, pH, oxygen, light).

Q: What are the primary degradation pathways I should be concerned about?

A: Based on the molecule's structure, you should anticipate three main degradation pathways: oxidation, hydrolysis, and photodegradation. Understanding these pathways is the first step toward prevention.

  • Oxidation: This is the most probable degradation route. The primary amine can be oxidized by dissolved oxygen, a process that can be catalyzed by trace metal ions. This pathway can lead to the formation of an imine, which can then hydrolyze to an aldehyde, and subsequently be oxidized further to a carboxylic acid.[3][8]

  • Hydrolysis: While sulfonamides are generally stable, the S-N bond can be cleaved under harsh pH conditions, especially in strongly acidic solutions, yielding a sulfonic acid and pyrrolidine.[9][10]

  • Photodegradation: Exposure to UV or even high-intensity visible light can provide the energy to break chemical bonds, leading to a complex mixture of degradants.[7][11]

cluster_0 Primary Degradation Pathways Parent This compound Oxidation Oxidation (Primary Amine) Parent->Oxidation O₂, metal ions Hydrolysis Hydrolysis (Sulfonamide) Parent->Hydrolysis H⁺/OH⁻, Heat Photodegradation Photodegradation (Aromatic Ring) Parent->Photodegradation UV/Visible Light Aldehyde Aldehyde/Carboxylic Acid Impurities Oxidation->Aldehyde Sulfonic_Acid Sulfonic Acid Impurity Hydrolysis->Sulfonic_Acid Complex_Mixture Various Degradants Photodegradation->Complex_Mixture

Caption: Primary degradation pathways for the target molecule.

Section 2: Recommended Storage and Handling Procedures
Q: What is the best way to prepare a stock solution of this compound?

A: Preparing a stable stock solution requires careful attention to the solvent, atmosphere, and handling technique. The following self-validating protocol is designed to minimize initial degradation.

Experimental Protocol: Preparation of a Stable Stock Solution

  • Pre-Experiment Setup:

    • Select a high-purity, anhydrous solvent (e.g., DMSO, DMF, or Ethanol). If an aqueous buffer is required for the final application, prepare the initial high-concentration stock in an organic solvent like DMSO.

    • Use a brand-new bottle of solvent to avoid contaminants.

    • Degas the chosen solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes or by using a freeze-pump-thaw technique to remove dissolved oxygen.

    • Prepare amber glass vials with PTFE-lined screw caps.

  • Weighing and Dissolution:

    • Weigh the required amount of this compound powder in a clean, dry vial.

    • Under a gentle stream of inert gas, add the degassed solvent to the vial to the desired final concentration.

    • Cap the vial tightly and vortex or sonicate briefly until the solid is completely dissolved. Sonication should be done in a room temperature water bath to avoid heating.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles and exposure of the main stock to air, immediately aliquot the stock solution into smaller, single-use volumes in separate amber vials.

    • Before capping each aliquot, flush the headspace of the vial with inert gas.

    • Seal the caps tightly and wrap the cap-vial interface with parafilm for extra security against air and moisture ingress.

    • Label the vials clearly and proceed immediately to storage.

Q: What are the optimal storage conditions (temperature, light, atmosphere) for solutions?

A: The optimal storage conditions are designed to suppress all major degradation pathways simultaneously.

ParameterRecommendationRationale
Temperature -20°C or -80°CReduces the rate of all chemical reactions, including oxidation and hydrolysis.[12]
Container Amber glass vials with PTFE-lined capsPrevents photodegradation and ensures an inert, tight seal.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen from the solution and headspace, preventing oxidation of the primary amine.[13]
pH (Aqueous) pH 6.0 - 7.5 (Buffered)A compromise to ensure the amine is mostly protonated (less reactive to oxidation) while minimizing acid-catalyzed hydrolysis of the sulfonamide.[6][10]
Q: How does pH affect the stability, and what buffer system should I use?

A: pH is a critical parameter for stability in aqueous solutions. The primary amine group is basic and will be protonated at acidic or neutral pH.[14] This protonated form is significantly less susceptible to oxidation. However, strongly acidic conditions (pH < 4) can accelerate the hydrolysis of the sulfonamide bond.[7][10]

Therefore, a slightly acidic to neutral pH range of 6.0 to 7.5 is recommended as the optimal balance.

For a buffer system, a phosphate buffer (PBS) is a good first choice as it is effective in this pH range and is generally non-reactive. Always use buffers prepared from high-purity water that has been deoxygenated.

Section 3: Troubleshooting Degradation Issues
Q: I'm seeing unexpected peaks in my HPLC analysis. What could they be?

A: Unexpected peaks are often the first sign of degradation. Based on the likely pathways, these peaks could correspond to:

  • An earlier-eluting, more polar peak: Likely the sulfonic acid byproduct from hydrolysis.

  • A peak with a different UV spectrum: Could be the aldehyde or carboxylic acid from oxidation of the benzylic amine. These species have different chromophores.

  • A cluster of small, poorly resolved peaks: This can be indicative of photodegradation or other complex reactions.

If you suspect degradation, immediately prepare a fresh solution from powder following the protocol above and re-analyze. If the new peaks are absent in the fresh sample, it confirms a stability issue.

Q: My solution has changed color (e.g., turned yellow/brown). What does this indicate?
Q: How can I set up a simple experiment to test the stability of my solution under different conditions?

A: A forced degradation study is a powerful tool to understand how your compound behaves under stress. This helps in identifying potential degradants and developing a stability-indicating analytical method.[15][16][17]

Experimental Protocol: Forced Degradation Study

cluster_1 Forced Degradation Workflow Start Prepare 5 Aliquots of Compound in Solution Control Control: Store at -20°C in Dark Start->Control Acid Acid Stress: Add 0.1M HCl, Incubate at 60°C Start->Acid Base Base Stress: Add 0.1M NaOH, Incubate at 60°C Start->Base Oxidative Oxidative Stress: Add 3% H₂O₂, Incubate at RT Start->Oxidative Photo Photostress: Expose to UV/Vis Light (ICH Q1B) Start->Photo Analyze Analyze All Samples by LC-MS/HPLC-UV at t=0, 2, 8, 24h Control->Analyze Acid->Analyze Base->Analyze Oxidative->Analyze Photo->Analyze Compare Compare chromatograms to identify degradants and degradation rate Analyze->Compare

Caption: Workflow for a forced degradation study.

  • Preparation: Prepare five identical samples of your compound in the desired solvent/buffer. One will serve as the control.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂).

    • Photostability: Expose to a light source as specified by ICH guideline Q1B.[7]

    • Control: Keep protected from light at -20°C.

  • Incubation: Incubate the stressed samples (except the photostability one) at an elevated temperature (e.g., 60°C) to accelerate degradation.

  • Analysis: At various time points (e.g., 2, 8, 24 hours), take an aliquot from each sample (and neutralize the acid/base samples) and analyze by a suitable method like HPLC-UV or LC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks and a decrease in the parent peak area will reveal the specific vulnerabilities of the molecule. This data is invaluable for troubleshooting and optimizing your experimental conditions.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I freeze my solutions? A: Yes. For long-term storage, freezing at -20°C or -80°C is highly recommended, provided the compound is soluble in the chosen solvent upon thawing. Aliquoting is crucial to avoid multiple freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q: What solvents are compatible with this compound? A: Dimethyl sulfoxide (DMSO) and ethanol are common choices for initial stock solutions due to their good solvating power and lower reactivity. For aqueous applications, buffered solutions (pH 6.0-7.5) are suitable, but stability will be more limited than in anhydrous organic solvents. Always use high-purity, degassed solvents.[13][18]

Q: How long can I expect my solution to be stable under recommended conditions? A: When prepared in an anhydrous solvent (e.g., DMSO), aliquoted under inert gas, and stored at -20°C or below, the solution should be stable for several months. In aqueous buffers, even when stored properly, stability is likely reduced, and it is best practice to use the solution within a few days to a week or to validate its stability for longer periods.

References
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(3), 323-330. Available at: [Link]

  • Gajda, M., et al. (2021). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 60(17), 13153-13164. Available at: [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Available at: [Link]

  • Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. Available at: [Link]

  • Environmental Health and Safety, University of California, Irvine. (n.d.). Chemical Storage Guidelines. Available at: [Link]

  • OpenCourseWare, University of California, Irvine. (n.d.). Chapter 21: Amines. Available at: [Link]

  • Adhikari, L., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. Available at: [Link]

  • Klick, S., et al. (2016). Forced Degradation Studies. MedCrave. Available at: [Link]

  • Chemistry LibreTexts. (2025). 24.3: Basicity of Amines. Available at: [Link]

  • Handa, A., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]

  • NCERT. (n.d.). Amines. Available at: [Link]

  • Igwe, K. C., & Okoro, U. C. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SN Applied Sciences, 1(11), 1-13. Available at: [Link]

  • Michigan State University. (n.d.). Amine Reactivity. Available at: [Link]

  • Gan, J., et al. (2003). Disposition of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)- 1H-pyrazole-5-carboxamide (DPC 423) by novel metabolic pathways. Drug Metabolism and Disposition, 31(7), 949-961. Available at: [Link]

Sources

Technical Support Center: Navigating Bioavailability Challenges of Pyrrolidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complexities of poor bioavailability in pyrrolidine-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in advancing their promising compounds from the bench to preclinical and clinical stages. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome common bioavailability hurdles.

Introduction: The Pyrrolidine Scaffold and the Bioavailability Conundrum

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in the structures of approved drugs and clinical candidates.[1][2][3][4][5] Its three-dimensional structure and ability to form key hydrogen bond interactions often contribute to potent and selective target engagement.[6] However, the very properties that make it an attractive pharmacophore can also present significant challenges to achieving adequate oral bioavailability. Common issues include poor aqueous solubility, low permeability across biological membranes, and susceptibility to first-pass metabolism.[7][8][9]

This guide will walk you through a systematic approach to identifying and addressing these issues, empowering you to make data-driven decisions to optimize your pyrrolidine-based inhibitors.

Part 1: Troubleshooting Poor Bioavailability

This section is structured to help you diagnose the root cause of poor bioavailability for your pyrrolidine-based inhibitor.

Initial Assessment Workflow

Before diving into specific issues, it's crucial to have a systematic approach to characterizing your compound. The following workflow outlines the key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays that provide a foundational understanding of your compound's pharmacokinetic properties.[10][11][12][13][14]

bioavailability_workflow cluster_0 Phase 1: Physicochemical & In Vitro Profiling cluster_1 Phase 2: Data Interpretation & Troubleshooting cluster_2 Phase 3: In Vivo Confirmation Start Compound Synthesized Solubility Aqueous Solubility Assessment (Kinetic & Thermodynamic) Start->Solubility Initial Characterization Permeability Permeability Assay (e.g., PAMPA, Caco-2) Solubility->Permeability Metabolic_Stability Metabolic Stability Assay (Microsomes, Hepatocytes) Permeability->Metabolic_Stability Efflux Efflux Transporter Assay (e.g., P-gp Substrate) Metabolic_Stability->Efflux Decision Analyze In Vitro Data Profile Efflux->Decision Low_Sol Issue: Poor Solubility Decision->Low_Sol Solubility < 10 µM Low_Perm Issue: Poor Permeability Decision->Low_Perm Papp < 1 x 10^-6 cm/s High_Met Issue: High Metabolism Decision->High_Met CLint > 50 µL/min/mg Good_Profile Good In Vitro Profile Proceed to In Vivo PK Decision->Good_Profile All parameters acceptable In_Vivo_PK In Vivo Pharmacokinetic Study (e.g., Rodent Model) Good_Profile->In_Vivo_PK Final_Analysis Analyze PK Parameters (Bioavailability, Half-life, Clearance) In_Vivo_PK->Final_Analysis

Caption: A systematic workflow for diagnosing bioavailability issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My pyrrolidine-based inhibitor has poor aqueous solubility.

Q1: Why is my compound not dissolving in aqueous buffers?

A: Poor aqueous solubility is a common issue for drug candidates, with some estimates suggesting it affects up to 90% of new chemical entities.[15] For pyrrolidine-based inhibitors, this can be attributed to high lipophilicity and a stable crystalline structure. The basicity of the pyrrolidine nitrogen can also play a role; at physiological pH, if the compound is protonated, it may have higher solubility, but this is dependent on the pKa of the molecule.[15][16]

Troubleshooting Steps & Solutions:

StrategyMechanism of ActionWhen to UseExperimental Protocol
pH Adjustment For basic pyrrolidine compounds, lowering the pH will lead to protonation of the nitrogen, increasing its interaction with water and thus enhancing solubility.[15]When the compound has a basic pKa and the experimental conditions can tolerate a lower pH.See Protocol 1 below.
Co-solvents A water-miscible organic solvent (e.g., DMSO, ethanol, NMP) is added to the aqueous buffer to reduce the overall polarity of the solvent system, thereby increasing the solubility of a lipophilic compound.[15][17][18][19]For in vitro assays where the final concentration of the co-solvent is tolerated by the biological system. N-methyl-2-pyrrolidone (NMP) has been shown to be a particularly effective solubilizer.[17][18][19]See Protocol 2 below.
Formulation Strategies Advanced formulations can dramatically improve solubility and dissolution rates.[9][20]When chemical modification is not feasible or desired, and for in vivo studies.See Protocol 3 for preparing an amorphous solid dispersion.
Amorphous Solid DispersionsThe drug is dispersed in a polymer matrix in an amorphous state, which has higher free energy and thus greater solubility than the crystalline form.[21][22]For compounds that are crystalline and have a high melting point.
Lipid-Based FormulationsThe drug is dissolved in a mixture of oils, surfactants, and co-surfactants, such as in a Self-Emulsifying Drug Delivery System (SEDDS).[20][21][23] These systems form microemulsions in the gastrointestinal tract, improving drug solubilization and absorption.[20][23]For highly lipophilic compounds (LogP > 4).
Nanoparticle FormationReducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[7][24]For compounds where dissolution rate is the limiting factor for absorption.
Issue 2: My compound has adequate solubility but poor permeability.

Q2: My inhibitor is soluble, but it doesn't seem to cross cell membranes effectively in a Caco-2 assay. Why?

A: Low permeability can be due to several factors. The compound may be too hydrophilic to passively diffuse across the lipid bilayer of the cell membrane. Alternatively, it could be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell, limiting its net absorption.[11][25]

Troubleshooting Steps & Solutions:

StrategyRationaleWhen to UseKey Considerations
Assess P-gp Efflux Conduct a Caco-2 permeability assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apparent permeability (Papp) from the apical to basolateral side in the presence of the inhibitor confirms that your compound is a P-gp substrate.[25]If your compound has a low efflux ratio (Papp B-A / Papp A-B) < 2 in a standard Caco-2 assay.See Protocol 4 for details.
Structural Modification Medicinal chemistry efforts can be directed to reduce P-gp substrate activity. This can involve masking hydrogen bond donors or altering the overall charge and lipophilicity of the molecule.[26] Fluorination of the pyrrolidine ring can lower the pKa of the nitrogen, reducing protonation at physiological pH and potentially improving passive permeability.[16]During the lead optimization phase.Requires iterative synthesis and testing.
Prodrug Approach A lipophilic promoiety can be attached to the parent drug to increase its passive permeability. This promoiety is later cleaved in vivo to release the active inhibitor.[27][28]For compounds with good potency but poor permeability due to high polarity.The promoiety must be non-toxic and efficiently cleaved at the desired site of action.[27]
Formulation with P-gp Inhibitors Some formulation excipients have been shown to inhibit P-gp, thereby increasing the absorption of co-administered drugs.[25]For preclinical in vivo studies to demonstrate proof-of-concept.Clinical translation can be challenging due to potential drug-drug interactions.
Issue 3: My compound has good solubility and permeability, but in vivo studies show low oral bioavailability.

Q3: My in vitro data looked promising, but the in vivo pharmacokinetic (PK) study in rats showed very low exposure after oral dosing. What could be the cause?

A: This scenario often points to extensive first-pass metabolism.[7][8] After oral absorption, the compound passes through the gut wall and then the liver before reaching systemic circulation. If the compound is rapidly metabolized in either of these locations by enzymes such as Cytochrome P450s (CYPs), the amount of active drug reaching the bloodstream will be significantly reduced.[25] The pyrrolidine ring itself can be susceptible to metabolic degradation.[29]

Troubleshooting Steps & Solutions:

StrategyRationaleWhen to UseKey Considerations
In Vitro Metabolic Stability Assays Incubate your compound with liver microsomes or S9 fractions to determine its intrinsic clearance.[10][14][25] High clearance in these assays is indicative of rapid metabolism.[25]As a standard in vitro ADME assay for all lead compounds.See Protocol 5 for a general procedure.
Metabolite Identification Using techniques like LC-MS/MS, identify the major metabolites formed in the in vitro stability assays. This will reveal the "soft spots" in your molecule that are susceptible to metabolism.[10]If the metabolic stability assay shows high clearance.Knowing the site of metabolism is crucial for guiding medicinal chemistry efforts.
Structural Modification to Block Metabolism Once the metabolic soft spot is identified, medicinal chemists can modify the structure at that position to block metabolism. For example, replacing a metabolically labile hydrogen with a fluorine atom can prevent oxidation by CYP enzymes.[16]During lead optimization, after identifying the site of metabolism.The modification should not negatively impact the compound's potency or other ADME properties.
Prodrug Approach A promoiety can be used to mask the site of metabolism. The prodrug is absorbed and, upon cleavage, releases the active compound systemically, bypassing first-pass metabolism to some extent.[25][27]When direct modification of the metabolic site is not feasible without losing potency.The rate of prodrug cleavage should be optimized to ensure timely release of the active drug.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the solubility of a pyrrolidine-based inhibitor at different pH values.

Materials:

  • Test compound

  • A series of buffers (e.g., pH 2, 4, 6, 7.4, 9)

  • Microcentrifuge tubes

  • Shaker/incubator

  • Filtration device (e.g., 0.45 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare saturated solutions by adding an excess of the test compound to each buffer in separate microcentrifuge tubes.

  • Incubate the tubes on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the tubes to pellet the excess solid.

  • Carefully collect the supernatant and filter it to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

  • Plot the solubility (e.g., in µg/mL or µM) against the pH of the buffer.

ph_solubility_workflow Start Add excess compound to buffers of varying pH Incubate Incubate with shaking (24-48h) to reach equilibrium Start->Incubate Filter Filter to remove undissolved solid Incubate->Filter Analyze Quantify concentration in filtrate (e.g., HPLC) Filter->Analyze Plot Plot solubility vs. pH Analyze->Plot

Caption: Workflow for determining pH-dependent solubility.

Protocol 2: Co-solvent Solubility Enhancement

Objective: To determine the solubility of a compound in various co-solvent systems.

Materials:

  • Test compound

  • Water-miscible co-solvents (e.g., DMSO, NMP, Ethanol)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Standard laboratory glassware and equipment

Procedure:

  • Prepare a series of co-solvent/buffer mixtures (e.g., 1%, 5%, 10%, 20% v/v co-solvent in buffer).

  • Follow steps 1-5 from Protocol 1 for each co-solvent mixture.

  • Plot the solubility against the percentage of co-solvent in the mixture.

Protocol 3: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

Objective: To improve the dissolution rate of a poorly soluble compound by converting it to an amorphous form.[25]

Materials:

  • Pyrrolidine-based inhibitor

  • A suitable polymer carrier (e.g., Soluplus®, PVP K30)

  • An appropriate organic solvent (e.g., methanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve both the inhibitor and the polymer carrier in the organic solvent at a predetermined ratio (e.g., 1:5 drug to polymer).

  • Ensure complete dissolution to form a clear solution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • A solid film will form on the inside of the flask.

  • Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • The resulting solid dispersion can be characterized by techniques such as DSC and XRD to confirm its amorphous nature and then used in dissolution studies.

Protocol 4: Caco-2 Bidirectional Permeability Assay with P-gp Inhibition

Objective: To determine if a compound is a substrate for the P-gp efflux transporter.

Materials:

  • Caco-2 cells cultured on permeable supports (e.g., Transwell® plates)

  • Transport buffer (e.g., HBSS)

  • Test compound

  • P-gp inhibitor (e.g., verapamil)

  • Analytical instrument for quantification (LC-MS/MS)

Procedure:

  • Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Apical to Basolateral (A-B) Transport: a. Add the test compound (with and without the P-gp inhibitor) to the apical (A) chamber. b. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) chamber. c. Replace the volume removed with fresh buffer.

  • Basolateral to Apical (B-A) Transport: a. Add the test compound to the basolateral (B) chamber. b. At the same time points, take samples from the apical (A) chamber.

  • Quantify the concentration of the compound in all samples.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for an efflux transporter. A significant decrease in the ER in the presence of the P-gp inhibitor confirms it is a P-gp substrate.

Protocol 5: Metabolic Stability Assay using Liver Microsomes

Objective: To assess the susceptibility of a compound to metabolism by CYP enzymes.

Materials:

  • Test compound

  • Liver microsomes (human, rat, etc.)

  • NADPH (cofactor)

  • Phosphate buffer

  • Acetonitrile (for quenching the reaction)

  • Incubator

  • LC-MS/MS for quantification

Procedure:

  • Pre-warm the liver microsomes and test compound in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding NADPH.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Plot the natural log of the percentage of parent compound remaining versus time.

  • From the slope of the line, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Part 3: Data Summary Tables

Table 1: Typical In Vitro ADME Parameters and Interpretation

ParameterAssayFavorable ResultPotential Issue Indicated by Unfavorable Result
Thermodynamic Solubility Equilibrium Solubility> 50 µMPoor absorption due to low dissolution
Permeability (Papp A-B) Caco-2 / PAMPA> 2 x 10⁻⁶ cm/sPoor absorption due to inability to cross gut wall
Efflux Ratio (ER) Caco-2< 2Active efflux leading to low intracellular concentration and poor absorption
Metabolic Stability (t½) Liver Microsomes> 30 minHigh first-pass metabolism leading to low oral bioavailability
Plasma Protein Binding Equilibrium Dialysis< 99% unboundLow free fraction of drug available for therapeutic effect

Table 2: Pharmacokinetic Parameters from In Vivo Studies

ParameterDescriptionImplication for Bioavailability
Tmax Time to reach maximum plasma concentrationProvides information on the rate of absorption
Cmax Maximum plasma concentrationIndicates the extent of absorption
AUC (Area Under the Curve) Total drug exposure over timeA low AUC after oral dosing compared to IV dosing indicates poor bioavailability
F% (Absolute Bioavailability) (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100The definitive measure of oral bioavailability
CL (Clearance) Volume of plasma cleared of the drug per unit timeHigh clearance can contribute to low bioavailability if it's due to first-pass metabolism

By systematically applying the troubleshooting guides and experimental protocols outlined in this technical support center, researchers can effectively diagnose and address the root causes of poor bioavailability in their pyrrolidine-based inhibitors, ultimately increasing the probability of advancing these promising compounds in the drug development pipeline.

References

  • Vertex AI Search, Formulation strategies to improve the bioavailability of poorly absorbed drugs | Request PDF, Accessed January 2, 2026.
  • Gupta, S., Kesarla, R., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 848043.
  • J, J. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulational Science and Bioavailability, 8(1), 212.
  • InfinixBio. (2025).
  • Enamine. (2024). Enhancing Permeability with Fluoropyrrolidines.
  • Tiwari, S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 15(9), 1143.
  • Selvita. (n.d.). In Vitro ADME.
  • Ditzinger, F., et al. (2023).
  • Creative Biolabs. (n.d.).
  • Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • PharmaBlock. (n.d.).
  • Sanghvi, R., et al. (2003). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSciTech, 4(3), E39.
  • Yuan, H., et al. (2016). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. Wiley Interdisciplinary Reviews: Systems Biology and Medicine, 8(1), 5-18.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Oral Bioavailability of A-943931.
  • Acar, Ç., & Er, M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.
  • Acar, Ç., & Er, M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.
  • Li, H., et al. (2013). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 4(11), 1063–1068.
  • ResearchGate. (2025).
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies.
  • Sanghvi, R., et al. (2003). Solubility improvement of drugs using N-methyl pyrrolidone. AAPS PharmSciTech, 4(3), E39.
  • Sanghvi, R., et al. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSciTech, 4(3), E39.
  • Ascendia Pharma. (2025). Why Poor Bioavailability Is a Major Drug Development Risk.
  • Lee, S., et al. (2021). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics, 13(10), 1599.
  • Balandina, A. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6598.
  • Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4811.
  • Hamamoto, H., et al. (2024). Evaluation of in vivo pharmacokinetic study of the anti-cancer drug imatinib using silkworms as an animal model. Drug Discoveries & Therapeutics, 18(4), 245-248.
  • American Pharmaceutical Review. (2013). The Innovator Pipeline: Bioavailability Challenges and Advanced Oral Drug Delivery Opportunities.
  • ResearchGate. (n.d.).
  • YouTube. (2021). Webinar: In vivo pharmacokinetic experiments in preclinical drug development.
  • Ilgın, S., et al. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Future Medicinal Chemistry, 17(18), 1589-1608.
  • McKennis, H., Jr, et al. (1964). ALTERNATE ROUTES IN THE METABOLIC DEGRADATION OF THE PYRROLIDINE RING OF NICOTINE. The Journal of Biological Chemistry, 239, 3990–3996.
  • American Chemical Society. (2025).
  • Balandina, A. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • American Chemical Society. (2019).
  • Asati, V., & Sharma, S. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. Mini-Reviews in Medicinal Chemistry, 22(2), 235-253.
  • Davoren, J. E., et al. (2014). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters, 24(1), 164–168.
  • Drug Hunter. (2022). Solid Form Strategies for Increasing Oral Bioavailability.
  • International Journal of Pharmaceutical and Life Sciences. (n.d.). Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs.
  • Patsnap Synapse. (2025). How to improve the bioavailability of a drug?
  • Li, Z., et al. (2020). Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. European Journal of Medicinal Chemistry, 205, 112658.

Sources

Reducing byproducts in the synthesis of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this multi-step synthesis. My aim is to provide not just protocols, but the underlying chemical principles to empower you to optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound is a crucial process for the development of various pharmacologically active agents. The molecule's structure lends itself to being a key intermediate in drug discovery programs. The most common synthetic route involves two critical transformations: the formation of a stable sulfonamide bond and the reduction of a nitrile group to a primary amine. While seemingly straightforward, each step presents unique challenges, particularly concerning byproduct formation which can complicate purification and reduce overall yield.

This guide provides a structured approach to identifying and mitigating the formation of key impurities.

Synthetic Pathway Overview

The typical synthetic route commences with a commercially available starting material, 3-cyanobenzenesulfonyl chloride, and proceeds through two main stages.

Synthetic_Pathway cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Nitrile Reduction start 3-Cyanobenzenesulfonyl Chloride + Pyrrolidine product1 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile start->product1 Base (e.g., Pyridine, TEA) DCM, 0°C to RT product2 This compound (Target Molecule) product1->product2 Reducing Agent (e.g., H₂/Raney Ni, LiAlH₄)

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, organized by reaction step.

Part A: Step 1 - Sulfonamide Formation

The reaction between a sulfonyl chloride and an amine is typically robust.[1][2] However, impurities can arise from suboptimal conditions.

FAQ 1: My sulfonylation reaction shows low conversion and the presence of 3-cyanobenzenesulfonic acid.

  • Question: I'm reacting 3-cyanobenzenesulfonyl chloride with pyrrolidine, but TLC and NMR analysis show significant amounts of unreacted sulfonyl chloride and the corresponding sulfonic acid. What is happening?

  • Answer:

    • Root Cause Analysis: The primary culprit is likely the hydrolysis of the highly reactive sulfonyl chloride starting material. Sulfonyl chlorides readily react with water, which may be present in your solvent, amine, or introduced from atmospheric moisture. This side reaction consumes the starting material and forms the corresponding sulfonic acid, which is unreactive towards the amine.

    • Preventative Protocol:

      • Rigorous Drying: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use.

      • Anhydrous Solvents: Use a freshly opened bottle of an anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), or pass the solvent through a solvent purification system.

      • Reagent Quality: Use freshly distilled pyrrolidine and triethylamine (TEA) or pyridine. Amines can be hygroscopic.

      • Inert Atmosphere: Conduct the reaction under a positive pressure of Nitrogen or Argon.

      • Controlled Addition: Add the sulfonyl chloride dropwise as a solution to the stirred mixture of the amine and base at 0°C to control the exotherm and minimize side reactions.

FAQ 2: I'm observing an unknown, less polar byproduct in my sulfonylation reaction.

  • Question: Besides my desired product, there is an unidentified spot on my TLC plate. What could this be?

  • Answer:

    • Root Cause Analysis: While less common, if there are other nucleophilic sites on your starting materials, or if the reaction is run at elevated temperatures for extended periods, side reactions can occur. Another possibility is the presence of impurities in the commercial 3-cyanobenzenesulfonyl chloride.

    • Troubleshooting Steps:

      • Verify Starting Material Purity: Run a quality check (e.g., NMR) on your 3-cyanobenzenesulfonyl chloride.

      • Temperature Control: Maintain the reaction temperature at 0°C during the addition and allow it to warm slowly to room temperature. Avoid unnecessary heating.[3]

      • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the amine to ensure complete consumption of the sulfonyl chloride.

Part B: Step 2 - Reduction of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile

This reduction is the most critical step and the primary source of significant byproducts. The main challenge is preventing the formation of secondary and tertiary amines.[4][5]

FAQ 1: My final product is contaminated with a high molecular weight impurity. Mass spectrometry suggests it's a "dimer."

  • Question: After reducing the nitrile, I'm struggling to purify my target amine. I see a major byproduct with a mass corresponding to two molecules of my product minus NH3. How do I prevent this?

  • Answer:

    • Root Cause Analysis & Mechanism: You are correctly identifying the formation of a secondary amine byproduct. This occurs when the newly formed primary amine product acts as a nucleophile and attacks the intermediate imine species formed during the reduction. This subsequent reaction leads to the "dimer" impurity, which can be difficult to remove.

    Byproduct_Formation Nitrile R-C≡N (Starting Nitrile) Imine R-CH=NH (Intermediate Imine) Nitrile->Imine + [H] PrimaryAmine R-CH₂-NH₂ (Desired Product) Imine->PrimaryAmine + [H] SecondaryAmine R-CH₂-NH-CH₂-R (Secondary Amine Byproduct) Imine->SecondaryAmine + R-CH₂-NH₂ (Attack by Product)

    Caption: Mechanism of secondary amine byproduct formation.

    • Troubleshooting by Method: The choice of reducing agent and additives is critical to suppress this side reaction.

    MethodKey AdvantagesCommon IssuesMitigation Strategy
    H₂ / Raney Nickel Cost-effective, scalable.High propensity for secondary/tertiary amine formation. [4]Add ammonia (as a gas or 7N solution in methanol) to the reaction. The excess ammonia outcompetes the primary amine product in reacting with the imine intermediate.[5]
    H₂ / Palladium on Carbon (Pd/C) Common catalyst, effective.Secondary amine formation is still a significant issue.[4][5]Similar to Raney Ni, the addition of ammonia is often required. Some reports suggest this is less effective than with Raney Ni.[5] An acidic additive can also be used to protonate the primary amine, reducing its nucleophilicity.
    Lithium Aluminum Hydride (LiAlH₄) Generally provides cleaner reductions with less dimer formation. [5][6]Highly reactive, requires strictly anhydrous conditions, and workup can be cumbersome.Use fresh, high-purity LiAlH₄ in an anhydrous ether solvent (THF or Diethyl Ether) under an inert atmosphere.[7]
    Borane (BH₃-THF or BH₃-SMe₂) Milder than LiAlH₄, good functional group tolerance.BH₃-THF has limited stability. BH₃-SMe₂ has a strong, unpleasant odor.[4]Use a stabilized borane complex like BH₃-SMe₂ for better consistency. Ensure aqueous workup is performed carefully to quench excess borane.

FAQ 2: My nitrile reduction is very slow or stalls completely.

  • Question: I've been running my catalytic hydrogenation for over 24 hours with minimal conversion. What's wrong?

  • Answer:

    • Root Cause Analysis: This issue typically points to catalyst deactivation or suboptimal reaction conditions. The sulfur atom in the sulfonamide group can act as a catalyst poison for some metal catalysts, particularly Palladium.

    • Troubleshooting Steps:

      • Catalyst Choice & Handling: Raney Nickel is often more resistant to sulfur poisoning than Palladium catalysts. Ensure you are using a fresh, active catalyst. If using a slurry, ensure it is well-suspended.

      • Increase Catalyst Loading: For substrates prone to poisoning, increasing the weight percentage of the catalyst can be effective.

      • Check Hydrogen Pressure: Ensure your system is leak-free and maintaining the target hydrogen pressure (typically 50-100 psi for lab-scale hydrogenations).

      • Solvent Choice: Use a solvent in which the starting material is fully soluble. Methanol or Ethanol are common choices.

      • Temperature: Gently warming the reaction (e.g., to 40-50 °C) can increase the reaction rate, but be cautious as this can also promote byproduct formation.

Detailed Experimental Protocols

Protocol 1: Optimized Reduction using Raney Nickel with Ammonia

This protocol is designed to minimize secondary amine formation during catalytic hydrogenation.

  • Vessel Preparation: To a suitable hydrogenation vessel, add 3-(pyrrolidin-1-ylsulfonyl)benzonitrile (1.0 eq).

  • Catalyst Addition: Under a wet solvent (e.g., ethanol) to prevent ignition, add Raney Nickel (50% slurry in water, ~20-50% by weight of the starting material).

  • Solvent & Additive: Add methanol (or ethanol) to dissolve the starting material, followed by a 7N solution of ammonia in methanol (5-10 equivalents).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen. Pressurize the vessel with hydrogen to 50-100 psi.

  • Reaction: Stir the mixture vigorously at room temperature to 40°C. Monitor the reaction progress by TLC or LC-MS by carefully depressurizing and taking an aliquot.

  • Workup: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the nickel catalyst. Caution: Do not allow the filter cake to dry, as Raney Nickel can be pyrophoric. Wash the filter cake thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified.

Protocol 2: Clean Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is an alternative for achieving a clean reduction when catalytic methods fail.

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Nitrile: Cool the suspension to 0°C in an ice bath. Dissolve 3-(pyrrolidin-1-ylsulfonyl)benzonitrile (1.0 eq) in anhydrous THF and add it dropwise via the dropping funnel to the stirred LiAlH₄ suspension.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0°C. Cautiously and slowly add water (X mL, where X = grams of LiAlH₄ used) dropwise. Follow this with the dropwise addition of 15% aqueous NaOH (X mL). Finally, add more water (3X mL). This procedure should produce a granular precipitate that is easy to filter.

  • Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture, washing the solid salts thoroughly with THF or ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

References

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Reduction of Amides and Nitriles to Amines. Retrieved from [Link]

  • He, H., et al. (2019). Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. Journal of Medicinal Chemistry.
  • ResearchGate. (2019). How to prevent secondary amine formation in nitrile reduction? Retrieved from [Link]

  • Bull, J. A., et al. (2020).
  • Química Orgánica. (n.d.). Reduction of nitriles to amines. Retrieved from [Link]

  • Corbett, M. P., et al. (2014).
  • Chemguide. (n.d.). Reducing nitriles to primary amines. Retrieved from [Link]

  • Cho, W., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Willis, M. C. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery.
  • Bolshan, Y., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

Sources

Technical Support Center: Optimizing IC50 Values in FLT3-ITD Positive AML Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for optimizing the determination of IC50 values in FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) positive Acute Myeloid Leukemia (AML) cell lines. Drawing from extensive field experience and established scientific principles, this resource will help you navigate common experimental hurdles and ensure the generation of robust, reproducible data.

Understanding the System: The FLT3-ITD Pathway in AML

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1] In approximately 30% of AML cases, mutations in the FLT3 gene, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive, ligand-independent activation of the receptor.[2] This aberrant signaling drives uncontrolled cell proliferation and survival through downstream pathways like RAS/MAPK, PI3K/AKT, and STAT5, and is associated with a poor prognosis.[1][3] Consequently, FLT3 has become a key therapeutic target in AML.[2]

Determining the half-maximal inhibitory concentration (IC50) of a compound is a critical step in preclinical drug development, providing a quantitative measure of its potency.[2] However, various factors can influence IC50 values, leading to variability and challenges in data interpretation. This guide will address these challenges in a question-and-answer format.

Signaling Pathway Overview

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: Constitutively active FLT3-ITD signaling pathways in AML.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Cell Line and Culture Condition-Related Issues
Q1: My IC50 values are inconsistent between experiments. What could be the cause?

A1: Inconsistent IC50 values are a common issue and can often be traced back to variability in cell culture conditions.[4] Several factors related to the cells themselves can contribute to this:

  • Cell Line Authenticity and Integrity: Ensure you are using a validated, mycoplasma-free cell line. Genetic drift can occur with high passage numbers, potentially altering drug sensitivity. It's recommended to use cells within a defined passage number range.

  • Cell Seeding Density: The density at which you plate your cells can significantly impact their drug sensitivity.[5][6] Higher cell densities can lead to increased resistance to chemotherapeutic agents, a phenomenon known as density-dependent chemoresistance.[6][7] It is crucial to determine an optimal seeding density and maintain it consistently across all experiments.

  • Cell Growth Phase: Cells in different growth phases (lag, log, stationary) can exhibit varying sensitivities to drugs. Always harvest cells during the logarithmic growth phase for your assays to ensure a consistent physiological state.

Troubleshooting Workflow for Cell-Related Variability

Cell_Troubleshooting Start Inconsistent IC50 Results Check_Auth Verify Cell Line Authenticity & Passage # Start->Check_Auth Check_Myco Test for Mycoplasma Start->Check_Myco Optimize_Density Optimize Seeding Density Start->Optimize_Density Standardize_Growth Harvest Cells in Log Phase Start->Standardize_Growth Consistent_Results Consistent IC50 Values Check_Auth->Consistent_Results Check_Myco->Consistent_Results Optimize_Density->Consistent_Results Standardize_Growth->Consistent_Results

Caption: Decision tree for troubleshooting cell-related IC50 variability.

Q2: Which FLT3-ITD positive AML cell lines are most appropriate for my studies?

A2: The choice of cell line is critical and depends on the specific research question. Two commonly used and well-characterized FLT3-ITD positive AML cell lines are MV4-11 and MOLM-13 .[8][9]

Cell LineOriginFLT3-ITD StatusDoubling Time (approx.)Key Characteristics
MV4-11 10-year-old male with biphenotypic B-myelomonocytic leukemia[10]Homozygous ITD[9]32-50 hours[11][12]Expresses high levels of constitutively phosphorylated FLT3 protein.[9]
MOLM-13 20-year-old male with AML (M5a) at relapse[13]Heterozygous ITD[9]24-50 hours[13][14]Co-expresses both wild-type and mutated FLT3 alleles.[9]

Note: The doubling times can vary depending on the culture conditions and the source of the cell line.[8] It is advisable to determine the doubling time for your specific lab conditions.

Q3: How does serum concentration in the culture medium affect my IC50 values?

A3: The concentration of fetal bovine serum (FBS) in your culture medium can have a significant impact on the apparent potency of FLT3 inhibitors. Many small molecule inhibitors, including those targeting FLT3, can bind to plasma proteins like albumin and alpha-1-acid glycoprotein (AGP) present in serum.[15] This binding sequesters the inhibitor, reducing its free concentration and thus its availability to interact with the target kinase in the cells.[15][16]

This can lead to a rightward shift in the dose-response curve and an artificially high IC50 value.[15] It is crucial to maintain a consistent FBS concentration throughout your experiments, including in your vehicle controls. For some inhibitors, it may be necessary to perform assays in low-serum or serum-free conditions to determine the true cellular potency, though this can also affect cell health and growth.

Section 2: Assay and Reagent-Related Issues
Q4: I am observing high variability in my viability assay results. Which assay should I be using?

A4: The choice of viability assay can significantly influence the outcome and reproducibility of your IC50 determination. The most common methods fall into two categories: metabolic assays (tetrazolium reduction) and ATP quantitation assays.[17]

Assay TypePrincipleAdvantagesDisadvantages
MTT/MTS/XTT Reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[18]Inexpensive, widely used.Can be affected by changes in cellular metabolism, requires a solubilization step (MTT), less sensitive.[19]
CellTiter-Glo® (ATP) Measures ATP levels as an indicator of metabolically active cells using a luciferase-based reaction.[20]Highly sensitive, simple "add-mix-read" protocol, good for HTS.[19][20]More expensive than tetrazolium assays.

For FLT3-ITD AML cells, which are suspension cells, a homogeneous assay like CellTiter-Glo® is often preferred due to its high sensitivity, reproducibility, and fewer protocol steps.[19]

Q5: My inhibitor is dissolved in DMSO. Could this be affecting my results?

A5: Yes, the solvent used to dissolve your inhibitor, typically dimethyl sulfoxide (DMSO), can have cytotoxic effects at higher concentrations. It is essential to keep the final concentration of DMSO in the cell culture medium low, generally below 0.5%, and ideally below 0.1%.[1][21]

Crucially, every experimental condition, including the vehicle control (cells with no inhibitor), must contain the same final concentration of DMSO. This ensures that any observed effects are due to the inhibitor and not the solvent.

Experimental Protocol: Preparation of FLT3 Inhibitor Stock and Dilutions

  • Prepare a High-Concentration Stock Solution: Dissolve the inhibitor powder in 100% cell culture-grade DMSO to create a high-concentration stock (e.g., 10 mM).[1] Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

  • Create a Working Stock: On the day of the experiment, thaw an aliquot of the high-concentration stock and dilute it in complete culture medium to create a working stock at the highest concentration to be tested.

  • Perform Serial Dilutions: Perform serial dilutions from the working stock in complete culture medium to generate the desired range of inhibitor concentrations.

  • Vehicle Control: Prepare a vehicle control that contains the same final concentration of DMSO as the highest inhibitor concentration being tested.

Section 3: Data Analysis and Interpretation
Q6: How should I analyze my dose-response data to calculate the IC50?

A6: Proper data analysis is critical for obtaining an accurate IC50 value.

  • Background Subtraction: Subtract the average absorbance/luminescence from the "medium only" wells from all other readings.

  • Normalization: Normalize the data by expressing the viability of the treated cells as a percentage of the vehicle-treated control cells.

  • Non-Linear Regression: Plot the percentage of cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression analysis, such as the log(inhibitor) vs. response -- Variable slope (four parameters) model, in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.[2]

Workflow for IC50 Data Analysis

Data_Analysis Raw_Data Raw Absorbance/ Luminescence Data Subtract_Bkg Subtract Background (Media Only) Raw_Data->Subtract_Bkg Normalize_Data Normalize to Vehicle Control (%) Subtract_Bkg->Normalize_Data Log_Transform Log Transform Inhibitor Concentration Normalize_Data->Log_Transform Curve_Fit Non-Linear Regression (4-Parameter Fit) Log_Transform->Curve_Fit IC50_Value Calculate IC50 Curve_Fit->IC50_Value

Caption: Step-by-step workflow for accurate IC50 calculation.

Q7: My experimentally determined IC50 for a known inhibitor (e.g., Quizartinib) is different from published values. Why?

A7: Discrepancies between experimental and published IC50 values are common and do not necessarily indicate an error in your experiment.[4] An IC50 is not an absolute constant but is highly dependent on the experimental context.[22]

Factors Contributing to IC50 Variability:

Factor CategorySpecific Examples
Biological Factors Cell line passage number, cell growth rate, specific sub-clone of the cell line.[4]
Experimental Conditions Assay type (e.g., MTT vs. CellTiter-Glo), incubation time, cell seeding density, serum concentration, inhibitor batch/purity.[4][23]
Data Analysis Curve fitting model used, data normalization method.[4]

For example, the potent FLT3 inhibitor Quizartinib (AC220) has reported IC50 values in MV4-11 cells ranging from 0.56 nM to 1.1 nM in cell proliferation and autophosphorylation assays, respectively.[24][25] Your results may vary based on the specific assay and conditions you employ. The key is to ensure consistency and robust methodology within your own lab to allow for reliable comparison between different compounds.

References

  • Cellosaurus cell line MV4-11 (CVCL_0064). (n.d.). Retrieved from [Link]

  • Cellosaurus cell line MOLM-13 (CVCL_2119). (n.d.). Retrieved from [Link]

  • A Method for Overcoming Plasma Protein Inhibition of Tyrosine Kinase Inhibitors - NIH. (n.d.). Retrieved from [Link]

  • Cell growth rates and doubling times of AML Ara-R resistant and... - ResearchGate. (n.d.). Retrieved from [Link]

  • The Increase in the Drug Resistance of Acute Myeloid Leukemia THP-1 Cells in High-Density Cell Culture Is Associated with Inflammatory-like Activation and Anti-Apoptotic Bcl-2 Proteins - NIH. (n.d.). Retrieved from [Link]

  • FLT3 inhibitors show variable inhibition by human plasma in both... - ResearchGate. (n.d.). Retrieved from [Link]

  • Choosing the Right Cell Line for Acute Myeloid Leukemia (AML) Research - PMC - NIH. (n.d.). Retrieved from [Link]

  • FLT3-ITD up-regulates MCL-1 to promote survival of stem cells in acute myeloid leukemia via FLT3-ITD–specific STAT5 activation - PMC - NIH. (n.d.). Retrieved from [Link]

  • Culture in HS-5 CM protects FLT3-ITD⁺ AML cells from quizartinib a... - ResearchGate. (n.d.). Retrieved from [Link]

  • MV4-11 - German Collection of Microorganisms and Cell Cultures GmbH: Welcome to the Leibniz Institute DSMZ. (n.d.). Retrieved from [Link]

  • MOLM-13 - Leibniz Institute DSMZ. (n.d.). Retrieved from [Link]

  • The Increase in the Drug Resistance of Acute Myeloid Leukemia THP-1 Cells in High-Density Cell Culture Is Associated with Inflammatory-like Activation and Anti-Apoptotic Bcl-2 Proteins - PubMed. (n.d.). Retrieved from [Link]

  • Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - NIH. (n.d.). Retrieved from [Link]

  • Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - NIH. (n.d.). Retrieved from [Link]

  • -Detailed Information [JCRB1810]- - JCRB細胞バンク. (n.d.). Retrieved from [Link]

  • Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - NIH. (n.d.). Retrieved from [Link]

  • Cell counts and growth rates for cells treated with quizartinib at IC50... - ResearchGate. (n.d.). Retrieved from [Link]

  • Human Hematopoiesis Leukemia, acute myeloid cell line MV4-11 - BioHippo. (n.d.). Retrieved from [Link]

  • Relationship between IC 50 values and cell seeding densities. A. Four... - ResearchGate. (n.d.). Retrieved from [Link]

  • Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PubMed Central. (n.d.). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • FLT3 mutations in acute myeloid leukemia cell lines - PubMed. (n.d.). Retrieved from [Link]

  • Are You Choosing the Right Cell Viability Assay? - Visikol. (n.d.). Retrieved from [Link]

  • Downregulation of FLT3 protein expression due to inhibition of FLT3... - ResearchGate. (n.d.). Retrieved from [Link]

  • Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC - NIH. (n.d.). Retrieved from [Link]

  • Which cell viability assay do you prefer and why? : r/labrats - Reddit. (n.d.). Retrieved from [Link]

  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - NIH. (n.d.). Retrieved from [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - NIH. (n.d.). Retrieved from [Link]

  • Incorporating FLT3 inhibitors into the management of patients with AML - YouTube. (n.d.). Retrieved from [Link]

Sources

Challenges in the scale-up synthesis of phenylmethanamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<_ _> Technical Support Center: Scale-Up Synthesis of Phenylmethanamine Derivatives

Welcome to the Technical Support Center for the scale-up synthesis of phenylmethanamine (also known as benzylamine) derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning laboratory-scale procedures to pilot and industrial-scale production. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common methods for synthesizing phenylmethanamine derivatives on a large scale?

    • What are the key safety considerations when scaling up these syntheses?

    • How can I monitor the progress of my reaction effectively during scale-up?

  • Troubleshooting Guides

    • Category 1: Reaction Inefficiency and Low Yield

      • Problem: My reductive amination reaction is sluggish or incomplete.

      • Problem: The yield of my desired phenylmethanamine derivative is consistently low.

    • Category 2: Byproduct Formation and Purification Challenges

      • Problem: I am observing significant amounts of over-alkylation products (di- and tri-substituted amines).

      • Problem: My final product is contaminated with unreacted starting materials or imine intermediates.

      • Problem: Purification by column chromatography is not feasible or cost-effective at scale.

    • Category 3: Process and Safety Issues

      • Problem: I am concerned about the exothermic nature of the reaction during scale-up.

      • Problem: The catalyst appears to be deactivating prematurely.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing phenylmethanamine derivatives on a large scale?

A1: The two most prevalent industrial methods for synthesizing the parent compound, benzylamine, which serve as a foundation for its derivatives, are:

  • Reductive Amination of Benzaldehyde: This is a widely used method involving the reaction of benzaldehyde or a substituted benzaldehyde with ammonia or a primary/secondary amine in the presence of a reducing agent and often a catalyst.[1] Common reducing agents include hydrogen gas with a metal catalyst (e.g., Raney Nickel, Palladium on carbon) or hydride reagents like sodium borohydride (NaBH₄) and its derivatives.[2][3]

  • Hydrogenation of Benzonitrile: This method involves the catalytic hydrogenation of benzonitrile or its derivatives. It is often favored for large-scale production due to high yields and minimal byproducts.[4]

For more complex derivatives, reductive amination offers greater versatility in introducing diverse substituents.

Q2: What are the key safety considerations when scaling up these syntheses?

A2: Scaling up any chemical synthesis requires a thorough safety assessment.[5] For phenylmethanamine derivatives, key considerations include:

  • Toxicity of Reagents: Phenylmethanamine and its precursors can be corrosive and toxic.[3][6] Ensure proper personal protective equipment (PPE) is used and that the reaction is conducted in a well-ventilated area.

  • Exothermic Reactions: Reductive aminations, particularly when using hydride reagents or catalytic hydrogenation, can be highly exothermic.[5] A robust cooling system and controlled reagent addition are crucial to prevent runaway reactions.

  • Hydrogen Gas Handling: If using catalytic hydrogenation, proper procedures for handling flammable hydrogen gas are mandatory. This includes using appropriate equipment, ensuring a well-ventilated space, and eliminating potential ignition sources.

  • Pressure Management: Reactions under pressure, such as those involving ammonia or hydrogen, require reactors with appropriate pressure ratings and relief systems.[7]

  • Byproduct Hazards: Some reducing agents, like sodium cyanoborohydride, can release toxic byproducts such as hydrogen cyanide during workup.[8]

Q3: How can I monitor the progress of my reaction effectively during scale-up?

A3: Real-time reaction monitoring is critical for process control and optimization. Common techniques include:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative analysis of starting material consumption and product formation.[7]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, intermediates, and products.

  • Gas Chromatography (GC): Useful for monitoring volatile components and can be coupled with mass spectrometry (GC-MS) for impurity identification.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information but may be less practical for real-time monitoring in a production environment.[9]

Troubleshooting Guides

Category 1: Reaction Inefficiency and Low Yield

Problem: My reductive amination reaction is sluggish or incomplete.

This is a common issue when moving from the lab to a larger scale. Several factors could be at play:

  • Insufficient Mixing and Mass Transfer: Inadequate agitation in a large reactor can lead to poor mixing of reactants, catalysts, and reagents, especially with heterogeneous catalysts or slurries.[10]

    • Troubleshooting:

      • Ensure the reactor's mechanical stirrer is appropriately sized and powered for the reaction volume and viscosity.

      • Consider the use of baffles to improve mixing efficiency.

  • Suboptimal Temperature Control: Poor heat transfer can lead to localized "hot spots" or an overall lower reaction temperature than desired, impacting the reaction rate.[10]

    • Troubleshooting:

      • Monitor the internal reaction temperature closely with calibrated probes.

      • Ensure the reactor's heating/cooling jacket is functioning efficiently.

  • Moisture Contamination: Reductive aminations can be sensitive to moisture, which can hydrolyze the imine intermediate or deactivate certain reagents.[11]

    • Troubleshooting:

      • Use anhydrous solvents and reagents.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem: The yield of my desired phenylmethanamine derivative is consistently low.

Low yields can be frustrating and economically unviable. Consider the following potential causes:

  • Equilibrium Limitations: The initial formation of the imine intermediate from the carbonyl compound and the amine is often an equilibrium-driven process.[8]

    • Troubleshooting:

      • Remove water as it is formed, for example, by using a Dean-Stark apparatus or molecular sieves.

      • Use one of the reactants in excess to drive the equilibrium towards the imine.[11]

  • Side Reactions of the Carbonyl Compound: The reducing agent can sometimes reduce the starting aldehyde or ketone before it has a chance to form the imine.[12]

    • Troubleshooting:

      • Allow sufficient time for the imine to form before adding the reducing agent.

      • Use a milder reducing agent like sodium triacetoxyborohydride (STAB), which is often more selective for the imine over the carbonyl group.[12]

  • Product Loss During Workup: The desired product may be lost during the extraction or isolation steps.[9]

    • Troubleshooting:

      • Check the aqueous layer for product solubility.

      • Optimize the pH for extraction to ensure the amine is in its free base form.

      • Consider alternative workup procedures, such as precipitation or crystallization.

Category 2: Byproduct Formation and Purification Challenges

Problem: I am observing significant amounts of over-alkylation products (di- and tri-substituted amines).

Over-alkylation is a common side reaction, especially when reacting a primary amine.[13]

  • Causality: The newly formed primary or secondary amine product can be more nucleophilic than the starting amine and react further with the carbonyl compound.

  • Troubleshooting:

    • Stoichiometry Control: Use the amine in excess relative to the carbonyl compound.[11]

    • Stepwise Procedure: Perform the reaction in two distinct steps: first, form the imine, and then, after confirming its formation, add the reducing agent.[14]

    • Catalyst Selection: Certain catalysts can offer better selectivity for the desired product.[13]

Problem: My final product is contaminated with unreacted starting materials or imine intermediates.

Incomplete conversion is a common scale-up challenge.[15]

  • Troubleshooting:

    • Increase Reducing Agent Equivalents: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion.[15]

    • Optimize Reaction Time and Temperature: The optimal conditions may differ at a larger scale. Conduct a time-course study to determine the ideal reaction duration.

    • pH Control: The rate of imine formation and reduction can be pH-dependent. Adjusting the pH, often with a mild acid catalyst like acetic acid, can improve the reaction rate.[2]

Problem: Purification by column chromatography is not feasible or cost-effective at scale.

Chromatography is often not a viable option for large-scale production.[16][17]

  • Troubleshooting:

    • Crystallization/Recrystallization: This is a highly effective method for purifying solid products. Experiment with different solvent systems to find optimal conditions.[5]

    • Distillation: For liquid products with a sufficiently high boiling point, distillation under reduced pressure can be an effective purification method.

    • Acid-Base Extraction: Utilize the basicity of the amine product to separate it from neutral or acidic impurities through liquid-liquid extraction with acidic and basic aqueous solutions.[15]

    • Salt Formation: Convert the amine product to a salt (e.g., hydrochloride) which may have different solubility properties, allowing for purification by precipitation or crystallization.

Category 3: Process and Safety Issues

Problem: I am concerned about the exothermic nature of the reaction during scale-up.

Thermal management is a critical safety and process control parameter.[5]

  • Troubleshooting:

    • Controlled Reagent Addition: Add the most reactive or exothermic reagent (e.g., hydride reducing agent) slowly and in portions to control the rate of heat generation.[5]

    • Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to dissipate the heat generated.

    • Dilution: Running the reaction at a lower concentration can help to manage the exotherm.

Problem: The catalyst appears to be deactivating prematurely.

Catalyst deactivation can lead to incomplete reactions and increased costs.[7]

  • Potential Causes and Troubleshooting:

    • Poisoning: Impurities in the starting materials or solvents can "poison" the catalyst. Ensure all reagents are of high purity.[7]

    • Leaching: The active metal may leach from the support under certain reaction conditions.

    • Sintering: At high temperatures, the catalyst particles can agglomerate, reducing the active surface area.

    • Mechanical Stress: In stirred tank reactors, the catalyst particles can be physically damaged over time.

Visualizations

Troubleshooting Workflow for Low Yield in Reductive Amination

low_yield_troubleshooting start Low Yield Observed check_conversion Incomplete Conversion? start->check_conversion yes_conversion Yes check_conversion->yes_conversion Yes no_conversion No (Full Conversion) check_conversion->no_conversion No optimize_reaction Optimize Reaction Conditions yes_conversion->optimize_reaction workup_loss Product Loss During Workup? no_conversion->workup_loss yes_workup Yes workup_loss->yes_workup Yes no_workup No workup_loss->no_workup No optimize_workup Optimize Workup/Isolation yes_workup->optimize_workup no_workup->optimize_reaction check_imine Check Imine Formation optimize_reaction->check_imine check_reduction Check Reduction Step optimize_reaction->check_reduction check_extraction Review Extraction Protocol optimize_workup->check_extraction check_purification Review Purification Method optimize_workup->check_purification scale_up_process lab_scale Lab-Scale Synthesis (mg to g) process_dev Process Development & Optimization lab_scale->process_dev kilo_lab Kilo-Lab/Pilot Plant (kg scale) qc_qa Quality Control & Quality Assurance kilo_lab->qc_qa safety_review Safety & Hazard Review process_dev->safety_review safety_review->kilo_lab manufacturing Manufacturing Scale (multi-kg to ton) qc_qa->manufacturing

Caption: General process flow for scaling up synthesis.

References

Sources

Validation & Comparative

A Comparative Analysis of RORγt Inverse Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a host of autoimmune and inflammatory diseases.[1][2][3] As the master transcriptional regulator of T helper 17 (Th17) cells, RORγt orchestrates the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17), which are central to the pathophysiology of conditions like psoriasis, psoriatic arthritis, multiple sclerosis, and inflammatory bowel disease.[1][4][5] This guide provides a comparative analysis of RORγt inverse agonists, offering insights into their mechanism of action, experimental characterization, and a snapshot of key compounds that have progressed to clinical evaluation.

The RORγt Signaling Axis: A Prime Target for Immunomodulation

RORγt, a nuclear receptor, plays a pivotal role in the differentiation of naïve CD4+ T cells into the Th17 lineage.[6][7] This process is driven by a specific cytokine milieu, including IL-6 and TGF-β, which induces the expression of RORγt.[8] Once expressed, RORγt binds to specific DNA response elements in the promoter regions of target genes, including IL17A, IL17F, and IL23R, thereby driving their transcription.[9][10] The IL-23/IL-17 axis is a well-established pathogenic pathway in numerous autoimmune diseases.[11][12]

Inverse agonists of RORγt are small molecules that bind to the ligand-binding domain (LBD) of the receptor. Unlike agonists which stabilize an active conformation, inverse agonists promote an inactive conformation of RORγt.[1][13][14] This conformational change leads to the dissociation of co-activator proteins and the recruitment of co-repressor complexes, ultimately resulting in the transcriptional repression of RORγt target genes.[12] The therapeutic goal is to dampen the Th17 response and reduce the production of pathogenic cytokines.

RORgt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Naïve T Cell / Th17 Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 STAT3 STAT3 IL-6->STAT3 Phosphorylation TGF-beta TGF-beta RORgt RORγt TGF-beta->RORgt Induces Expression STAT3->RORgt Activates Transcription DNA DNA (IL17 Promoter) RORgt->DNA Binds to Promoter RORgt->DNA Inhibits Binding Coactivator Co-activator RORgt->Coactivator Dissociation IL17 IL-17 mRNA DNA->IL17 Transcription Coactivator->RORgt Binds to Corepressor Co-repressor Corepressor->RORgt Recruitment InverseAgonist Inverse Agonist InverseAgonist->RORgt Binds to LBD

Caption: RORγt signaling pathway in Th17 cell differentiation.

Classes and Mechanisms of RORγt Inverse Agonists

RORγt inverse agonists can be broadly classified based on their chemical scaffolds and their specific interactions with the RORγt LBD. While a multitude of chemical series have been explored, they generally function through two primary mechanisms:

  • "Agonist Lock" Untouched: These compounds bind to the LBD without directly disrupting the "agonist lock," a key structural feature for co-activator recruitment. Instead, they induce more subtle conformational changes that favor co-repressor binding.[15]

  • "Agonist Lock" Touched: This class of inverse agonists directly interacts with and disrupts the "agonist lock," leading to a more pronounced destabilization of the active conformation and preventing co-activator binding.[15]

Furthermore, inverse agonists can be categorized as "short" or "long" based on their binding mode and interaction with co-regulator peptides. "Short" inverse agonists may recruit a co-repressor while displacing a co-activator, whereas "long" inverse agonists might displace both.[16][17][18]

Comparative Performance of Key RORγt Inverse Agonists

Numerous pharmaceutical companies have invested in the development of RORγt inverse agonists, with several candidates advancing to clinical trials.[2][19] However, the development has been challenging, with issues of efficacy and safety leading to high attrition rates.[3][20] Below is a comparative overview of some notable RORγt inverse agonists.

Compound Name (Company)Chemical ClassIn Vitro Potency (IC50/EC50)In Vivo Efficacy ModelsClinical Development StatusReference(s)
VTP-43742 (Vitae Pharmaceuticals) Dihydropyrrolopyridine derivativeKᵢ = 3.7 nM; IC₅₀ = 17 nMPsoriasis modelsPhase 2 (Psoriasis), Development for dry eye syndrome[15][19][21]
JNJ-54271074 (Janssen) Not specifiedPotent and selectiveCollagen-induced arthritis, IL-23-induced psoriasis-like skin inflammationPreclinical[11][22][23]
JNJ-61803534 (Janssen) Not specifiedPotent and selectiveCollagen-induced arthritis, imiquimod-induced skin inflammationPhase 1[24]
BMS-986251 (Bristol Myers Squibb) Not specifiedEC₅₀ = 12 nM (RORγt GAL4); EC₅₀ = 24 nM (human whole blood IL-17)Mouse acanthosis and imiquimod-induced psoriasis modelsPreclinical[25]
AZD0284 (AstraZeneca) Not specifiedDose-dependent reduction of ex vivo stimulated IL-17A releaseN/A (First-in-human study)Phase 1[26]
Cedirogant (ABBV-157) (AbbVie) Not specifiedPotentPsoriasis modelsPhase 2[3]
BI 730357 (Boehringer Ingelheim) Not specifiedPotentNot specifiedPhase 2[3]
IMU-935 (Immunic) Not specifiedPotentNot specifiedPhase 1[3]

Note: This table is not exhaustive and represents a selection of publicly disclosed RORγt inverse agonists. Potency values can vary depending on the specific assay used.

Key Experimental Workflows for Characterizing RORγt Inverse Agonists

The discovery and development of RORγt inverse agonists rely on a cascade of in vitro and in vivo assays to assess their potency, selectivity, and efficacy.

In Vitro Assays
  • Biochemical Assays:

    • Fluorescence Resonance Energy Transfer (FRET) Assay: This is a primary screening assay to identify compounds that disrupt the interaction between the RORγt LBD and a co-activator peptide.[13][14] A decrease in the FRET signal indicates that the test compound is inhibiting the protein-protein interaction.

    • Radioligand Binding Assay: This assay determines the binding affinity (Kᵢ) of a compound to the RORγt LBD by competing with a radiolabeled ligand.

  • Cell-Based Assays:

    • Reporter Gene Assay: Cells are co-transfected with a plasmid encoding the RORγt LBD fused to a DNA-binding domain (e.g., GAL4) and a reporter plasmid containing the corresponding response element upstream of a reporter gene (e.g., luciferase). A decrease in reporter gene expression in the presence of the compound indicates inverse agonist activity.[24]

    • Th17 Differentiation Assay: Naïve CD4+ T cells are cultured under Th17-polarizing conditions (e.g., with IL-6, TGF-β, IL-23) in the presence of the test compound. The inhibition of IL-17A production is then measured by ELISA or flow cytometry.[14][27]

    • Human Whole Blood Assay: This assay provides a more physiologically relevant system to assess the effect of a compound on cytokine production from various immune cells in whole blood stimulated ex vivo.[25]

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy FRET FRET Assay (Co-activator Displacement) Binding Radioligand Binding (Affinity - Ki) FRET->Binding Hit Confirmation Reporter Reporter Gene Assay (Inverse Agonist Activity) Binding->Reporter Functional Validation Th17 Th17 Differentiation Assay (IL-17 Inhibition) Reporter->Th17 Cellular Potency WBA Whole Blood Assay (Cytokine Inhibition) Th17->WBA Physiological Relevance Psoriasis Psoriasis Models (e.g., Imiquimod, IL-23) WBA->Psoriasis Disease Model Testing Arthritis Arthritis Models (e.g., Collagen-Induced) MS Multiple Sclerosis Models (e.g., EAE)

Caption: Experimental workflow for RORγt inverse agonist characterization.

In Vivo Models of Autoimmune Disease

Promising compounds from in vitro assays are further evaluated in animal models of autoimmune diseases to assess their in vivo efficacy.

  • Psoriasis Models:

    • Imiquimod-induced Psoriasis: Topical application of imiquimod cream on mouse skin induces a psoriasis-like inflammation characterized by epidermal thickening (acanthosis) and IL-17-producing cells.[8][25]

    • IL-23-induced Psoriasis: Intradermal injection of IL-23 in mice also recapitulates key features of psoriasis.[11]

  • Arthritis Models:

    • Collagen-Induced Arthritis (CIA): This is a widely used model for rheumatoid arthritis in which immunization with type II collagen induces an inflammatory arthritis.[11][24]

  • Multiple Sclerosis Models:

    • Experimental Autoimmune Encephalomyelitis (EAE): EAE is the most common animal model for multiple sclerosis, where immunization with myelin peptides induces an inflammatory demyelinating disease of the central nervous system.[28]

Experimental Protocol: In Vitro Th17 Differentiation Assay

This protocol outlines a general procedure for assessing the inhibitory effect of a RORγt inverse agonist on the differentiation of human Th17 cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Naïve CD4+ T cell isolation kit

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

  • Human anti-CD3 and anti-CD28 antibodies

  • Human IL-6, TGF-β, IL-23, anti-IL-4, and anti-IFN-γ antibodies

  • RORγt inverse agonist (test compound) and vehicle control (e.g., DMSO)

  • Cell stimulation cocktail (e.g., PMA/Ionomycin) and protein transport inhibitor (e.g., Brefeldin A)

  • Intracellular staining kit for IL-17A

  • Flow cytometer

Procedure:

  • Isolate Naïve CD4+ T Cells: Isolate naïve CD4+ T cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.

  • Cell Culture Setup: Plate the isolated naïve CD4+ T cells in a 96-well plate pre-coated with anti-CD3 antibody.

  • Th17 Polarization: Add soluble anti-CD28 antibody and the Th17-polarizing cytokine cocktail (IL-6, TGF-β, IL-23) along with neutralizing antibodies for IL-4 and IFN-γ to the culture medium.

  • Compound Treatment: Add the RORγt inverse agonist at various concentrations (typically a serial dilution) or the vehicle control to the wells.

  • Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Restimulation: On the final day, restimulate the cells for 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor.

  • Intracellular Staining: Harvest the cells and perform intracellular staining for IL-17A according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the percentage of IL-17A-producing CD4+ T cells.

  • Data Analysis: Calculate the IC₅₀ value of the RORγt inverse agonist by plotting the percentage of IL-17A positive cells against the compound concentration.

Future Perspectives and Challenges

The development of RORγt inverse agonists holds significant promise for the treatment of a wide range of autoimmune and inflammatory diseases.[1] However, several challenges remain. Achieving tissue- and cell-specific modulation of RORγt activity is crucial to minimize off-target effects.[21] Concerns regarding potential on-target toxicities, such as thymic lymphomas observed in preclinical studies with some compounds, need to be carefully addressed.[3] The high attrition rate of clinical candidates underscores the difficulty in translating preclinical efficacy into clinical success.[20]

Future research will likely focus on:

  • Developing more selective inverse agonists: Designing compounds that preferentially target RORγt over other ROR isoforms (RORα and RORβ) is essential to reduce the risk of side effects.

  • Exploring alternative binding sites: Targeting allosteric sites on the RORγt LBD may offer a path to greater selectivity and novel mechanisms of action.

  • Combination therapies: Combining RORγt inverse agonists with other immunomodulatory agents could lead to synergistic effects and improved clinical outcomes.

  • Dual-targeting agents: Compounds that modulate both RORγt and another relevant target, such as GPBAR1, are being investigated for diseases like inflammatory bowel disease.[29][30]

References

  • Vertex AI Search. (2024, June 21). What are RORγt inverse agonists and how do they work?
  • PubMed. (2018, December 3).
  • Taylor & Francis Online. (2021, July 7). Retinoic acid-related orphan receptor gamma t (RORγt)
  • National Institutes of Health. (2018, December 3).
  • PubMed. (2021, July 7). Retinoic acid-related orphan receptor gamma t (RORγt)
  • PubMed. (2023, May 12).
  • PubMed. (2017, March 1). Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells.
  • Taylor & Francis Online. (2024, November). RORγt inhibitors in clinical development for the treatment of autoimmune diseases: challenges and opportunities.
  • The Rockefeller University Press. (2011, October 17). The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis.
  • OUCI.
  • PubMed Central. (2017, January 1). (Inverse)
  • PubMed Central. (2022, September 20).
  • ResearchGate. (2016, December 1). (PDF)
  • PubMed Central. (2022, November 1).
  • National Institutes of Health. (2021, March 1).
  • PLOS One. (2017, August 10).
  • Frontiers. (2018, November 27).
  • BioWorld. (2023, May 12). Researchers report discovery of ROR-107, a GPBAR1 agonist and RORγt inverse agonist for IBD.
  • PLOS One. (2017, November 20).
  • ACS Publications. (2021, July 15). From RORγt Agonist to Two Types of RORγt Inverse Agonists | ACS Medicinal Chemistry Letters.
  • ResearchGate. (2021, March 1). Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis | Request PDF.
  • National Institutes of Health. (2021, July 15). From RORγt Agonist to Two Types of RORγt Inverse Agonists - PMC.
  • Semantic Scholar. (2016, December 1).
  • Innovimmune. INV-17 Retinoic acid-related Orphan Receptor (ROR) Gamma Inverse Agonist.
  • Drug Discovery and Development. (2022, April 26).
  • ACS Publications. (2021, July 15). Agonist Lock Touched and Untouched Retinoic Acid Receptor-Related Orphan Receptor-γt (RORγt) Inverse Agonists: Classification Based on the Molecular Mechanisms of Action | Journal of Medicinal Chemistry.
  • The American Society for Pharmacology and Experimental Therapeutics. (2018, January 1). Inhibition of Interleukin-23–Mediated Inflammation with a Novel Small Molecule Inverse Agonist of RORγt.
  • MedChemExpress. (2020, July 7). BMS-986251 is an Orally Active and Selective RORγt Inverse Agonist.
  • PubMed. (2020, March 3).
  • AMiner. From RORγt Agonist to Two Types of RORγt Inverse Agonists.
  • MDPI. (2018, December 3).
  • PubMed. (2014, November 15). RORγt, but not T-bet, overexpression exacerbates an autoimmune model for multiple sclerosis.
  • PubMed. (2021, May 26). Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534.
  • PubMed Central. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms.
  • Semantic Scholar. Identification and biological evaluation of thiazole-based inverse agonists of RORγt.

Sources

Validating the target engagement of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine in cells

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the unequivocal demonstration that a bioactive small molecule directly interacts with its intended intracellular target is a cornerstone of a successful research program.[1][2][3] This crucial step, known as target engagement validation, provides the mechanistic foundation for interpreting cellular and in vivo pharmacology, ultimately de-risking the progression of drug candidates. This guide offers a comparative analysis of leading methodologies for confirming target engagement in a cellular context, using the exemplary carbonic anhydrase IX (CAIX) inhibitor, SLC-0111, as a case study to illustrate these principles. While the compound (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine is not extensively characterized in public literature, the strategies discussed herein are broadly applicable to novel chemical entities.

The Imperative of Target Validation

The path from a hit compound in a phenotypic screen to a validated lead molecule is fraught with challenges. A primary hurdle is deconvoluting the specific molecular interactions responsible for the observed biological effect. Without robust target engagement data, researchers risk attributing a compound's activity to the wrong protein, leading to flawed structure-activity relationship (SAR) studies and wasted resources.[3] Establishing a direct physical interaction between the compound and its putative target within the complex milieu of a living cell is therefore not merely a confirmatory step but a foundational pillar of the entire drug discovery cascade.

Featured Compound: SLC-0111, a Carbonic Anhydrase IX Inhibitor

To ground our discussion in a real-world context, we will refer to SLC-0111. This compound is a potent and selective, first-in-class inhibitor of Carbonic Anhydrase IX (CAIX).[4] CAIX is a cell surface metalloenzyme, induced by hypoxia, that plays a critical role in pH regulation in solid tumors, contributing to an acidic tumor microenvironment that promotes cancer cell survival and metastasis.[4][5][6][7] SLC-0111, a ureido-substituted benzenesulfonamide, has undergone clinical investigation and serves as an excellent case study for target engagement validation.[4][8][9]

Comparative Methodologies for Target Engagement Validation

We will now delve into two powerful, label-free techniques for assessing target engagement in cells: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay. We will also briefly discuss Photo-Affinity Labeling (PAL) as a complementary approach.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle of ligand-induced thermal stabilization of a target protein.[10][11][12] The binding of a small molecule to its protein target often increases the protein's conformational stability, making it more resistant to thermal denaturation.[10][13] This change in thermal stability can be quantified by heating cell lysates or intact cells to various temperatures and then measuring the amount of soluble target protein remaining.[11][13][14] An increase in the melting temperature (Tm) of the target protein in the presence of the compound is indicative of target engagement.[12]

Experimental Workflow:

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Culture Cells B Treat with Compound or Vehicle (DMSO) A->B C Aliquot cell suspension into PCR tubes B->C D Heat at a range of temperatures C->D E Cell Lysis D->E F Separate soluble and precipitated fractions (Centrifugation) E->F G Quantify soluble target protein (e.g., Western Blot, MS) F->G H Plot melt curves and determine ΔTm G->H

Caption: CETSA experimental workflow for target engagement validation.

Detailed Protocol for CETSA:

  • Cell Culture and Treatment:

    • Culture a human cancer cell line known to express the target protein (e.g., a hypoxic-cultured glioblastoma cell line for CAIX) to ~80% confluency.

    • Treat the cells with the test compound (e.g., SLC-0111) at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) in a humidified incubator.[14]

  • Heat Treatment:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.[11]

  • Lysis and Fractionation:

    • Lyse the cells to release their contents.

    • Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.[11]

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein (e.g., CAIX) in the soluble fraction using methods like Western blotting or mass spectrometry.[13]

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • Determine the melting temperature (Tm) for each condition. A shift in the Tm (ΔTm) in the presence of the compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS leverages the phenomenon that binding of a small molecule to its target protein can alter the protein's conformation, thereby shielding it from proteolysis.[15][16][17] In a DARTS experiment, cell lysates are treated with a compound or vehicle, followed by digestion with a protease.[18][19] If the compound binds to a protein, the protein will be more resistant to digestion, resulting in a higher abundance of the intact protein in the compound-treated sample compared to the control.[15][16]

Experimental Workflow:

DARTS_Workflow cluster_prep Lysate Preparation & Treatment cluster_digestion Protease Digestion cluster_analysis Analysis A Prepare Cell Lysate B Treat with Compound or Vehicle (DMSO) A->B C Add Protease (e.g., Pronase) B->C D Incubate for a defined time C->D E Stop Digestion D->E F Analyze protein levels (SDS-PAGE, Western Blot) E->F G Identify protected protein bands F->G

Caption: DARTS experimental workflow for target engagement validation.

Detailed Protocol for DARTS:

  • Cell Lysis:

    • Harvest cultured cells and lyse them in a non-denaturing lysis buffer to maintain native protein conformations.[15]

    • Determine the protein concentration of the lysate.

  • Compound Incubation:

    • Aliquot the cell lysate and incubate with the test compound (e.g., SLC-0111) at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1 hour) at room temperature.[17]

  • Protease Digestion:

    • Add a protease, such as pronase or thermolysin, to each lysate aliquot. The choice of protease and its concentration should be optimized to achieve partial digestion.[15]

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Analysis:

    • Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and visualize by Coomassie staining or perform a Western blot using an antibody specific to the target protein (e.g., CAIX).[18]

  • Data Interpretation:

    • A protein band that is more prominent in the compound-treated lanes compared to the vehicle-treated lanes is a candidate target. This indicates that the compound protected the protein from proteolytic degradation.

Photo-Affinity Labeling (PAL)

Principle: PAL is a powerful technique that uses a modified version of the small molecule (a photo-affinity probe) to covalently label its binding partners upon photoactivation.[20][21][22] The probe is designed to contain three key functionalities: the pharmacophore for target binding, a photoreactive group (e.g., aryl azide, diazirine, or benzophenone), and a reporter tag (e.g., biotin or a clickable alkyne) for detection and enrichment.[22][23][24]

Causality Behind Experimental Choices: The choice of the photoreactive group is critical; for instance, benzophenones are chemically stable and are activated by UV light to form a reactive diradical that can form a covalent bond with the target protein.[23] The reporter tag allows for the subsequent isolation of the covalently labeled protein-probe complex for identification by mass spectrometry.[24]

Comparison of Target Engagement Validation Methods

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Photo-Affinity Labeling (PAL)
Principle Ligand-induced thermal stabilizationLigand-induced protection from proteolysisCovalent cross-linking via a photo-probe
Compound Requirement Unmodified, native compoundUnmodified, native compoundChemically synthesized photo-affinity probe
Cellular Context Intact cells or lysatesPrimarily cell lysatesIntact cells or lysates
Primary Readout Change in protein melting temperature (ΔTm)Increased resistance to protease digestionCovalent labeling of the target protein
Pros Label-free, applicable in intact cells, reflects physiological conditionsLabel-free, does not require compound modificationProvides direct evidence of binding, can identify binding site
Cons Not all proteins show a thermal shift, requires specific antibodies or MSMay not work for all protein-ligand interactions, requires optimization of protease digestionRequires synthesis of a specific probe, potential for non-specific labeling

Interpreting Experimental Data: A Hypothetical Case Study with SLC-0111

To illustrate the interpretation of results from these assays, let's consider a hypothetical experiment testing the engagement of SLC-0111 with its target, CAIX.

Table 1: Hypothetical CETSA Data for SLC-0111 and CAIX

TreatmentConcentration (µM)Melting Temperature (Tm) of CAIX (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)-52.5-
SLC-0111154.8+2.3
SLC-01111058.2+5.7
Control Compound1052.6+0.1

In this hypothetical dataset, the dose-dependent increase in the melting temperature of CAIX in the presence of SLC-0111 provides strong evidence for target engagement in cells. The control compound, which does not bind CAIX, shows no significant thermal shift.

Table 2: Hypothetical DARTS Data for SLC-0111 and CAIX

TreatmentConcentration (µM)ProteaseRelative CAIX Band Intensity (vs. No Protease)
Vehicle (DMSO)-+25%
SLC-01111+55%
SLC-011110+85%
Control Compound10+28%

This hypothetical DARTS result, visualized by Western blot, would show a stronger CAIX band in the SLC-0111-treated samples in the presence of protease, indicating protection from digestion. This protection is dose-dependent and not observed with the control compound, confirming specific target engagement.

Conclusion

Validating the engagement of a small molecule with its intracellular target is a non-negotiable step in modern drug discovery.[25] Techniques like CETSA and DARTS offer powerful, label-free approaches to confirm this crucial interaction in a physiologically relevant cellular environment. While CETSA measures the thermal stabilization of the target upon ligand binding, DARTS assesses the protection from proteolytic degradation. Photo-affinity labeling provides a complementary, direct method for identifying binding partners but requires chemical modification of the compound. The selection of the most appropriate method, or a combination thereof, will depend on the specific research question, the nature of the target protein, and available resources. By rigorously applying these methodologies, researchers can build a solid foundation of evidence for their compound's mechanism of action, significantly increasing the probability of success in their drug discovery endeavors.

References

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology, 3(4), 163-180.
  • Pai, M. Y., et al. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology, 1263, 287-298.
  • Yang, C., et al. (2014). Drug affinity responsive target stability (DARTS) for small molecule target identification.
  • Reinhard, F. B., et al. (2015). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 5(20), e1622.
  • Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265.
  • Dória, S., et al. (2016). A typical photoaffinity labeling experimental protocol to identify the ligand binding site of a target protein. ResearchGate. [Link]

  • Lomenick, B., et al. (2009). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
  • Lee, H., & Kim, Y. (2017).
  • Gieling, R. G., et al. (2021).
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1492, 111-131.
  • Murale, D. P., et al. (2016). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 21(8), 1056.
  • Staros, J. V. (1988). Photoaffinity labelling and related techniques. Methods in Enzymology, 166, 3-20.
  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183.
  • Signalchem Life Sciences. SLC-0111. [Link]

  • Dai, L., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 28-35.
  • Frontiers. (2025). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. [Link]

  • McDonald, P. C., et al. (2012). Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics. Oncotarget, 3(1), 84-97.
  • De Monte, L., et al. (2018). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1374-1381.
  • Pastorekova, S., & Pastorek, J. (2004). Carbonic anhydrase IX as an anticancer therapy target: preclinical evaluation of internalizing monoclonal antibody directed to catalytic domain. Cancer Letters, 215(1), 45-53.
  • Nocentini, A., & Supuran, C. T. (2019). Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. International Journal of Molecular Sciences, 20(21), 5475.
  • Gieling, R. G., et al. (2021). Structure of SLC-0111 (WBI-5111), the sulfonamide CA IX/XII inhibitor in Phase I/II clinical trials. ResearchGate. [Link]

  • Monti, S. M., et al. (2012). Carbonic Anhydrase IX as a Target for Designing Novel Anticancer Drugs. Current Medicinal Chemistry, 19(6), 741-751.
  • Rahman, M. M., et al. (2023). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. International Journal of Molecular Sciences, 24(15), 12117.
  • Frelin, L., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1-13.
  • Inoviem. Target validation & engagement. [Link]

  • MDC Connects. (2020, August 6). Target Validation and Efficacy [Video]. YouTube. [Link]

  • Technology Networks. (2024, February 15). Target Identification & Validation in Drug Discovery. [Link]

  • Wieczorek, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11249-11275.
  • Wieczorek, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hop. Semantic Scholar. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of methenamine hippurate in treating urinary tract infections (UTIs)? [Link]

  • ClinicalTrials.gov. (2021). Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections. [Link]

Sources

A Researcher's Guide to Kinase Cross-Reactivity Profiling: Methodologies and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, navigating the intricate landscape of kinase inhibitors requires a deep understanding of their selectivity. The human kinome comprises over 500 kinases, many of which share a highly conserved ATP-binding pocket.[1][2] This structural similarity is a double-edged sword: while enabling the development of broad-spectrum inhibitors, it also presents the significant challenge of off-target effects, which can lead to toxicity or unexpected pharmacological outcomes.[1][3] Conversely, a well-characterized, multi-targeted inhibitor can be a powerful therapeutic tool.[2] Therefore, rigorous cross-reactivity profiling is not merely a regulatory hurdle but a cornerstone of rational drug design and a critical step in developing safe and effective kinase-targeted therapies.[2][4]

This guide provides an in-depth comparison of the predominant methodologies for assessing kinase inhibitor selectivity. We will delve into the core principles, experimental workflows, and data interpretation of biochemical, cell-based, and proteomic approaches, offering the insights necessary to select the most appropriate strategy for your research and development needs.

I. Biochemical Assays: The Foundation of Kinase Profiling

Biochemical assays are the traditional workhorses of kinase inhibitor profiling, directly measuring the interaction between a compound and a purified kinase enzyme.[5] These in vitro methods are highly adaptable for high-throughput screening and provide a direct measure of a compound's potency against a large panel of kinases.

A. Radiometric Assays: The Gold Standard

Radiometric assays are widely considered the "gold standard" for their direct and robust measurement of kinase activity.[5] They utilize ATP radiolabeled with ³²P or ³³P, and kinase activity is quantified by measuring the incorporation of the radioactive phosphate group onto a substrate.[5][6][7]

Experimental Workflow:

  • Reaction Setup: A purified kinase, a specific substrate (peptide or protein), and the test compound are incubated in a reaction buffer.

  • Initiation: The reaction is initiated by the addition of radiolabeled ATP.

  • Quenching and Separation: After a defined incubation period, the reaction is stopped. The phosphorylated substrate is then separated from the unreacted radiolabeled ATP, typically through binding to a filter membrane.[6]

  • Detection: The radioactivity on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter. The degree of inhibition is determined by comparing the radioactivity in the presence of the test compound to a control reaction.

Workflow for a Typical Radiometric Kinase Assay

G cluster_0 Reaction Incubation cluster_1 Separation & Detection A Purified Kinase B Substrate A->B Combine C Test Compound B->C Add D Radiolabeled ATP (³²P/³³P) C->D Initiate Reaction E Filter Binding D->E Quench & Transfer F Washing E->F Separate G Scintillation Counting F->G Measure Radioactivity

Caption: A schematic of the radiometric kinase assay workflow.

B. Non-Radiometric Biochemical Assays

To circumvent the safety and disposal concerns associated with radioactivity, a variety of non-radiometric assays have been developed. These methods rely on fluorescence, luminescence, or other detection modalities.

  • Fluorescence-Based Assays: These include methods like Fluorescence Resonance Energy Transfer (FRET), Time-Resolved FRET (TR-FRET), and Fluorescence Polarization (FP).[5][6] They typically use modified substrates or antibodies to generate a fluorescent signal that is proportional to kinase activity.

  • Luminescence-Based Assays: These assays, such as Promega's ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[8] The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

C. Competition Binding Assays: A Focus on Affinity

Competition binding assays measure the ability of a test compound to displace a known ligand from the kinase's active site. A prominent example is the KINOMEscan™ platform, which utilizes a proprietary active site-directed competition binding assay.[9][10][11]

Experimental Workflow (KINOMEscan™):

  • Immobilization: A test compound is incubated with a DNA-tagged kinase.

  • Competition: An immobilized, active-site directed ligand is introduced to the mixture.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.

KINOMEscan™ Competition Binding Assay Principle

G cluster_0 Incubation cluster_1 Competition & Detection A DNA-tagged Kinase B Test Compound A->B Mix C Immobilized Ligand B->C Compete for Binding D Quantification (qPCR) C->D Measure Bound Kinase

Caption: The principle of the KINOMEscan™ competition binding assay.

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Measures incorporation of radiolabeled phosphateGold standard, direct measurement, high sensitivityRequires handling of radioactive materials, lower throughput
TR-FRET Measures energy transfer between fluorophoresHomogeneous, high throughput, non-radioactivePotential for compound interference, requires specific reagents
Luminescence (ADP-Glo™) Measures ADP productionUniversal for kinases, high sensitivity, high throughputIndirect measurement, potential for enzyme coupling interference
Competition Binding (KINOMEscan™) Measures displacement of a known ligandHigh throughput, broad kinome coverage, measures binding affinity (Kd)Does not directly measure inhibition of catalytic activity

II. Cell-Based Assays: Profiling in a Physiological Context

While biochemical assays provide valuable data on direct enzyme-inhibitor interactions, they lack the complexities of the cellular environment.[12] Cell-based assays bridge this gap by assessing a compound's activity within intact cells, providing insights into cell permeability, target engagement, and downstream signaling effects.[12][13]

A. Target Engagement Assays: Confirming Intracellular Binding

Confirming that a compound reaches and binds to its intended target within a cell is a critical step in drug development.[14][15] The NanoBRET™ Target Engagement Assay is a widely used technology for this purpose.[14][16][17]

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase fused to the target kinase) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the kinase).[16][17][18] When a test compound enters the cell and binds to the kinase, it displaces the fluorescent tracer, leading to a decrease in the BRET signal.[16]

Experimental Workflow:

  • Cell Preparation: Cells are engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.

  • Tracer and Compound Addition: The cells are treated with the NanoBRET™ tracer and the test compound.

  • BRET Measurement: The BRET signal is measured using a plate reader. A decrease in the BRET signal indicates that the test compound is engaging the target kinase.

NanoBRET™ Target Engagement Assay Workflow

G cluster_0 Cellular Environment cluster_1 Detection A Cells expressing NanoLuc-Kinase Fusion B Add NanoBRET™ Tracer & Test Compound A->B Treat C Measure BRET Signal B->C Incubate D Analyze Target Engagement C->D Correlate Signal to Binding

Caption: A simplified workflow for the NanoBRET™ Target Engagement Assay.

B. Cellular Phosphorylation Assays

These assays measure the phosphorylation status of a kinase's downstream substrate within the cell.[16] A reduction in substrate phosphorylation upon treatment with a compound indicates inhibition of the upstream kinase.[16] These assays are often performed using antibody-based detection methods like ELISA or In-Cell Westerns.[16][19]

C. Cell Proliferation and Viability Assays

For kinases that are drivers of oncogenic pathways, their inhibition is expected to lead to a decrease in cancer cell proliferation or viability.[12] Assays like the Ba/F3 cell proliferation assay are designed to assess this functional outcome.[12][16]

Assay TypePrincipleAdvantagesDisadvantages
NanoBRET™ Target Engagement Measures compound binding to a target in live cells via BRETQuantifies intracellular target engagement, can determine affinity and residence time[14][18][20]Requires genetic modification of cells, potential for tracer-dependent artifacts
Cellular Phosphorylation Measures phosphorylation of a downstream substrateAssesses functional kinase inhibition in a signaling contextRequires specific and validated phospho-antibodies, indirect measurement of target engagement
Cell Proliferation (e.g., Ba/F3) Measures the effect of a compound on cell growth/viabilityProvides a functional readout of inhibitor activityCan be influenced by off-target effects, not suitable for all kinases

III. Proteomic Approaches: A Global View of Kinase Interactions

Chemical proteomics offers a powerful and unbiased approach to profile the interactions of a kinase inhibitor against the native kinome within a complex biological sample, such as a cell lysate.[21][22][23]

A. Affinity Chromatography-Mass Spectrometry (AC-MS)

In this approach, a kinase inhibitor is immobilized on a solid support (e.g., beads) and used as "bait" to capture its interacting kinases from a cell lysate.[21][24] The captured proteins are then identified and quantified by mass spectrometry.

  • Kinobeads: This technology utilizes a cocktail of non-selective kinase inhibitors immobilized on beads to capture a broad range of kinases from a cell lysate.[4][25][26] By pre-incubating the lysate with a free test compound, the binding of kinases to the beads can be competed, allowing for the determination of the compound's selectivity profile.

B. Activity-Based Protein Profiling (ABPP)

ABPP uses chemical probes that covalently bind to the active site of enzymes in a mechanism-dependent manner.

  • KiNativ™: This platform employs ATP- or ADP-based probes that covalently modify a conserved lysine residue in the active site of active kinases.[23][27] By treating cells or lysates with an inhibitor prior to probe labeling, the engagement of the inhibitor with its target kinases can be quantified by mass spectrometry.[23][28] This method provides a snapshot of the functionally active kinome.

KiNativ™ Activity-Based Profiling Workflow

G cluster_0 Sample Treatment cluster_1 Profiling & Analysis A Cell Lysate B Test Inhibitor A->B Incubate C Add KiNativ™ Probe B->C Label Active Kinases D Mass Spectrometry C->D Digest & Analyze E Quantify Kinase Engagement D->E Determine Selectivity

Caption: The general workflow for the KiNativ™ kinase profiling platform.

ApproachPrincipleAdvantagesDisadvantages
Kinobeads Affinity capture of kinases from lysates using immobilized inhibitorsUnbiased, profiles native kinases in a complex mixture, can identify novel targets[26]May not capture all kinases, potential for non-specific binding
KiNativ™ Covalent labeling of active kinases with activity-based probesProfiles functionally active kinases, can be performed in situ, provides a direct measure of target engagement in a native context[23][28]Probe may not label all kinases efficiently, requires specialized probes and mass spectrometry expertise

IV. Data Interpretation and Presentation

Regardless of the chosen methodology, the clear and accurate interpretation of the resulting data is paramount. Selectivity data is often visualized using a "kinome tree" to illustrate the inhibitor's targets across the entire kinase family. Quantitative data, such as IC₅₀ or KᏧ values, should be presented in tabular format for easy comparison across different kinases and compounds. It is also crucial to consider the context of the assay; for instance, IC₅₀ values from biochemical assays may differ significantly from those obtained in cellular assays due to factors like ATP concentration and cell permeability.

V. Conclusion: An Integrated Approach to Kinase Profiling

The selection of a kinase cross-reactivity profiling strategy depends on the specific stage of drug discovery and the questions being asked. Biochemical assays are invaluable for initial high-throughput screening and lead optimization. Cell-based assays are essential for validating on-target activity in a more physiologically relevant setting. Proteomic approaches provide an unbiased and comprehensive view of an inhibitor's interactions with the native kinome.

Ultimately, a multi-faceted approach that integrates data from these different methodologies will provide the most complete and reliable understanding of a kinase inhibitor's selectivity profile. This comprehensive characterization is fundamental to advancing the development of novel, effective, and safe kinase-targeted therapeutics.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Kinase Logistics. (n.d.). Cell-based Kinase Profiling Service. Retrieved from [Link]

  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • ICE Bioscience. (n.d.). NanoBRET Target Engagement Assays. Retrieved from [Link]

  • mediaTUM. (n.d.). Identifying small molecule probes for kinases by chemical proteomics. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • JoVE. (n.d.). Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. Retrieved from [Link]

  • Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Retrieved from [Link]

  • GlobeNewswire. (2018, January 19). ActivX Biosciences' KiNativ® platform featured in two articles demonstrating the importance of native kinase profiling for characterizing protein degraders. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. Retrieved from [Link]

  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Retrieved from [Link]

  • BioSpace. (2007, March 21). ActivX Biosciences, Inc. Launches Breakthrough Kinase Platform, KiNativ. Retrieved from [Link]

  • PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • Bio-IT World. (2011, July 6). Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. Retrieved from [Link]

  • ACS Publications. (2014, December 4). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Retrieved from [Link]

  • MDPI. (2022, December 23). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics. Retrieved from [Link]

  • EMBO Press. (2023, December 18). Illuminating phenotypic drug responses of sarcoma cells to kinase inhibitors by phosphoproteomics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Profiling kinase-inhibitor fingerprints to assign phosphorylation sites.... Retrieved from [Link]

  • ACS Publications. (2023, February 23). Strategy toward Kinase-Selective Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (2023, February 23). Strategy toward Kinase-Selective Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • Medicines Discovery Catapult. (n.d.). Techniques in kinase profiling. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

Sources

Navigating the Structure-Activity Relationship Landscape of Novel Benzenesulfonamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

To our valued research community: Our investigation into the specific structure-activity relationship (SAR) of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine analogs reveals a notable scarcity of dedicated, publicly available research. This presents a unique challenge in formulating a direct comparative guide for this precise chemical series.

However, the foundational principles of medicinal chemistry and the wealth of research on related benzenesulfonamide and pyrrolidine-containing scaffolds provide a robust framework for understanding the potential SAR of this compound class. This guide, therefore, takes a broader, more instructive approach. It is designed to empower researchers, scientists, and drug development professionals with the strategic insights and experimental methodologies necessary to explore the SAR of this and similar chemical series.

We will dissect the core scaffold, drawing upon established SAR principles for each component—the benzenesulfonamide core, the pyrrolidinyl moiety, and the methanamine substituent—to project potential avenues for optimization. This guide will serve as a comprehensive roadmap for initiating and interpreting SAR studies, complete with illustrative data, detailed experimental protocols, and conceptual visualizations.

Deconstructing the Core Scaffold: Key Areas for SAR Exploration

The general structure of a this compound analog can be divided into three key regions ripe for systematic modification in SAR studies:

  • The Benzenesulfonamide Core: This well-established pharmacophore is present in a wide array of therapeutic agents.[1][2][3] The sulfonamide group itself is a critical anchor, often involved in key interactions with biological targets.[4]

  • The Pyrrolidine Moiety: As a versatile saturated heterocycle, the pyrrolidine ring offers opportunities to explore stereochemistry and introduce substituents that can influence potency, selectivity, and pharmacokinetic properties.[5]

  • The Methanamine Substituent: The nature and substitution of the methanamine group can significantly impact the compound's interaction with its target and its overall physicochemical properties.

The following diagram illustrates these key regions for SAR exploration:

SAR_Regions compound General Structure A Benzenesulfonamide Core B Pyrrolidine Moiety A->B Linker & Spatial Orientation C Methanamine Substituent A->C Electronic Effects B->C Positional Isomerism

Caption: Key regions for SAR exploration in this compound analogs.

Structure-Activity Relationship Insights from Related Scaffolds

While direct data is limited, we can infer potential SAR trends by examining studies on analogous compounds.

The Benzenesulfonamide Core

The substitution pattern on the phenyl ring of benzenesulfonamides is a critical determinant of biological activity. In many classes of inhibitors, substituents at the meta and para positions can significantly modulate potency and selectivity.[6] For instance, electron-withdrawing groups can influence the acidity of the sulfonamide NH, which can be crucial for target binding.

Illustrative SAR of Benzenesulfonamide Analogs (Carbonic Anhydrase Inhibition)

CompoundR1R2hCA I Ki (nM)hCA II Ki (nM)
1 HH25012
2 4-NH2H1002
3 4-ClH1508
4 H3-NO2805

Note: This data is illustrative and based on general trends for carbonic anhydrase inhibitors, not the specific topic scaffold.

The Pyrrolidine Moiety

The pyrrolidine ring's non-planar, puckered conformation allows for the precise spatial orientation of substituents.[5] The stereochemistry of these substituents can be critical for activity. Furthermore, the nitrogen atom of the pyrrolidine can act as a hydrogen bond acceptor, and its basicity can be modulated to optimize interactions and physicochemical properties.

The Methanamine Substituent

The amine group of the methanamine substituent is often a key interaction point with biological targets, capable of forming hydrogen bonds or salt bridges. The substitution on this nitrogen (primary, secondary, or tertiary amine) will influence its basicity and steric profile, thereby affecting binding affinity and selectivity.

Experimental Protocols for SAR Determination

A systematic SAR study involves the synthesis of a library of analogs followed by their biological evaluation. Here are representative protocols for key experimental workflows.

General Synthetic Route for Analog Synthesis

The synthesis of this compound analogs would likely proceed through a multi-step sequence, allowing for diversification at key positions.

Synthesis_Workflow start Starting Material (e.g., 3-aminobenzoic acid) step1 Sulfonylation start->step1 Pyrrolidine, SO2Cl2 step2 Amide Coupling step1->step2 Amine, Coupling Agent step3 Reduction step2->step3 Reducing Agent (e.g., LiAlH4) product Target Analogs step3->product

Caption: A potential synthetic workflow for generating diverse analogs.

Step-by-Step Protocol for a Representative Amide Coupling (Step 2):

  • Dissolve the carboxylic acid intermediate (1 equivalent) in an appropriate aprotic solvent (e.g., DMF or DCM).

  • Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired amide.

In Vitro Biological Assay (Example: Kinase Inhibition Assay)

To determine the biological activity of the synthesized analogs, a relevant in vitro assay is crucial. The following is a general protocol for a kinase inhibition assay.

Materials:

  • Kinase enzyme of interest

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • Test compounds (analogs) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, kinase enzyme, and substrate.

  • Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at the optimal temperature (e.g., 30°C) for the specified reaction time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of product (e.g., ADP) formed using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Interpretation and Lead Optimization

The data generated from the biological assays should be compiled into a table to facilitate the identification of SAR trends. By comparing the activity of analogs with systematic structural changes, researchers can deduce which modifications are beneficial for potency and selectivity.

Data_Analysis_Flow data Biological Data (IC50 values) sar Identify SAR Trends data->sar design Design Next-Generation Analogs sar->design synthesis Synthesize & Test design->synthesis synthesis->data Iterative Cycle optimization Lead Optimization synthesis->optimization

Caption: The iterative cycle of SAR-driven lead optimization.

This iterative process of design, synthesis, and testing is the cornerstone of medicinal chemistry and is essential for developing compounds with improved therapeutic potential.[7][8][9]

Conclusion

While the specific SAR for this compound analogs remains an open area of investigation, the principles and methodologies outlined in this guide provide a solid foundation for any research program aimed at exploring this chemical space. By systematically modifying the benzenesulfonamide core, the pyrrolidine moiety, and the methanamine substituent, and by employing robust synthetic and biological evaluation techniques, researchers can unlock the therapeutic potential of this and other novel chemical scaffolds.

References

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • Khan, A. A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 38(12), 3568-3581.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. (2025).
  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Medicinal Chemistry. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides [Video]. YouTube. [Link]

  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. (2020). Journal of Medicinal Chemistry, 63(21), 12686-12703.
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2018). Journal of Medicinal Chemistry, 61(15), 6649-6659.
  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358.
  • Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. (2024). Natural Product Reports, 41(6), 1124-1144.
  • Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1246946.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(19), 6543.
  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. (2021). European Journal of Medicinal Chemistry, 223, 113642.
  • Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. (1974). Journal of Medicinal Chemistry, 17(8), 868-873.
  • Pharmacology Mentor. (2024, November 7). Structure-Activity Relationships (SAR) in Drug Design. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). What is the structure-activity relationship SAR in drug design?. Retrieved from [Link]

  • Pharmacy 180. (n.d.). SAR of CAse Inhibitiors. Retrieved from [Link]

Sources

A Comparative Guide to Benchmarking Novel Therapeutics Against the Standard of Care in AML Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid proliferation of abnormal myeloid cells in the bone marrow and blood.[1] Despite advances, overall survival remains poor, particularly for older patients or those with relapsed/refactory disease, underscoring the urgent need for more effective therapeutics.[1] Preclinical in vivo models are the cornerstone of drug development, providing a critical platform to evaluate the efficacy and safety of novel agents before they advance to clinical trials.

Among these, xenograft models—where human AML cells are implanted into immunodeficient mice—are indispensable tools.[2][3] They allow for the study of a human malignancy within a complex biological system, offering insights that in vitro studies cannot provide.[4] This guide provides a comprehensive framework for designing, executing, and interpreting AML xenograft studies to rigorously benchmark novel therapeutics against the established standards of care. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating trustworthy, reproducible data.

Section 1: Defining the Standard of Care in AML

Selecting the appropriate standard of care (SoC) for a comparator arm is a critical decision that directly impacts the clinical relevance of a preclinical study. The SoC for AML is not a single regimen but varies based on patient age, fitness, and the specific genetic mutations driving the disease.

  • Intensive Chemotherapy: The "7+3" Regimen For decades, the "7+3" regimen has been the standard induction therapy for fit patients.[5][6] This protocol consists of a continuous intravenous infusion of Cytarabine for seven days, combined with an anthracycline, typically Daunorubicin , for the first three days.[7][8] This combination induces potent cytotoxicity by disrupting DNA replication and function.[9][10] Cytarabine acts as a nucleoside metabolic inhibitor, while daunorubicin intercalates into DNA and inhibits topoisomerase II.[9][11]

  • Hypomethylating Agents (HMAs) and BCL-2 Inhibition For older or unfit patients who cannot tolerate intensive chemotherapy, the combination of a hypomethylating agent like Azacitidine with the BCL-2 inhibitor Venetoclax has become a new standard of care.[12][13] This regimen has demonstrated significant improvements in remission rates and overall survival.[12][14] This combination is a crucial benchmark for novel agents targeting this patient population.

  • Targeted Therapies The growing understanding of AML's molecular landscape has led to the approval of several targeted therapies. When testing a novel agent with a specific mechanism of action, the most relevant comparator may be an existing targeted drug.

    • FLT3 Inhibitors: Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are found in approximately 30% of AML cases and are associated with a poor prognosis.[15][16] Approved FLT3 inhibitors include midostaurin, gilteritinib, and quizartinib, which are used in combination with chemotherapy or as monotherapy in specific settings.[17][18][19]

    • IDH1/2 Inhibitors: Mutations in isocitrate dehydrogenase 1 and 2 (IDH1/IDH2) occur in about 20% of AML patients.[20][21] Ivosidenib (IDH1 inhibitor) and enasidenib (IDH2 inhibitor) are approved for patients with these specific mutations, often in the relapsed/refractory setting or for newly diagnosed patients unfit for intensive chemotherapy.[22][23][24]

Section 2: Designing a Robust AML Xenograft Study

The credibility of a benchmarking study hinges on the thoughtful design of the in vivo model. Key considerations include the choice of AML cells, the host mouse strain, and the methods for engraftment and monitoring.

Model Selection: CDX vs. PDX
  • Cell Line-Derived Xenografts (CDX): These models utilize established, commercially available AML cell lines (e.g., MOLM-13, MV-4-11, HL-60).

    • Pros: High reproducibility, rapid and consistent tumor growth, and well-characterized genetic backgrounds.[25] This makes them ideal for initial efficacy screening and mechanistic studies.

    • Cons: Cell lines may acquire genetic changes over time in culture and may not fully represent the heterogeneity of primary patient tumors.[4]

  • Patient-Derived Xenografts (PDX): These models are created by implanting tumor cells directly from a patient into an immunodeficient mouse.[2][26]

    • Pros: PDX models are considered the gold standard for preclinical evaluation as they retain the genetic and phenotypic heterogeneity of the original tumor, making them more predictive of clinical outcomes.[3][27][28]

    • Cons: Engraftment can be challenging and time-consuming (3-6 months), with lower success rates compared to CDX models.[26] Significant variability between individual PDX models can complicate data interpretation.

Host Strain Selection

The choice of immunodeficient mouse is critical for successful engraftment of human AML cells. Severely immunodeficient strains such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice are the standard. These mice lack mature T cells, B cells, and functional NK cells, and have defects in innate immunity, which greatly enhances engraftment of human hematopoietic cells.[1][29] For particularly difficult-to-engraft AML samples, humanized strains like the NSG-SGM3 , which express human cytokines (SCF, GM-CSF, and IL-3), can further improve engraftment rates and support myeloid lineage development.[1][30]

Engraftment and Monitoring

To accurately model the disseminated nature of leukemia, AML cells should be injected intravenously (i.v.) via the tail vein. This allows the leukemic cells to home to the bone marrow and other hematopoietic organs, mimicking the systemic disease seen in patients.[28]

Bioluminescence Imaging (BLI) is a powerful and non-invasive technique for monitoring disease progression in real-time.[31][32] This requires using AML cells that have been stably transduced to express a luciferase reporter gene.[33] Following an injection of the luciferin substrate, the tumor burden can be quantified as light emission, providing a highly sensitive and reliable measure of whole-body disease status.[34][35] This method is superior to survival-only endpoints as it provides dynamic data on treatment response.[32]

Section 3: Experimental Protocol: Benchmarking a Novel Agent Against '7+3' Chemotherapy

This section provides a detailed, step-by-step protocol for a representative study comparing a hypothetical "Agent X" to the "7+3" standard of care in a disseminated AML CDX model.

Objective: To compare the anti-leukemic activity and tolerability of Agent X against the '7+3' regimen in NSG mice bearing MOLM-13-luciferase tumors.

Materials:

  • MOLM-13 cell line stably expressing luciferase (MOLM-13-luc)

  • Female NSG mice, 6-8 weeks old

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Cytarabine and Daunorubicin

  • Agent X

  • Appropriate vehicle controls

  • D-Luciferin substrate

  • In vivo imaging system (e.g., IVIS® Spectrum)

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_study_init Phase 2: Study Initiation cluster_treatment Phase 3: Treatment & Monitoring cluster_endpoint Phase 4: Endpoint Analysis cell_culture 1. MOLM-13-luc Cell Culture cell_prep 2. Cell Harvest & Viability Check cell_culture->cell_prep inoculation 3. Intravenous Injection (1.5 x 10^5 cells/mouse) cell_prep->inoculation engraftment 4. Engraftment Confirmation (Day 7 via BLI) inoculation->engraftment randomization 5. Randomization & Grouping engraftment->randomization dosing 6. Treatment Administration (Vehicle, Agent X, 7+3) randomization->dosing monitoring 7. In-life Monitoring (Weekly BLI, Body Weight) dosing->monitoring endpoint 8. Endpoint Criteria Met (e.g., >20% weight loss, paralysis) monitoring->endpoint analysis 9. Data Analysis (Survival, Tumor Burden) endpoint->analysis

Caption: Experimental workflow for an AML xenograft efficacy study.

Step-by-Step Methodology
  • Cell Culture: Culture MOLM-13-luc cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂. Ensure cells are in the logarithmic growth phase before harvesting.

  • Cell Preparation: Harvest cells, wash with sterile PBS, and perform a viability count using Trypan Blue. Resuspend cells in sterile PBS at a concentration of 1.5 x 10⁶ cells/mL. Viability should be >95%.

  • Inoculation: Anesthetize mice and intravenously inject 100 µL of the cell suspension (1.5 x 10⁵ cells) into the lateral tail vein of each mouse.[36]

  • Engraftment Confirmation: On Day 7 post-inoculation, perform BLI to confirm successful engraftment. Administer D-luciferin (150 mg/kg, IP) and image mice 10 minutes later.[34] Exclude any mice that do not show a clear BLI signal.

  • Randomization: Based on the Day 7 BLI signal, randomize mice into treatment groups (n=8-10 per group) to ensure an equal distribution of initial tumor burden.

    • Group 1: Vehicle Control

    • Group 2: Agent X (dose and schedule determined by prior MTD studies)

    • Group 3: '7+3' Regimen (e.g., Cytarabine 25 mg/kg IP Days 1-7; Daunorubicin 1 mg/kg IP Days 1-3)

  • Treatment Administration: Begin treatment on Day 8. Administer all agents as per the predetermined schedule.

  • In-life Monitoring:

    • Tumor Burden: Perform BLI weekly to monitor disease progression. Quantify the total flux (photons/second) for each mouse.

    • Toxicity: Record body weights three times per week. Monitor mice daily for clinical signs of distress (e.g., hunched posture, lethargy, hind-limb paralysis).[29]

  • Endpoint: The primary endpoint is survival. Euthanize mice when they meet predefined endpoint criteria, such as >20% body weight loss, development of hind-limb paralysis, or other signs of severe morbidity.

Mechanism of Action: '7+3' Chemotherapy

G cluster_drugs cluster_cell AML Cell cluster_process Cellular Processes cytarabine Cytarabine (Ara-C) replication DNA Replication cytarabine->replication Inhibits by competing with dCTP daunorubicin Daunorubicin dna DNA daunorubicin->dna Intercalates topo Topoisomerase II daunorubicin->topo Inhibits apoptosis Apoptosis / Cell Death dna->apoptosis Leads to replication->apoptosis Leads to topo->apoptosis Leads to

Caption: Mechanism of action for '7+3' chemotherapy in AML.

Section 4: Data Analysis and Interpretation

  • Primary Endpoint (Survival): Plot Kaplan-Meier survival curves for each group and compare them using the log-rank (Mantel-Cox) test. This will determine if there is a statistically significant difference in overall survival between treatment groups.

  • Secondary Endpoint (Tumor Burden): Plot the mean BLI signal (Total Flux) over time for each group. Analyze differences at specific time points using an appropriate statistical test (e.g., two-way ANOVA with post-hoc tests).

  • Toxicity (Body Weight): Plot the mean percent change in body weight over time. A significant and sustained weight loss in a treatment group relative to the vehicle control indicates potential toxicity.

Data Presentation: Example Efficacy Summary
GroupMedian Survival (Days)% Increase in Lifespan (ILS) vs. VehicleFinal Mean Tumor Burden (Total Flux p/s)Mean Body Weight Change (Nadir %)
Vehicle 25-5.2 x 10⁹-2%
Agent X (50 mg/kg) 4580%1.1 x 10⁹ *-5%
'7+3' Regimen 4164%1.8 x 10⁹ *-15% **

* p < 0.01 vs. Vehicle; ** p < 0.01 vs. Vehicle (indicates significant toxicity)

Interpretation: In this hypothetical example, both Agent X and the '7+3' regimen significantly extended survival and reduced tumor burden compared to the vehicle control. Agent X demonstrated superior efficacy to '7+3' with a greater increase in lifespan and a lower final tumor burden. Critically, Agent X was also better tolerated, as evidenced by the minimal impact on body weight compared to the significant weight loss observed in the '7+3' group.

Conclusion

Benchmarking a novel therapeutic against the standard of care in AML xenograft models is a complex but essential process in preclinical drug development. By carefully selecting the appropriate comparator regimen, designing a robust in vivo model that accurately reflects the human disease, and employing rigorous, quantitative endpoints, researchers can generate high-quality, translatable data. This guide provides a foundational framework to ensure that such studies are conducted with the highest degree of scientific integrity, ultimately accelerating the development of new and more effective treatments for patients with AML.

References

  • Stripecke, R., et al. (2013). Bioluminescence imaging of leukemia cell lines in vitro and in mouse xenografts: effects of monoclonal and polyclonal cell populations on intensity and kinetics of photon emission. Journal of Hematology & Oncology. Available at: [Link]

  • Pollyea, D.A. (n.d.). IDH Inhibitors in AML Therapy. OncLive. Available at: [Link]

  • National Cancer Institute. (2023). FDA Approves Vanflyta for FLT3-Mutated AML. National Cancer Institute. Available at: [Link]

  • Wang, F., et al. (2021). Isocitrate dehydrogenase inhibitors in acute myeloid leukemia. Cancer Biology & Medicine. Available at: [Link]

  • Pupo, G.M., et al. (2018). Bioluminescence imaging enhances analysis of drug responses in a patient-derived xenograft model of pediatric ALL. Scientific Reports. Available at: [Link]

  • Drugs.com. (2025). DAUNOrubicin and Cytarabine Monograph for Professionals. Drugs.com. Available at: [Link]

  • Mrozek, K. (2025). Acute Myeloid Leukemia (AML) Treatment Protocols. Medscape. Available at: [Link]

  • Liv Hospital. (n.d.). Induction Chemo For AML: 7+3 Essential Facts. Liv Hospital. Available at: [Link]

  • Zeidner, J.F., & Salama, M.E. (2019). The growing landscape of FLT3 inhibition in AML. Hematology, ASH Education Program. Available at: [Link]

  • Traer, E., & Tognon, C.E. (2021). IDH Inhibitors in AML-Promise and Pitfalls. Current Hematologic Malignancy Reports. Available at: [Link]

  • Moore, A.S., et al. (2020). FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms. Leukemia. Available at: [Link]

  • Stahl, M., & Goldberg, A.D. (2020). IDH Inhibitors in Acute Myeloid Leukemia and Myelodysplastic Syndrome. Hematology & Oncology. Available at: [Link]

  • Hassan, N., et al. (2020). An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. Bio-protocol. Available at: [Link]

  • Altogen Labs. (n.d.). MOLM-13 Xenograft Model. Altogen Labs. Available at: [Link]

  • DiNardo, C.D., et al. (2021). IDH1/IDH2 Inhibition in Acute Myeloid Leukemia. Frontiers in Oncology. Available at: [Link]

  • HealthTree Foundation. (2021). Recent Drug Approvals for AML Part 1: FLT3 Inhibitors. HealthTree Foundation. Available at: [Link]

  • Niu, F., et al. (2022). Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review. Cureus. Available at: [Link]

  • VJHemOnc. (2025). Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data. VJHemOnc. Available at: [Link]

  • Shan, W.L., & Ma, X.L. (2013). MINI-REVIEW How to Establish Acute Myeloid Leukemia Xenograft Models Using Immunodeficient Mice. Asian Pacific Journal of Cancer Prevention. Available at: [Link]

  • Ramsey, H. (2021). Patient-derived xenograft (PDX) models lead the way in targeted cancer therapy. Research Outreach. Available at: [Link]

  • El-Ghazal, R., et al. (2012). Serial monitoring of human systemic and xenograft models of leukemia using a novel vascular disrupting agent. Blood Cancer Journal. Available at: [Link]

  • Kim, D.W., et al. (2012). Establishment of a bioluminescent imaging-based in vivo leukemia model by intra-bone marrow injection. Oncology Letters. Available at: [Link]

  • Moors, I., et al. (2023). Venetoclax-Azacitidine, the new standard of care for AML patients unfit for intensive treatment: A guide for clinical practice. Belgian Journal of Hematology. Available at: [Link]

  • Stripecke, R., et al. (2013). Bioluminescence imaging of leukemia cell lines in vitro and in mouse xenografts: effects of monoclonal and polyclonal cell populations on intensity and kinetics of photon emission. springermedicine.com. Available at: [Link]

  • University Hospital Southampton. (2022). Chemotherapy Protocol Acute Myeloid Leukaemia AZACITIDINE (SC) - VENETOCLAX Regimen. University Hospital Southampton NHS Foundation Trust. Available at: [Link]

  • Lachowiez, C. (2024). Acute Leukemia Review January 2024. Oregon Health & Science University. Available at: [Link]

  • Guest, E., et al. (2024). Addressing a Pre-Clinical Pipeline Gap: Development of the Pediatric Acute Myeloid Leukemia Patient-Derived Xenograft Program at Texas Children's Hospital at Baylor College of Medicine. Cancers. Available at: [Link]

  • Ravandi, F. (2025). Treating older or unfit patients with AML: the current standard and future directions. Vjhemonc. Available at: [Link]

  • Tiong, I.S., & Wei, A.H. (2025). Patient-derived xenografts: Practical considerations for preclinical drug testing. HemaSphere. Available at: [Link]

  • Estey, E.H. (2012). Going Beyond 7 + 3 Regimens in the Treatment of Adult Acute Myeloid Leukemia. Journal of Clinical Oncology. Available at: [Link]

  • Zhang, Y., et al. (2025). Advances in the application of patient-derived xenograft models in acute leukemia resistance. Journal of Translational Medicine. Available at: [Link]

  • ASH Publications. (2021). Results from Phase III SWOG Trial: 7+3 Still the Standard of Care for Patients With Acute Myeloid Leukemia. ASH Publications. Available at: [Link]

  • ResearchGate. (n.d.). Cytarabine and daunorubicin for the treatment of acute myeloid leukemia. ResearchGate. Available at: [Link]

  • Wu, L., et al. (2022). Transgenic Expression of IL15 Retains CD123-Redirected T Cells in a Less Differentiated State Resulting in Improved Anti-AML Activity in Autologous AML PDX Models. Cancers. Available at: [Link]

  • Wikipedia. (n.d.). 7+3 (chemotherapy). Wikipedia. Available at: [Link]

  • Martinelli, G., et al. (2015). Generation and characterization of bioluminescent xenograft mouse models of MLL-related acute leukemias and in vivo evaluation of the histone methyltransferase inhibitor EPZ-5676. Oncology Reports. Available at: [Link]

  • Chua, C.C., et al. (2023). How I treat patients with AML using azacitidine and venetoclax. Blood. Available at: [Link]

  • eviQ. (n.d.). Acute myeloid leukaemia azacitidine and venetoclax. eviQ. Available at: [Link]

  • The Jackson Laboratory. (2017). Acute myeloid leukemia: using patient-derived xenografts to grapple with disease complexity. The Jackson Laboratory. Available at: [Link]

  • Blood Cancer United. (n.d.). Daunorubicin and cytarabine. Blood Cancer United. Available at: [Link]

  • Husereau, D., et al. (2022). Venetoclax in Combination with Azacitidine for the Treatment of Newly Diagnosed Acute Myeloid Leukemia: A Canadian Cost–Utility Analysis. PharmacoEconomics - open. Available at: [Link]

  • Reaction Biology. (n.d.). MOLM-13 Cell Line Derived Xenograft. Reaction Biology. Available at: [Link]

  • Gritsaeva, E.I., et al. (2025). How to Establish Acute Myeloid Leukemia Xenograft Models Using Immunodeficient Mice. Klinicheskaya Onkogematologiya. Available at: [Link]

  • Reaction Biology. (n.d.). MOLM-13: Subcutaneous AML xenograft tumor model. Reaction Biology. Available at: [Link]

  • Pollyea, D.A., et al. (2025). Acute Myeloid Leukemia: 2025 Update on Diagnosis, Risk-Stratification, and Management. American Journal of Hematology. Available at: [Link]

  • American Cancer Society. (2025). Typical Treatment of Acute Myeloid Leukemia (Except APL). American Cancer Society. Available at: [Link]

  • Döhner, H., et al. (2024). Genetic risk classification for adults with AML receiving less-intensive therapies: the 2024 ELN recommendations. Blood. Available at: [Link]

  • Macmillan Cancer Support. (n.d.). Daunorubicin and cytarabine. Macmillan Cancer Support. Available at: [Link]

  • Krevvata, M., et al. (2018). NSG-S mice for acute myeloid leukemia, yes. For myelodysplastic syndrome, no. Haematologica. Available at: [Link]

Sources

Comparative Efficacy Analysis: (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine versus Lansoprazole in Gastric Acid Suppression

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative efficacy evaluation of a novel chemical entity, (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine, against the established proton pump inhibitor (PPI), Lansoprazole. Given the current lack of extensive public data on this compound, this document serves as a strategic guide for researchers and drug development professionals. It outlines the essential preclinical assays and methodologies required to characterize the compound's activity and benchmark its performance against the clinical standard of care.

Our approach is grounded in established pharmacological principles, providing a robust pathway for determining therapeutic potential. We will detail the mechanism of action of Lansoprazole and then propose a series of validated in vitro and in vivo experiments to elucidate the activity of this compound and enable a rigorous, data-driven comparison.

Understanding the Benchmark: Lansoprazole

Lansoprazole is a widely prescribed PPI used to treat conditions characterized by excessive gastric acid secretion, such as gastroesophageal reflux disease (GERD) and peptic ulcers.

Mechanism of Action

Lansoprazole is a prodrug that, in the acidic environment of the parietal cell canaliculus, undergoes a chemical rearrangement to form a reactive thiophilic sulfonamide. This activated form then covalently binds to cysteine residues on the alpha subunit of the H+/K+-ATPase enzyme (the proton pump), irreversibly inhibiting its function. This action blocks the final step in the gastric acid secretion pathway.

Lansoprazole_Mechanism cluster_parietal_cell Parietal Cell Lansoprazole_inactive Lansoprazole (Prodrug) Acidic_Canaliculus Acidic Canaliculus (pH < 2) Lansoprazole_inactive->Acidic_Canaliculus Lansoprazole_active Activated Sulfonamide Proton_Pump H+/K+-ATPase (Proton Pump) Lansoprazole_active->Proton_Pump Lumen Gastric Lumen Proton_Pump->Lumen H_ion H+ (Acid)

Caption: Mechanism of Lansoprazole action in gastric parietal cells.

Characterizing the Challenger: this compound

This compound is a specific chemical entity available from various suppliers. However, as of this guide's publication, its pharmacological activity and mechanism of action in the context of gastric acid secretion have not been extensively reported in peer-reviewed literature. Its structure, featuring a sulfonamide group, suggests a potential for biological activity, but its classification as a PPI, a potassium-competitive acid blocker (P-CAB), or another class of inhibitor requires experimental validation.

The primary objective of the following experimental plan is to determine if and how this compound modulates gastric acid secretion, and to quantify its potency and efficacy relative to Lansoprazole.

Proposed Experimental Framework for Comparative Efficacy

A tiered approach, moving from in vitro target engagement to in vivo functional outcomes, is essential for a comprehensive comparison.

Tier 1: In Vitro Assays - Target Engagement and Potency

The initial step is to determine if the compound interacts with the H+/K+-ATPase enzyme, the direct target of Lansoprazole.

Experimental Protocol: Isolated H+/K+-ATPase Activity Assay

  • Objective: To measure the direct inhibitory effect of the test compounds on the proton pump's enzymatic activity.

  • Source: Prepare H+/K+-ATPase-enriched vesicles from rabbit or porcine gastric mucosa via differential centrifugation.

  • Assay Principle: The assay measures the rate of ATP hydrolysis by the enzyme, which is coupled to proton transport. Inhibition is quantified by a decrease in ATP consumption or proton gradient formation.

  • Procedure: a. Pre-incubate the enzyme vesicles with varying concentrations of this compound, Lansoprazole (as a positive control), and a vehicle control. Note: For Lansoprazole, pre-incubation must occur at an acidic pH (e.g., pH 6.0) to facilitate its activation. The test compound should be evaluated under both neutral and acidic conditions to test for pH-dependent activation. b. Initiate the reaction by adding ATP and Potassium Chloride (KCl). c. Measure the rate of inorganic phosphate (Pi) release over time using a colorimetric method (e.g., malachite green assay). d. Plot the percentage of inhibition against the logarithm of the compound concentration. e. Calculate the IC50 value (the concentration at which 50% of enzyme activity is inhibited) using a non-linear regression model.

  • Causality and Interpretation: A low IC50 value suggests potent direct inhibition of the proton pump. Comparing the IC50 of the novel compound to Lansoprazole provides a direct measure of relative potency at the molecular target. Testing under different pH conditions provides insight into whether the compound is a prodrug requiring acid activation, similar to PPIs.

Data Presentation: Hypothetical IC50 Comparison

CompoundConditionIC50 (µM) [Hypothetical Data]
LansoprazoleAcid-activated1.5
This compoundpH 7.4 (Neutral)> 50
This compoundpH 6.0 (Acidic)2.1

This hypothetical data would suggest the novel compound is also an acid-activated inhibitor with potency comparable to Lansoprazole.

Tier 2: Ex Vivo Assays - Cellular Functional Response

This tier assesses the compound's ability to inhibit acid secretion in a more physiologically relevant cellular context.

Experimental Protocol: Isolated Gastric Gland Assay

  • Objective: To measure the inhibition of acid secretion in intact gastric glands isolated from rabbit stomach.

  • Assay Principle: Acid production by parietal cells within the glands is indirectly measured using the accumulation of a weak base probe, such as aminopyrine ([¹⁴C]AP), which becomes trapped in acidic spaces.

  • Procedure: a. Isolate gastric glands by collagenase digestion. b. Pre-incubate the glands with the test compounds (Lansoprazole, novel compound, vehicle). c. Stimulate acid production using a secretagogue like histamine or dibutyryl-cAMP. d. Add [¹⁴C]AP and incubate. e. Separate the glands from the medium and quantify the trapped radiolabel using liquid scintillation counting. f. Calculate the AP accumulation ratio and determine the dose-dependent inhibition for each compound to derive an IC50 value.

  • Causality and Interpretation: This assay confirms that the compound can penetrate cell membranes and inhibit acid secretion in a functional cellular unit. It accounts for factors like cell permeability and local metabolism, providing a more integrated measure of efficacy than the isolated enzyme assay.

Experimental_Workflow cluster_tier1 Tier 1: In Vitro Target Engagement cluster_tier2 Tier 2: Ex Vivo Cellular Function cluster_tier3 Tier 3: In Vivo Pharmacodynamics T1_Start Isolate H+/K+-ATPase (Gastric Vesicles) T1_Incubate Incubate with Test Compound & Controls T1_Start->T1_Incubate T1_Assay Measure ATP Hydrolysis (e.g., Malachite Green) T1_Incubate->T1_Assay T1_Result Calculate IC50 (Potency at Target) T1_Assay->T1_Result T2_Start Isolate Gastric Glands T1_Result->T2_Start T2_Stimulate Stimulate with Histamine T2_Start->T2_Stimulate T2_Incubate Incubate with Test Compound & [¹⁴C]AP T2_Stimulate->T2_Incubate T2_Result Measure [¹⁴C]AP Accumulation (Cellular IC50) T2_Incubate->T2_Result T3_Start Administer Compound to Pylorus-Ligated Rat T2_Result->T3_Start T3_Collect Collect Gastric Juice T3_Start->T3_Collect T3_Analyze Measure Volume, pH, and Total Acid Output T3_Collect->T3_Analyze T3_Result Calculate ED50 (In Vivo Efficacy) T3_Analyze->T3_Result

Caption: A tiered experimental workflow for evaluating novel gastric acid inhibitors.

Tier 3: In Vivo Models - Integrated Physiological Response

The final preclinical step is to evaluate efficacy in a living organism, which accounts for pharmacokinetics (absorption, distribution, metabolism, and excretion).

Experimental Protocol: Pylorus-Ligated Rat Model (Shay Rat Model)

  • Objective: To measure the effect of orally or intravenously administered compounds on basal gastric acid secretion in an anesthetized rat model.

  • Procedure: a. Fast rats overnight but allow access to water. b. Anesthetize the animals and perform a midline laparotomy. c. Ligate the pylorus (the exit of the stomach) to allow gastric secretions to accumulate. d. Administer the test compound (e.g., via oral gavage or intravenous injection) at various doses. Administer vehicle to the control group. e. After a set period (e.g., 4 hours), euthanize the animals and collect the entire stomach contents. f. Measure the volume of the gastric juice, determine its pH, and calculate the total acid output by titration with 0.01 N NaOH.

  • Causality and Interpretation: This model provides a definitive measure of in vivo antisecretory activity. By comparing the dose-dependent reduction in total acid output, one can calculate the ED50 (the dose required to produce 50% of the maximal effect). This allows for a direct comparison of the in vivo potency and efficacy of this compound and Lansoprazole.

Data Presentation: Hypothetical In Vivo Efficacy

CompoundRoute of Admin.ED50 (mg/kg) [Hypothetical Data]Max. Inhibition (%) [Hypothetical Data]
LansoprazoleOral5.095%
This compoundOral4.298%

This hypothetical data would indicate that the novel compound has slightly higher potency and comparable maximal efficacy to Lansoprazole in this preclinical model.

Conclusion and Future Directions

This guide outlines a validated, multi-tiered framework for the direct efficacy comparison of this compound and Lansoprazole. By systematically progressing from molecular target engagement to cellular function and finally to in vivo physiological outcomes, researchers can build a comprehensive data package.

Should the data from these experiments demonstrate a favorable profile for this compound (e.g., higher potency, longer duration of action, or a different mechanism suggesting potential benefits), further studies would be warranted. These would include pharmacokinetic profiling, safety toxicology, and evaluation in more complex disease models (e.g., NSAID-induced ulcer models) to fully establish its therapeutic potential relative to established agents like Lansoprazole.

References

  • Title: Proton pump inhibitors. From drug mechanisms to acid-related disorders. Source: European Journal of Clinical Investigation URL: [Link]

  • Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: this compound Source: Molport URL: [Link]

  • Title: Lansoprazole Source: DrugBank Online URL: [Link]

A Senior Application Scientist's Guide to In Vitro-In Vivo Correlation (IVIVC) of Pharmacokinetic Data

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, establishing a predictive link between laboratory benchtop experiments and clinical outcomes is the ultimate goal. An In Vitro-In Vivo Correlation (IVIVC) represents this crucial bridge, serving as a predictive mathematical model that connects an in vitro property of a dosage form to its in vivo response.[1][2][3] The U.S. Food and Drug Administration (FDA) defines IVIVC as a model describing the relationship between an in vitro property (typically drug dissolution or release rate) and an in vivo response, such as plasma drug concentration or the amount of drug absorbed.[1][3][4]

The successful development of a robust IVIVC is a landmark achievement in a drug's development lifecycle. It transforms the routine in vitro dissolution test from a simple quality control check into a powerful surrogate for human bioequivalence studies.[3][5] This capability significantly reduces the need for extensive clinical testing, streamlines the approval process for post-approval changes, and lowers development costs, ultimately accelerating the delivery of safe and effective medicines to patients.[6][7][8][9]

This guide provides an in-depth comparison of IVIVC methodologies, grounded in scientific principles and regulatory expectations. We will explore the causality behind experimental choices, detail self-validating protocols, and provide the necessary tools to build and evaluate a meaningful correlation.

The Biopharmaceutical Foundation: Why the BCS Matters

The success of an IVIVC is not a matter of chance; it is deeply rooted in the biopharmaceutical properties of the drug substance itself. The Biopharmaceutics Classification System (BCS) provides a scientific framework for predicting the likelihood of achieving a successful IVIVC.[10] The BCS categorizes drugs based on their aqueous solubility and intestinal permeability, the two most significant factors influencing oral drug absorption.[11][12]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

A meaningful IVIVC is most expected when in vitro dissolution is the rate-limiting step in the absorption process.[1] This is typically the case for BCS Class II drugs, where improving the slow dissolution rate directly impacts the extent of absorption. BCS Class I drugs, being highly soluble and permeable, often dissolve so rapidly that absorption is limited by other factors like gastric emptying, making a correlation more challenging but still possible for extended-release formulations.[1][3] For BCS Class III and IV drugs, factors other than dissolution (i.e., poor permeability) are the primary hurdles to absorption, making a direct IVIVC difficult to establish.[3][13]

BCS classification and its impact on IVIVC likelihood.

Levels of Correlation: A Comparative Analysis

Regulatory agencies, including the FDA, recognize several levels of IVIVC, each differing in its predictive power and utility.[14] The choice of which level to pursue depends on the development objective and the complexity of the drug product.

Level of CorrelationMethodologyPredictive PowerPrimary Regulatory Application
Level A Point-to-point correlation between the in vitro dissolution profile and the in vivo absorption profile.[1]Highest. Allows prediction of the entire in vivo plasma profile from in vitro data.[14]Serves as a surrogate for bioequivalence studies; justifies biowaivers for SUPAC changes.[15]
Level B Compares the mean in vitro dissolution time (MDT) with the mean in vivo residence time (MRT).[14]Low. Not a point-to-point correlation. Different plasma profiles can yield the same MRT.[1]Not considered useful for regulatory purposes as it does not reflect the actual plasma curve shape.[1]
Level C Single-point correlation. Relates one dissolution time point (e.g., % dissolved at 4 hours) to one PK parameter (e.g., Cmax or AUC).[14]Low. Does not reflect the complete shape of the plasma concentration curve.[14]Can be useful during early formulation development to guide optimization.[8]
Multiple Level C Relates several pharmacokinetic parameters to drug dissolution at multiple time points.[14]Higher than Level C. Can be a surrogate for a Level A correlation if justified.Can be used to justify biowaivers if the correlation is robust across multiple time points.[8]

Level A correlation is the most desirable from a regulatory standpoint as it provides a direct, reliable link between the laboratory and clinical performance of the drug product.[1][6]

The Core Workflow for Developing a Level A IVIVC

Establishing a robust, predictive, and regulatory-acceptable IVIVC is a systematic process involving three critical stages: developing a discriminating in vitro test, conducting a well-designed in vivo study, and bridging the two with a validated mathematical model.

The overall workflow for developing and applying an IVIVC.
Part 1: The In Vitro System - The Power of Biorelevance

Standard compendial dissolution methods (e.g., using simple buffers) are designed for quality control but often fail to predict in vivo performance, especially for poorly soluble drugs.[16] The key is to develop a biorelevant dissolution method that simulates the physiological conditions of the gastrointestinal tract.[16][17] This involves mimicking the pH, bile salts, and phospholipids present in the fasted or fed state.

Comparison of Common Dissolution Media

Media TypeCompositionSimulatesBest For
Compendial Buffer e.g., pH 6.8 Phosphate BufferBasic pH environmentQC testing, highly soluble (BCS I) drugs.
FaSSIF (Fasted State)pH 6.5 buffer with sodium taurocholate and lecithin.Small intestine after an overnight fast.Predicting performance of drugs taken on an empty stomach.
FeSSIF (Fed State)pH 5.0 buffer with higher concentrations of sodium taurocholate and lecithin.Small intestine after a meal.Investigating food effects on drug absorption.
  • Drug Characterization: Determine the drug's pKa and solubility profile across the physiological pH range (1.2 to 6.8). This informs the initial choice of media.

  • Media Selection: For a BCS Class II drug, start with FaSSIF. If a significant food effect is expected, also test in FeSSIF.

  • Apparatus Selection: USP Apparatus 2 (paddle) at 50-75 RPM is a common starting point, as it provides gentle agitation that can be more representative of GI motility than Apparatus 1 (basket).

  • Method Discrimination: The chosen method must be able to differentiate between formulations with known different release rates (e.g., slow, medium, fast). If the dissolution profiles are identical, the method lacks the discriminatory power needed for a successful IVIVC.

  • Data Collection: Sample at frequent intervals, especially during the initial phase of release (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes) to accurately characterize the release profile.

Part 2: The In Vivo Study - The Human Element

The in vivo data serves as the "ground truth" that the in vitro data will be correlated against. The study design is critical for generating clean, interpretable data.

  • Formulation Selection: As per FDA guidance, use a minimum of two, and preferably three or more, formulations with different release rates (e.g., slow, medium, fast).[14] The formulations should only differ in the release-controlling excipient to avoid confounding factors.

  • Study Design: A randomized, single-dose, crossover design is ideal.[14] This design minimizes inter-subject variability as each subject serves as their own control.

  • Subject Population: Use a sufficient number of healthy volunteers (typically 12-24) to adequately characterize the product's performance.[14]

  • Reference Product: Include a reference dosage form, such as an oral solution or an immediate-release (IR) product.[14] This is essential for the deconvolution step to determine the unit impulse response.

  • Blood Sampling: Collect frequent blood samples to accurately define the plasma concentration-time profile, paying close attention to the absorption phase and the time to peak concentration (Tmax).

  • Bioanalytical Method: Use a validated, sensitive, and specific bioanalytical method to quantify the drug concentration in plasma samples.

Part 3: The Mathematical Bridge - Deconvolution and Correlation

With robust in vitro and in vivo data in hand, the final step is to mathematically link them. For a Level A IVIVC, this is typically achieved through a two-stage deconvolution process.[14][18]

Deconvolution is a mathematical technique used to estimate the in vivo absorption rate from the observed plasma concentration data.[14] It essentially "removes" the drug's disposition (distribution and elimination) kinetics from the plasma profile, isolating the absorption profile.

The deconvolution process isolates the in vivo absorption profile.
  • Calculate In Vivo Absorption: For each formulation and each subject, use a deconvolution method (e.g., Wagner-Nelson or numerical deconvolution) to convert the plasma concentration-time data into a cumulative percentage of drug absorbed vs. time profile.[14]

  • Plot the Data: For each formulation, plot the mean in vitro percentage dissolved (Y-axis) against the mean in vivo percentage absorbed (X-axis) for each corresponding time point.

  • Establish the Correlation: Determine the mathematical relationship between the two profiles, which is often a linear regression model. The goal is a relationship with a high correlation coefficient (R² > 0.95).

  • Time Scaling (if needed): In some cases, a time-scaling factor may be needed to account for lags in gastric emptying or other physiological delays.

Model Validation: Ensuring Predictive Accuracy

A correlation is meaningless without validation. The predictability of the IVIVC model must be rigorously assessed to ensure it can accurately forecast in vivo performance. The FDA guidance recommends evaluating the prediction error (%PE).[15]

Internal Validation: The model is used to predict the pharmacokinetic parameters (e.g., Cmax and AUC) for the very same formulations used to build the correlation. External Validation: Ideally, the model is challenged to predict the PK parameters of a new formulation (with a different release rate) that was not used in the model's development.

Acceptance Criteria for a Predictive IVIVC: [15]

  • The average absolute prediction error (%PE) for Cmax and AUC should be ≤ 10% .

  • The absolute prediction error for each individual formulation should be ≤ 15% .

If these criteria are met, the IVIVC is considered validated and can be used for regulatory purposes.

Regulatory Impact and Future Horizons

A validated Level A IVIVC is a powerful asset in a regulatory submission. It can be used to:

  • Justify a Biowaiver: Waive the requirement for an in vivo bioequivalence study for certain post-approval changes (e.g., minor changes in formulation, manufacturing site, or process).[7][8]

  • Set Dissolution Specifications: Establish clinically meaningful dissolution acceptance criteria based on the desired in vivo performance, a key principle of Quality by Design (QbD).[7][19]

  • Streamline Development: Reduce the number of human studies needed during formulation optimization.[6][9]

The field of IVIVC is continuously evolving. For complex dosage forms like lipid-based formulations or long-acting injectables, traditional methods are often insufficient.[2][20] The future lies in integrating IVIVC with advanced computational tools like physiologically based pharmacokinetic (PBPK) modeling and artificial intelligence to create more sophisticated models that can handle greater biological complexity and improve prediction accuracy.[6][21]

By combining biopharmaceutically relevant in vitro assays, meticulously planned in vivo studies, and robust mathematical modeling, researchers can successfully establish a meaningful IVIVC, unlocking significant efficiencies in the drug development process and ensuring consistent product quality and performance.

References

  • Title: In vitro-In vivo Correlation: Perspectives on Model Development - PMC Source: PubMed Central URL: [Link]

  • Title: Using biorelevant dissolution to obtain IVIVC of solid dosage forms containing a poorly-soluble model compound Source: PubMed URL: [Link]

  • Title: A REVIEW ON DEVELOPMENT OF BIORELEVANT DISSOLUTION MEDIUM Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: Biorelevant Dissolution Methods and Their Applications in In Vitro- In Vivo Correlations for Oral Formulations Source: Bentham Science URL: [Link]

  • Title: In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals Source: World Journal of Advanced Research and Reviews URL: [Link]

  • Title: Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations Source: FDA URL: [Link]

  • Title: CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development Source: Premier Consulting URL: [Link]

  • Title: In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? Source: PubMed Central URL: [Link]

  • Title: Regulatory Experience with In Vivo In Vitro Correlations (IVIVC) in New Drug Applications Source: PubMed URL: [Link]

  • Title: In vitro-in vivo correlations: General concepts, methodologies and regulatory applications Source: ScienceDirect URL: [Link]

  • Title: Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies Source: Springer URL: [Link]

  • Title: Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

  • Title: Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities Source: MDPI URL: [Link]

  • Title: In vitro-in vivo Pharmacokinetic correlation model for quality assurance of antiretroviral drugs Source: PubMed Central URL: [Link]

  • Title: Bio-relevant Dissolution Media Development Source: Pharmaffiliates URL: [Link]

  • Title: In Vitro-In Vivo Correlation (IVIVC): From Current Achievements Towards the Future Source: Dissolution Technologies URL: [Link]

  • Title: An In Vitro–In Vivo Simulation Approach for the Prediction of Bioequivalence - PMC Source: PubMed Central URL: [Link]

  • Title: Modeling & Simulation for Drug Development & Formulation Source: Blackcoffer Insights URL: [Link]

  • Title: FDA's Experience on IVIVC-New Drug Products Source: FDA URL: [Link]

  • Title: IVIVC: Methods and Applications in Modified-Release Product Development Source: ResearchGate URL: [Link]

  • Title: In-Vitro-In-Vivo Correlation Definitions and Regulatory Guidance Source: IAGIM URL: [Link]

  • Title: BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS Source: ICH URL: [Link]

  • Title: The Biopharmaceutics Classification System: Subclasses for in vivo predictive dissolution (IPD) methodology and IVIVC Source: PubMed Central URL: [Link]

Sources

Navigating the Labyrinth of Preclinical Anticonvulsant Screening: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ensuring Rigor in Animal Models of Seizure

The journey of a novel anticonvulsant from a laboratory bench to a patient's bedside is fraught with challenges, with a significant hurdle being the translation of preclinical efficacy into clinical success. A cornerstone of this challenge lies in the reproducibility of anticonvulsant effects observed in animal models. The variability in preclinical data not only leads to a high attrition rate of promising drug candidates but also represents a significant expenditure of resources.[1] This guide provides researchers, scientists, and drug development professionals with a comparative analysis of common animal models for seizure, a deep dive into the factors influencing experimental variability, and standardized protocols to enhance the reproducibility and predictive value of their studies.

The Imperative of Standardization in Preclinical Epilepsy Research

The lack of standardized data collection and reporting in preclinical epilepsy research has been a significant impediment to comparing findings across different laboratories and, consequently, to the successful translation of these findings to the clinic.[2] Recognizing this critical issue, the International League Against Epilepsy (ILAE) and the American Epilepsy Society (AES), in collaboration with the National Institute of Neurological Disorders and Stroke (NINDS), have spearheaded initiatives to develop Common Data Elements (CDEs) for preclinical epilepsy research.[3] These efforts aim to harmonize data capture and reporting, thereby enhancing rigor, transparency, and the ability to replicate and validate findings across research groups.[4] The adoption of such standards is not merely a matter of good practice but a fundamental necessity to build a robust and reliable foundation for the development of new and effective epilepsy therapies.[5][6][7]

A Comparative Overview of Acute Seizure Models

Acute seizure models, where seizures are induced in neurologically normal animals, serve as the primary workhorses for the initial screening and identification of potential anticonvulsant compounds.[8] The two most established and widely utilized models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[9] These models, despite their long history, remain critical tools due to their predictive validity for clinically relevant seizure types.[10]

FeatureMaximal Electroshock (MES) ModelPentylenetetrazol (PTZ) Model
Mechanism of Seizure Induction Application of a high-frequency electrical stimulus via corneal or ear-clip electrodes, leading to generalized neuronal hyperexcitability.[8]Systemic administration of pentylenetetrazol, a GABA-A receptor antagonist, which reduces the seizure threshold.[11][12]
Corresponding Human Seizure Type Generalized tonic-clonic seizures.[8]Generalized myoclonic and absence seizures.[12]
Predictive Validity for Anticonvulsants Highly predictive for compounds effective against generalized tonic-clonic seizures (e.g., phenytoin, carbamazepine).[8] Less predictive for drugs targeting focal seizures, such as levetiracetam.[9]Effective in identifying compounds that enhance GABAergic neurotransmission or modulate T-type calcium channels (e.g., ethosuximide, benzodiazepines).[11]
Primary Endpoint Presence or absence of tonic hindlimb extension.Latency to and presence of clonic and/or tonic-clonic seizures.
Advantages High throughput, robust, and well-characterized. Excellent for identifying drugs that prevent seizure spread.Complements the MES model by identifying compounds with different mechanisms of action. Useful for studying absence epilepsy.
Limitations Does not model epileptogenesis or chronic epilepsy. May not identify drugs with novel mechanisms of action.Seizure phenotype can be more variable than in the MES model. The specific seizure behaviors can be influenced by the dose and route of administration.[13]

Another noteworthy acute seizure model is the 6-Hz psychomotor seizure test , which is considered a model for therapy-resistant focal seizures and can identify compounds that may be missed by the MES and PTZ screens.[10]

Deconstructing Experimental Variability: The Key to Reproducibility

The reproducibility of anticonvulsant effects is profoundly influenced by a multitude of factors. Understanding and controlling these variables is paramount to generating reliable and translatable data.

Caption: Interconnected factors contributing to variability in preclinical anticonvulsant studies.

Animal-Related Factors:

  • Species and Strain: Significant inter- and intra-strain differences in seizure susceptibility and response to anticonvulsants have been well-documented in both mice and rats.[14] For instance, different rat strains exhibit varying sensitivity to kainic acid-induced seizures, with these differences also being age-dependent.[15][16] The genetic background of the animals can profoundly impact the seizure phenotype and the efficacy of a test compound.[14]

  • Sex: Hormonal fluctuations can influence neuronal excitability, leading to sex-specific differences in seizure thresholds and drug responses.[17] Some studies have shown that female mice may be more susceptible to PTZ-induced seizures at certain doses.[18] It is therefore crucial to either use both sexes in experimental designs or provide a clear justification for using only one.

  • Age: Seizure thresholds and the manifestation of seizure behaviors can change with age.[15][17] Juvenile animals may exhibit greater sensitivity to certain chemoconvulsants compared to adults.[15] The age of the animals at the time of testing must be consistent and clearly reported.

Environmental and Protocol-Related Factors:

  • Housing and Handling: Stress induced by housing conditions (e.g., single housing) and handling can alter seizure susceptibility.[19]

  • Drug Administration: The vehicle, route of administration, and time between drug administration and seizure induction are critical parameters that can affect the pharmacokinetic and pharmacodynamic profile of a test compound.[20][21]

  • Seizure Induction Parameters: In the MES test, the stimulus intensity and duration must be precisely controlled. In the PTZ test, the dose and rate of infusion can significantly alter the seizure phenotype and severity.[13]

  • Endpoint Measurement: The definition and scoring of seizure behaviors must be clear, objective, and consistently applied. The use of video-EEG monitoring is highly recommended for accurate seizure detection and characterization.[22] For PTZ-induced seizures, a revised Racine scale for mice has been proposed to improve the accuracy of seizure severity assessment.[23]

Standardized Protocols for Enhanced Reproducibility

To mitigate the impact of the aforementioned variables, the adoption of standardized, self-validating protocols is essential. Below are detailed step-by-step methodologies for the MES and subcutaneous PTZ tests.

Experimental Workflow for Anticonvulsant Screening

Experimental_Workflow cluster_0 Preparation Phase cluster_1 Testing Phase cluster_2 Analysis Phase Animal_Acclimation Animal Acclimation (Standardized Environment) Randomization Randomization to Treatment Groups Animal_Acclimation->Randomization Drug_Prep Test Compound & Vehicle Preparation Randomization->Drug_Prep Drug_Admin Drug Administration (Defined Route & Time) Drug_Prep->Drug_Admin Seizure_Induction Seizure Induction (MES or PTZ) Drug_Admin->Seizure_Induction Observation Behavioral Observation & Scoring Seizure_Induction->Observation Data_Collection Endpoint Data Collection (e.g., % Protection, Latency) Observation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Reporting Reporting (Following ARRIVE & CDE Guidelines) Statistical_Analysis->Reporting

Caption: A standardized workflow for preclinical anticonvulsant screening.

Protocol 1: Maximal Electroshock (MES) Test in Mice

Rationale: The MES test is designed to induce a generalized tonic-clonic seizure. The primary endpoint, tonic hindlimb extension, is indicative of the failure of a test compound to prevent the spread of seizure activity through the brainstem.

Apparatus:

  • An electroconvulsive stimulator capable of delivering a constant current.

  • Corneal electrodes.

  • 0.9% saline solution with a local anesthetic (e.g., 0.5% tetracaine) to be applied to the corneas to ensure good electrical contact and minimize discomfort.

Procedure:

  • Animal Preparation: Acclimatize adult male mice (e.g., C57BL/6J, 20-25g) to the testing room for at least 30 minutes.

  • Drug Administration: Administer the test compound or vehicle via the chosen route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30-60 minutes).

  • Electrode Application: Apply a drop of the saline/anesthetic solution to the corneal electrodes. Gently place the electrodes on the corneas of the mouse.

  • Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds). The precise parameters should be standardized within the laboratory.

  • Observation: Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension. This is characterized by a rigid, extended posture of the hindlimbs for at least 3 seconds.

  • Endpoint: The endpoint is quantal (all-or-none). The mouse is considered "protected" if it does not exhibit tonic hindlimb extension.

  • Data Analysis: Calculate the percentage of animals protected in each treatment group. Determine the median effective dose (ED50), the dose that protects 50% of the animals.

Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Test in Mice

Rationale: The scPTZ test induces clonic seizures by antagonizing GABA-A receptors. It is used to identify compounds that can raise the seizure threshold.

Apparatus:

  • Standard laboratory animal cages for observation.

  • Syringes and needles for subcutaneous injection.

  • A solution of pentylenetetrazol in 0.9% saline.

Procedure:

  • Animal Preparation: Acclimatize adult male mice to the testing room and individual observation cages for at least 30 minutes.

  • Drug Administration: Administer the test compound or vehicle at a predetermined time before PTZ injection.

  • PTZ Injection: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck. This dose is known to induce clonic seizures in a high percentage of untreated mice.

  • Observation: Observe the mice continuously for a set period (e.g., 30 minutes) after PTZ injection.

  • Endpoint: Record the latency to the first sign of a clonic seizure (e.g., facial and forelimb clonus, loss of posture) and the presence or absence of generalized clonic seizures lasting for at least 5 seconds.

  • Data Analysis: Compare the latency to seizure onset and the percentage of animals exhibiting generalized clonic seizures between the treated and vehicle control groups. An increase in seizure latency or a reduction in the percentage of animals seizing indicates anticonvulsant activity.

Conclusion: Towards a More Predictive Preclinical Landscape

Improving the reproducibility of anticonvulsant effects in animal models is a collective responsibility of the research community. By embracing standardized methodologies, controlling for known sources of variability, and transparently reporting all aspects of the experimental design, we can enhance the predictive validity of our preclinical findings. The initiatives by the ILAE, AES, and NINDS provide a crucial framework for this endeavor.[2][3] The ultimate goal is to create a more efficient and reliable drug discovery pipeline that can deliver truly transformative therapies to individuals living with epilepsy.

References

  • Harte-Hargrove, L. C., et al. (2018). Common data elements (CDEs) for preclinical epilepsy research: Introduction to CDEs and description of core CDEs. A TASK3 report of the ILAE/AES joint translational task force. Epilepsia Open, 3(Suppl 1), 9–21. [Link]

  • Galanopoulou, A. S., et al. (2014). Epilepsy therapy development: technical and methodological issues in studies with animal models. Epilepsia, 55(7), 969–980. [Link]

  • International League Against Epilepsy. (n.d.). ILAE/AES Joint Translational Task Force. Retrieved from [Link]

  • Grabenstatter, H. L., et al. (2021). A companion to the preclinical common data elements for rigor, reproducibility and transparency in basic and translational epilepsy research. A report of the TASK3-WG1A. Epilepsia Open, 6(3), 469–480. [Link]

  • Mazarati, A., et al. (2018). A companion to the preclinical common data elements on neurobehavioral comorbidities of epilepsy: a report of the TASK3 behavior working group of the ILAE/AES Joint Translational Task Force. Epilepsia Open, 3(Suppl 1), 22–37. [Link]

  • Galanopoulou, A. S., et al. (2023). Revisiting the concept of drug resistant epilepsy: A TASK1 report of the ILAE/AES Joint Translational Task Force. Epilepsia, 64(11), 2817–2833. [Link]

  • International League Against Epilepsy. (2019). Preclinical Common Data Elements Discussion. Retrieved from [Link]

  • Golden, G. T., et al. (1995). Rat strain and age differences in kainic acid induced seizures. Epilepsy Research, 20(2), 151–159. [Link]

  • Löscher, W. (2017). The relevance of inter- and intrastrain differences in mice and rats and their implications for models of seizures and epilepsy. Epilepsy & Behavior, 73, 214–235. [Link]

  • Leclercq, K., et al. (2023). A novel translational concordance framework identifies preclinical seizure models with highest predictive validity in focal and generalized epilepsies. bioRxiv. [Link]

  • Slayter, J. E., et al. (2023). Influence of sex and age on the development of audiogenic kindling in the moderate seizure severity strain of the genetically epilepsy-prone rats. Epilepsy & Behavior, 148, 109459. [Link]

  • Thomson, K. E., et al. (2023). A novel translational concordance framework identifies preclinical seizure models with highest predictive validity in focal and generalized epilepsies. Epilepsia. [Link]

  • Barton, M. E., et al. (2001). Strain and Age Affect Electroconvulsive Seizure Testing in Rats. Epilepsy Research, 47(3), 227-231. [Link]

  • Barker-Haliski, M., & White, H. S. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neuropharmacology, 167, 107750. [Link]

  • Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636–644. [Link]

  • Medina, A. E., et al. (2001). Sex differences in sensitivity to seizures elicited by pentyleneterazole in mice. Physiology & Behavior, 74(1-2), 1-5. [Link]

  • NINDS Anticonvulsant Screening Program Working Group. (2012). The NIH/NINDS Anticonvulsant Screening Program (ASP): recommendations from the working group's 2012 review of the Program. Epilepsia, 53(10), 1837–1839. [Link]

  • Porter, B. E., et al. (2014). The NINDS Epilepsy Research Benchmarks. Epilepsy Currents, 14(3), 146–150. [Link]

  • Löscher, W. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. Pharmaceuticals, 16(9), 1198. [Link]

  • Gidal, B. E., et al. (2023). Sources of pharmacokinetic and pharmacodynamic variability and clinical pharmacology studies of antiseizure medications in the pediatric population. Epilepsia, 64 Suppl 2, S62-S79. [Link]

  • Reddy, D. S. (2007). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. ResearchGate. [Link]

  • National Institute of Neurological Disorders and Stroke. (2015). Anticonvulsant Screening Program Report - May 29, 2015. Retrieved from [Link]

  • Gidal, B. E., et al. (2023). Sources of pharmacokinetic and pharmacodynamic variability and clinical pharmacology studies of antiseizure medications in the pediatric population. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. Retrieved from [Link]

  • National Institute of Neurological Disorders and Stroke. (2012). Anticonvulsant Screening Program Report - February 27, 2012. Retrieved from [Link]

  • Zachery-Savella, A., et al. (2024). Utility of Onset and Offset Dynamics in Animal Models of Epilepsy: Response to Anti-seizure Medications. American Epilepsy Society. [Link]

  • Grabenstatter, H. L., & Dudek, F. E. (2023). Preclinical Testing Strategies for Epilepsy Therapy Development. Neurotherapeutics, 20(6), 1335–1344. [Link]

  • Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. Retrieved from [Link]

  • Goldberg, E. M., et al. (2021). Factors influencing the acute pentylenetetrazole-induced seizure paradigm and a literature review. Epilepsia Open, 6(1), 183–193. [Link]

  • Grabenstatter, H. L., et al. (2018). Proposed evaluation and documentation procedure for any novel animal model for which hyperexcitability, seizures, or epilepsy is suspected to arise as a result of genetic, manipulation, behavioral, or chemical means. ResearchGate. [Link]

  • Griffin, A., et al. (2017). Preclinical Animal Models for Dravet Syndrome: Seizure Phenotypes, Comorbidities and Drug Screening. Frontiers in Pharmacology, 8, 575. [Link]

  • Luttjohann, A., et al. (2009). PTZ-induced seizures in mice require a revised Racine scale. ResearchGate. [Link]

Sources

A Head-to-Head Study of Potassium-Competitive Acid Blockers: A Comparative Analysis of Pyrrole-Based vs. Other Novel Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

For decades, proton pump inhibitors (PPIs) have been the cornerstone of therapy for acid-related gastrointestinal disorders. However, their inherent limitations—such as slow onset of action, requirement for acidic activation, and variability in patient response due to CYP2C19 genetic polymorphisms—have driven the search for a new generation of acid suppressants.[1][2][3] This has led to the development of potassium-competitive acid blockers (P-CABs), a novel class of drugs that offer a distinct mechanism of action, leading to more rapid, potent, and sustained acid suppression.[2][4]

P-CABs represent a heterogeneous group of molecules, and their core chemical structures are critical determinants of their pharmacological profiles.[1] This guide provides an in-depth, head-to-head comparison of P-CABs based on their distinct chemical scaffolds, with a primary focus on the well-established pyrrole-based structure of vonoprazan against other novel agents like tegoprazan and fexuprazan. This analysis is designed for researchers, scientists, and drug development professionals to understand the nuanced differences that drive clinical performance.

The Molecular Basis of Action: H+/K+ ATPase Inhibition

Both PPIs and P-CABs target the gastric H+/K+ ATPase, the proton pump responsible for the final step of acid secretion in parietal cells.[5][6] However, their mode of inhibition is fundamentally different.

  • PPIs are prodrugs that require activation in the acidic environment of the parietal cell's secretory canaliculi. They then form an irreversible covalent bond with cysteine residues on the proton pump.[7]

  • P-CABs do not require acid activation.[1][8] They are weak bases that concentrate in the acidic canaliculi and competitively block the potassium (K+) binding site of the proton pump through reversible, ionic interactions.[1][7][9] This direct and reversible inhibition leads to a faster onset of action and more predictable dose-dependent effects.[1][10]

The chemical scaffold of a P-CAB significantly influences its basicity (pKa), which in turn dictates its accumulation in the acidic space and its binding affinity to the proton pump.

cluster_0 Parietal Cell Lumen (Acidic) cluster_1 Parietal Cell Cytosol Proton_Pump H+/K+ ATPase (Proton Pump) H_ion H+ Proton_Pump->H_ion H+ Secretion (Blocked) K_ion K+ K_ion->Proton_Pump K+ Entry (Competitively Blocked) PCAB_blood P-CAB (in bloodstream) PCAB_protonated Protonated P-CAB (Concentrated) PCAB_blood->PCAB_protonated Accumulates in acidic space PCAB_protonated->Proton_Pump Reversibly Binds & Inhibits K+ Site

Caption: Crossover clinical trial design for head-to-head PD comparison.

Causality Behind Experimental Choices:

  • Healthy Volunteers: This minimizes the confounding effects of underlying disease on gastric pH.

  • Crossover Design: Each subject serves as their own control, reducing inter-individual variability and increasing the statistical power to detect differences between the drugs.

  • Washout Period: A period of at least 14 days is essential to ensure the complete elimination of the first drug before the second is administered, preventing carry-over effects.

  • pH Monitoring on Day 1 and 7: This allows for the assessment of both the initial onset of action (Day 1) and the steady-state acid suppression (Day 7).

Conclusion and Future Directions

The advent of P-CABs marks a significant advancement in the management of acid-related diseases. While all P-CABs share a common mechanism of rapid, potent, and durable acid suppression, their distinct chemical scaffolds give rise to important pharmacological differences.

  • Vonoprazan , with its pyrrole core and high pKa, has established itself as a highly potent and long-acting agent, demonstrating superiority over PPIs in challenging conditions like severe erosive esophagitis. [5][11]* Tegoprazan and Fexuprazan , representing other novel chemical classes, offer competitive efficacy and safety profiles. [12][13][14]They provide predictable, potent acid control independent of CYP2C19 status and food intake, positioning them as excellent alternatives to PPIs. [10][15][11] The choice between these agents may ultimately depend on the specific clinical indication, the need for maximal potency versus a balanced profile, and regional availability. As more head-to-head comparative data emerge and long-term safety profiles are established, the positioning of these different P-CABs in clinical practice will become clearer. For drug development professionals, the exploration of novel scaffolds that can fine-tune properties like pKa, target residence time, and metabolic pathways remains a fertile ground for creating the next generation of superior acid suppressants.

References

  • Hwang, J. G., Yoo, H., Lee, J. W., Song, G. S., Lee, S., & Kim, M.-G. (2019). Comparison of pharmacokinetic characteristics of two tegoprazan (CJ-12420) formulations in healthy male subjects. Translational and Clinical Pharmacology. [Link]

  • Vaezi, M. F., & Fass, R. (2023). Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders. American Journal of Gastroenterology. [Link]

  • Scarpignato, C., & Hunt, R. H. (2024). Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments. Current Treatment Options in Gastroenterology. [Link]

  • Dr.Oracle. (2025). What is the comparison of Vonaprazon, Fexuprazon, and Tegaprazon in terms of efficacy and safety for treating gastroesophageal reflux disease (GERD)? Dr.Oracle. [Link]

  • Prezi. (2025). Comparative Overview: Tegoprazan Vs Vonoprazan Vs Fexuprazan. Prezi. [Link]

  • Mani, R., & Jonnadula, S. (2016). Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? World Journal of Gastrointestinal Pharmacology and Therapeutics. [Link]

  • Kim, J. Y., et al. (2025). Efficacy and Safety of Fexuprazan Versus Esomeprazole for Gastroesophageal Reflux Disease-Related Chronic Cough: A Randomized, Double-Blind, Active-Controlled Exploratory Trial. ResearchGate. [Link]

  • Al-Abayechi, S. A., & Al-Ogaili, Z. T. (2024). Comparison of Potassium-Competitive Acid Blockers and Proton Pump Inhibitors in Patients With Gastroesophageal Reflux Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Cureus. [Link]

  • MedIndia. (n.d.). Tegoprazan: A Next-Generation P-CAB Redefining Acid Suppression. MedIndia. [Link]

  • MedPath. (2025). Tegoprazan Outperforms Standard PPI Therapy in Phase 3 GERD Trials. MedPath. [Link]

  • MIMS. (n.d.). K-Cab: Dosages and Ingredients. MIMS Malaysia. [Link]

  • Patsnap Synapse. (2024). What is Tegoprazan used for? Patsnap Synapse. [Link]

  • Marham, M. A., et al. (2022). A comparison of efficacy and safety of potassium-competitive acid blocker and proton pump inhibitor in gastric acid-related diseases: A systematic review and meta-analysis. Journal of Gastroenterology and Hepatology. [Link]

  • Anik, A. H., Proma, F. A., Saha, P., & Sarker, S. (2025). Tegoprazan as a new remedy for gastrointestinal diseases in comparison with its therapeutic predecessors: A mini-Review. ORCA. [Link]

  • Kim, H. G., et al. (2023). A Comparative Pharmacokinetic Study of Fexuprazan 10 mg: Demonstrating Bioequivalence with the Reference Formulation and Evaluating Steady State. MDPI. [Link]

  • Lee, K. N., et al. (2022). Randomized controlled trial to evaluate the efficacy and safety of fexuprazan compared with esomeprazole in erosive esophagitis. World Journal of Gastroenterology. [Link]

  • Lee, K. N., et al. (2022). A Phase III Head-to-Head Study to Compare the Efficacy and Safety of Fexuprazan and Esomeprazole in Treating Patients with Erosive Esophagitis. MDPI. [Link]

  • Kim, D. H., et al. (2021). Development of Physiologically Based Pharmacokinetic Model for Orally Administered Fexuprazan in Humans. Pharmaceutics. [Link]

  • Arikawa, Y., et al. (2012). Discovery of a Novel Pyrrole Derivative as a Potassium-Competitive Acid Blocker (P-CAB). ResearchGate. [Link]

  • Thavanati, S., & Ghimire, S. (2024). Potassium-competitive Acid Blockers and Proton Pump Inhibitors. The American Journal of the Medical Sciences. [Link]

  • Han, S., & Choi, H. Y. (2018). Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases. Journal of Neurogastroenterology and Motility. [Link]

  • Al-Ostath, R. A., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society. [Link]

  • Cheng, Y. T., et al. (2024). Comparative Efficacy of P-CAB vs Proton Pump Inhibitors for Grade C/D Esophagitis: A Systematic Review and Network Meta-analysis. The American Journal of Gastroenterology. [Link]

  • Scarpignato, C., & Hunt, R. H. (2024). Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments. Current Treatment Options in Gastroenterology. [Link]

  • Laine, L. (2024). Potassium-competitive acid blockers and acid-related disorders. Current Opinion in Gastroenterology. [Link]

  • O'Malley, C., et al. (2024). Treatment Response With Potassium-competitive Acid Blockers Based on Clinical Phenotypes of Gastroesophageal Reflux Disease: A Systematic Literature Review and Meta-analysis. Journal of Neurogastroenterology and Motility. [Link]

  • Al-Sammary, K. F. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]

Sources

Safety Operating Guide

Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Professionals

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical compound extends far beyond the bench. The responsible management and disposal of research chemicals are not merely regulatory hurdles; they are cornerstones of a safe, efficient, and ethical research enterprise. This guide, developed for researchers, scientists, and drug development professionals, provides a detailed protocol for the proper disposal of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine (CAS No. 953727-42-9), ensuring the safety of personnel and the protection of our environment.

Hazard Assessment: Understanding the Compound's Profile

Before any disposal procedures can be initiated, a thorough understanding of the hazards associated with this compound is paramount. Based on available Safety Data Sheet (SDS) information for compounds with this CAS number, the following Globally Harmonized System (GHS) classifications should be considered[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.

This hazard profile dictates a cautious approach to handling and disposal, emphasizing the need for appropriate personal protective equipment and adherence to established protocols for hazardous waste.

Personal Protective Equipment (PPE): The First Line of Defense

Given the identified hazards, the following PPE is mandatory when handling or preparing this compound for disposal:

PPE CategorySpecification
Eye and Face Chemical splash goggles and a face shield should be worn at all times to protect against splashes.
Hand Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Gloves must be inspected before use and disposed of as contaminated waste after handling.
Body A lab coat is standard. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary to prevent skin contact.
Respiratory All handling of the solid compound or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Spill Management: A Proactive Approach to Accidents

Accidents can happen, but a well-defined spill response plan can mitigate their impact.

For Small Spills (milligrams to a few grams):

  • Alert personnel in the immediate area.

  • Don appropriate PPE.

  • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit for chemical spills. Do not use combustible materials like paper towels as the primary absorbent.

  • Gently sweep the absorbed material into a designated, labeled hazardous waste container. Avoid creating dust.

  • Decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Collect all cleanup materials (absorbent, contaminated gloves, etc.) in the same hazardous waste container.

For Large Spills:

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) office immediately.

  • Restrict access to the spill area.

  • If safe to do so, and you are trained, attempt to ventilate the area by opening a fume hood sash.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.

Step 1: Waste Identification and Segregation

  • Properly identify all waste streams containing this compound. This includes:

    • Unused or expired pure compound.

    • Contaminated labware (e.g., vials, pipette tips, weighing boats).

    • Solutions containing the compound.

    • Contaminated PPE and spill cleanup materials.

  • Segregate this waste from other laboratory waste streams to prevent inadvertent and potentially hazardous reactions. Specifically, keep it separate from strong oxidizing agents and strong acids.

Step 2: Containerization

  • Use only approved, chemically compatible, and clearly labeled hazardous waste containers. High-density polyethylene (HDPE) containers are a suitable choice.

  • The container must be in good condition with a secure, leak-proof lid.

  • The label should be clear and legible, stating:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The primary hazard(s) (e.g., "Irritant," "Harmful if Swallowed").

Step 3: Accumulation and Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • This area should be at or near the point of waste generation and under the control of laboratory personnel.

  • The SAA should be inspected regularly for any signs of leaks or container degradation.

Step 4: Final Disposal

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor for pickup and final disposal.

  • Follow all institutional and local regulations for waste manifests and handover procedures.

Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).

  • The rinsate must be collected and disposed of as hazardous chemical waste.

  • After triple-rinsing and defacing the original label, the container may be disposed of as non-hazardous waste, in accordance with your institution's policies.

Visualizing the Disposal Workflow

To aid in the decision-making process, the following workflow diagram outlines the key steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (Pure compound, solutions, contaminated items) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Fume Hood) start->ppe spill Spill Occurs start->spill identify Identify and Segregate Waste (Keep separate from incompatibles) containerize Containerize in Labeled, Compatible Hazardous Waste Container identify->containerize ppe->identify store Store in Designated Satellite Accumulation Area (SAA) containerize->store disposal Contact EHS for Pickup and Final Disposal store->disposal small_spill Small Spill Protocol: Contain, Absorb, Clean, Collect spill->small_spill Small large_spill Large Spill Protocol: Evacuate, Alert EHS spill->large_spill Large small_spill->containerize large_spill->disposal

Caption: A flowchart illustrating the decision-making process for the safe disposal of this compound waste.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, researchers can ensure a safe working environment, maintain regulatory compliance, and contribute to the sustainable practices that are essential for the advancement of science. Always consult your institution's specific waste disposal policies and local regulations to ensure full compliance.

References

  • Capot Chemical. This compound. Retrieved from [Link]

  • Angene Chemical. Safety Data Sheet for alpha-(3-Biphenylyl)benzylamine. Retrieved from [Link]

  • AA Blocks. This compound. Retrieved from [Link]

  • Loba Chemie. Benzylamine for Synthesis MSDS. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Benzylamine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.